9-(Naphthalen-1-yl)anthracene
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
9-naphthalen-1-ylanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16/c1-4-12-20-17(8-1)11-7-15-23(20)24-21-13-5-2-9-18(21)16-19-10-3-6-14-22(19)24/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNZWHZIYLWEDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C4C=CC=CC4=CC5=CC=CC=C53 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594295 | |
| Record name | 9-(Naphthalen-1-yl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7424-70-6 | |
| Record name | 9-(Naphthalen-1-yl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
9-(Naphthalen-1-yl)anthracene CAS number 7424-70-6 properties
An In-Depth Technical Guide to 9-(Naphthalen-1-yl)anthracene (CAS 7424-70-6): Properties, Synthesis, and Applications in Organic Electronics
Introduction
This compound is a polycyclic aromatic hydrocarbon (PAH) that has emerged as a cornerstone material in the field of organic electronics.[1][2] Identified by the CAS Number 7424-70-6, this compound is structurally characterized by a fluorescent anthracene core functionalized with a naphthalene substituent at the 9-position.[1] This specific molecular architecture is not arbitrary; it is a deliberate design to harness and modulate the inherent photophysical properties of the anthracene moiety.
The primary significance of this compound lies in its application as a high-performance material in Organic Light-Emitting Diodes (OLEDs), particularly as a host in deep-blue emissive layers.[3][4] Its extensive π-conjugated system, coupled with a unique steric profile, imparts favorable charge transport characteristics, high thermal stability, and, most critically, strong fluorescence.[2][3] This guide provides a comprehensive technical overview for researchers, chemists, and materials scientists, detailing the core properties, synthesis, and critical applications of this versatile molecule.
Caption: Chemical structure of this compound.
Part 1: Physicochemical and Thermal Properties
The utility of this compound in device fabrication is intrinsically linked to its physical and thermal characteristics. As a polycyclic aromatic hydrocarbon, it is a hydrophobic molecule with limited solubility in polar solvents but is more soluble in non-polar organic solvents such as chloroform and dichloromethane.[1][2][5]
A key feature is the non-planar orientation of the naphthalene group relative to the anthracene plane. This bulky substituent introduces significant steric hindrance, which effectively disrupts intermolecular π-π stacking that would otherwise promote crystallization.[3] This disruption is critical for its primary application in OLEDs, as it facilitates the formation of stable, uniform amorphous thin films—a prerequisite for manufacturing long-lasting and high-performance devices.[3] The compound also exhibits good thermal stability, another essential property for materials used in energy-intensive applications like lighting and displays.[2]
| Property | Value | Source(s) |
| CAS Number | 7424-70-6 | [2][6] |
| Molecular Formula | C₂₄H₁₆ | [1][6] |
| Molecular Weight | ~304.4 g/mol | [1][6] |
| Appearance | White to almost white or yellow powder/crystal | [1][2] |
| Solubility | Insoluble in water; Soluble in chloroform, dichloromethane | [1][2][5] |
| Thermal Properties | Exhibits good thermal stability | [2] |
Part 2: Photophysical Properties
The foundation of this compound's functionality is its vibrant fluorescence. The anthracene core is a classic and efficient blue-emitting chromophore, known for high quantum yields.[7][8][9] The attachment of the naphthalene moiety at the 9-position modulates the electronic structure, fine-tuning the emission characteristics and enhancing its suitability as a host material in OLEDs.[3]
While a detailed photophysical analysis from a single source is not available, the collective literature on anthracene derivatives provides a clear picture. These molecules absorb ultraviolet light and emit it in the visible region, typically blue.[1][8] In the context of OLEDs, this compound functions as a wide band-gap host, capable of efficiently accepting energy and transferring it to a "guest" dopant molecule, which then emits light of a specific color.[4][10] This host-guest system is a cornerstone of modern OLED design, allowing for high efficiency and color purity.[10]
Caption: Jablonski diagram illustrating fluorescence.
Part 3: Synthesis and Purification
The synthesis of asymmetrically substituted anthracenes like this compound is reliably achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is particularly well-suited for this purpose, given its high tolerance for various functional groups and its efficiency in forming carbon-carbon bonds between aromatic rings.[11][12]
Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling
This protocol describes a representative synthesis based on methodologies reported for analogous structures.[12] The core principle is the reaction between an aryl halide (9-bromoanthracene) and an arylboronic acid (naphthalene-1-boronic acid).
Reactants:
-
9-Bromoanthracene
-
Naphthalene-1-boronic acid
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium Carbonate [K₂CO₃])
-
Solvent System (e.g., Toluene and N,N-Dimethylformamide [DMF])
Methodology:
-
Inert Atmosphere: To a flame-dried, three-neck flask equipped with a reflux condenser and magnetic stirrer, add 9-bromoanthracene, naphthalene-1-boronic acid (typically 1.2-1.5 equivalents), and potassium carbonate (2-3 equivalents).
-
Degassing: Seal the flask and purge with an inert gas (e.g., nitrogen or argon) for 15-20 minutes. This step is critical as the palladium catalyst is sensitive to oxygen.
-
Solvent and Catalyst Addition: Add the degassed solvent mixture (e.g., a 4:1 ratio of toluene to DMF) via cannula, followed by the addition of the Pd(PPh₃)₄ catalyst (typically 1-5 mol%).
-
Reaction: Heat the mixture to reflux (typically 90-110 °C) and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, quench the reaction with water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then typically purified by column chromatography on silica gel.
Causality and Trustworthiness:
-
Why Suzuki Coupling? It provides a reliable and high-yield pathway to connect two distinct aromatic systems with minimal side products.[11]
-
Role of the Catalyst: The palladium catalyst is the engine of the reaction, facilitating the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
-
Importance of the Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.[12]
-
Purification for OLEDs: For optoelectronic applications, exceptional purity (>99.5%) is non-negotiable. After chromatography, a final purification step of temperature-gradient sublimation is often employed to remove trace impurities that could otherwise act as quenching sites and degrade device performance.[5][12]
Caption: Synthetic workflow for this compound.
Part 4: Core Applications in Research and Development
The unique combination of photophysical and material properties makes this compound a valuable tool in several scientific domains.
Organic Light-Emitting Diodes (OLEDs)
This is the most prominent application. This compound serves as an exemplary host material within the emissive layer (EML) of an OLED.[2][3] In a typical device, electrical current injects electrons and holes into the organic layers. These charge carriers recombine in the EML on the host molecules, forming excited states (excitons). Through a process called Förster Resonance Energy Transfer (FRET), the energy from these excitons is efficiently transferred to the guest dopant molecules, which then radiatively decay to produce light.
The use of this compound as a host enables devices with high external quantum efficiency (EQE), excellent color purity, and critically, low efficiency roll-off at high brightness levels—a common challenge in blue OLEDs.[3][4]
Caption: Simplified structure of a blue OLED device.
Fluorescent Probes and Analytical Standards
Beyond OLEDs, its strong and stable fluorescence makes it a useful compound in analytical chemistry. It can be employed as a reference standard for calibrating fluorescence spectrometers or as a fluorescent probe in various sensing applications.[1] Its emission properties are sensitive to the local environment, which can be exploited to study molecular interactions.
Part 5: Safety and Handling
Safety information for this compound is not extensively documented in public databases.[1] However, supplier-provided data indicates that the compound may be harmful if swallowed (GHS Hazard Statement H302).[13] As with all fine chemicals, especially polycyclic aromatic hydrocarbons, appropriate precautions should be taken.
Recommendations:
-
Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before use.
-
Handle the solid powder in a well-ventilated area or a fume hood.
-
Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
This compound (CAS 7424-70-6) is more than just a fluorescent molecule; it is a highly engineered material designed for advanced technological applications. Its structure expertly balances the luminescent properties of anthracene with the film-forming and stability-enhancing characteristics imparted by the bulky naphthalene substituent. This synergy has made it an indispensable component in the development of high-performance blue OLEDs. For researchers and developers, a thorough understanding of its synthesis, purification, and fundamental properties is crucial for innovating the next generation of organic electronic devices and fluorescent technologies.
References
- 1. Page loading... [guidechem.com]
- 2. CAS 7424-70-6: 9-(naphthalene-1-yl)anthracene | CymitQuimica [cymitquimica.com]
- 3. This compound|High-Purity OLED Material [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. 9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene, ≥99 (HPLC) [sigmaaldrich.com]
- 6. This compound | C24H16 | CID 18510032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Structure and medicinal uses of Naphthalene, Phenanthrene, Anthracene | Pharmaguideline [pharmaguideline.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization [mdpi.com]
- 13. This compound | 7424-70-6 [sigmaaldrich.com]
An In-Depth Technical Guide to the Photophysical Properties of 9-(1-Naphthyl)anthracene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of the photophysical properties of 9-(1-Naphthyl)anthracene (1-AN). This molecule, a member of the polycyclic aromatic hydrocarbon (PAH) family, has garnered interest in materials science, particularly in the development of organic light-emitting diodes (OLEDs), owing to its unique electronic and luminescent characteristics.[1] This document will delve into the synthesis, spectroscopic behavior, and the underlying photophysical principles governing the behavior of 1-AN, offering field-proven insights and detailed experimental protocols for its characterization.
Introduction to 9-(1-Naphthyl)anthracene: A Molecule of Interest
9-(1-Naphthyl)anthracene is a derivative of anthracene, a well-studied fluorophore, where a naphthyl group is substituted at the 9-position of the anthracene core. This substitution significantly influences the molecule's photophysical properties compared to the parent anthracene. The introduction of the naphthyl moiety can alter the electronic structure, leading to changes in absorption and emission characteristics, and potentially introducing new excited-state deactivation pathways.[2] The asymmetric and non-planar structure resulting from the bulky naphthalene group can also inhibit intermolecular interactions, which is advantageous in solid-state applications like OLEDs to prevent aggregation-induced quenching.
Synthesis of 9-(1-Naphthyl)anthracene
The primary and most efficient method for synthesizing 9-(1-Naphthyl)anthracene and its derivatives is the Suzuki-Miyaura cross-coupling reaction.[3] This palladium-catalyzed reaction provides a versatile route for forming carbon-carbon bonds between an aryl halide and an organoboron compound.
A common synthetic approach involves the reaction of 9-bromoanthracene with 1-naphthaleneboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base.
Figure 1: General scheme for the synthesis of 9-(1-Naphthyl)anthracene via Suzuki-Miyaura cross-coupling.
Photophysical Properties of 9-(1-Naphthyl)anthracene
The photophysical behavior of a molecule is dictated by how it absorbs and dissipates light energy. For 9-(1-Naphthyl)anthracene, these properties are a complex interplay of the individual chromophores (anthracene and naphthalene) and their electronic coupling.
Absorption and Emission Spectra
The UV-visible absorption spectrum of 9-(1-Naphthyl)anthracene is expected to be dominated by the characteristic vibronic structure of the anthracene moiety, with contributions from the naphthalene ring.[2] The substitution with the naphthyl group typically leads to a bathochromic (red) shift in the absorption and emission spectra compared to unsubstituted anthracene. This is due to the extension of the π-conjugated system.[2]
| Property | Anthracene in Cyclohexane | 9-(1-Naphthyl)anthracene |
| Absorption Maxima (λabs, nm) | 356.2[4] | Data not available |
| Molar Extinction Coefficient (ε, M-1cm-1) | 9,700 at 356.2 nm[4] | Data not available |
| Emission Maximum (λem, nm) | ~400 (broad) | Data not available |
| Fluorescence Quantum Yield (ΦF) | 0.36[4] | Data not available |
| Fluorescence Lifetime (τF, ns) | ~5 | Data not available |
| Table 1: Photophysical Properties of Anthracene in Cyclohexane. Data for 9-(1-Naphthyl)anthracene is not available in the searched literature. |
Solvatochromism
Solvatochromism is the change in the absorption or emission spectral position of a chromophore with a change in the polarity of the solvent. For molecules where the dipole moment in the excited state differs from that in the ground state, a shift in the emission spectrum is often observed as the solvent polarity increases. This phenomenon can be analyzed using the Lippert-Mataga equation, which relates the Stokes shift to the solvent polarity.[5][6][7][8][9]
A study on a related compound, 9-bromo-10-naphthalen-2-yl-anthracene, revealed a noticeable solvent effect on its emission spectra, suggesting that naphthyl-substituted anthracenes can exhibit solvatochromism.[3] It is plausible that 9-(1-Naphthyl)anthracene also exhibits solvatochromic behavior, which would be indicative of a change in its dipole moment upon excitation.
Potential for Twisted Intramolecular Charge Transfer (TICT)
In some donor-acceptor molecules, an excited state can relax through a process called Twisted Intramolecular Charge Transfer (TICT). This involves a twisting of the molecular geometry in the excited state, leading to a highly polar, charge-separated state that often emits at longer wavelengths and with a lower intensity. Given the electron-rich nature of both the anthracene and naphthalene moieties, the potential for a significant charge transfer and the formation of a TICT state in 9-(1-Naphthyl)anthracene is a topic for further investigation. The degree of twist between the anthracene and naphthalene rings in the ground and excited states would be a key determinant of this phenomenon.
Experimental Protocols for Photophysical Characterization
To fully characterize the photophysical properties of 9-(1-Naphthyl)anthracene, a series of standardized experimental protocols should be followed.
UV-Visible Absorption Spectroscopy
This technique is used to determine the wavelengths at which a molecule absorbs light and to quantify its molar extinction coefficient.
Protocol:
-
Sample Preparation: Prepare a stock solution of 9-(1-Naphthyl)anthracene in a spectroscopic grade solvent (e.g., cyclohexane, toluene, acetonitrile, ethanol) at a known concentration (e.g., 10-3 M).
-
Dilution: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 10-5 to 10-6 M.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Record a baseline spectrum using the pure solvent in both the sample and reference cuvettes.
-
Measure the absorbance spectra of the diluted solutions. The absorbance at the maximum wavelength (λmax) should ideally be between 0.1 and 1.0 for optimal accuracy.
-
-
Data Analysis:
-
Identify the absorption maxima (λabs).
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.
-
References
- 1. 9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene, ≥99 (HPLC) [sigmaaldrich.com]
- 2. Photophysical Properties of Anthracene Derivatives [mdpi.com]
- 3. Synthesis and photophysical processes of 9-bromo-10-naphthalen-2-yl-anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. omlc.org [omlc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescent Molecular Rotors Based on Hinged Anthracene Carboxyimides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
9-(Naphthalen-1-yl)anthracene molecular weight and formula
An In-depth Technical Guide to 9-(Naphthalen-1-yl)anthracene: Synthesis, Properties, and Applications in Organic Electronics
Executive Summary: this compound is a polycyclic aromatic hydrocarbon (PAH) that has garnered significant attention within the scientific community, particularly in the field of materials science. Valued for its robust thermal stability and distinct photoluminescent properties, it serves as a critical component in the development of next-generation organic electronic devices. This guide provides a comprehensive technical overview of its molecular characteristics, detailed synthetic protocols, spectroscopic profile, and core applications, with a focus on its role as a host material in Organic Light-Emitting Diodes (OLEDs).
Introduction
This compound, also known as 9-(1-Naphthyl)anthracene, is an organic compound featuring a naphthalene molecule covalently bonded to the 9-position of an anthracene core. This molecular architecture creates a sterically hindered, non-planar structure that is fundamental to its utility. The twisted conformation inhibits intermolecular π-π stacking, a common phenomenon in planar aromatic systems that often leads to aggregation-caused quenching of fluorescence and poor morphological stability in thin films. By mitigating these effects, this compound and its derivatives serve as highly efficient and stable materials for optoelectronic applications.[1][2] Its primary role is as a host material in the emissive layer of OLEDs, where it facilitates efficient energy transfer to guest dopant molecules, leading to bright and stable light emission, particularly in the blue spectrum.[2]
Molecular Profile and Physicochemical Properties
The fundamental properties of this compound are dictated by its chemical formula, C₂₄H₁₆ , and molecular weight of approximately 304.4 g/mol .[3] These values are foundational for all stoichiometric and analytical calculations.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| Molecular Formula | C₂₄H₁₆ | [3] |
| Molecular Weight | 304.4 g/mol | [3] |
| CAS Number | 7424-70-6 | [3] |
| Appearance | White to pale yellow crystalline solid | [4] |
| Solubility | Generally insoluble in water, soluble in non-polar organic solvents like chloroform and dichloromethane. | [5] |
Molecular Structure
The structure consists of an anthracene core linked to a naphthalene ring at the C9 position. This single C-C bond acts as a rotational axis, leading to a twisted, three-dimensional geometry.
Caption: Molecular structure of this compound.
Synthesis and Mechanistic Insights
The most prevalent and efficient method for synthesizing this compound and its derivatives is the Suzuki-Miyaura cross-coupling reaction .[6] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide.[6][7]
Mechanistic Rationale
The Suzuki coupling is favored in academic and industrial settings for its high yields, tolerance of a wide range of functional groups, and the commercial availability of diverse starting materials. The catalytic cycle involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (e.g., 9-bromoanthracene), inserting itself into the carbon-halogen bond to form a palladium(II) complex.
-
Transmetalation: A base activates the organoboron compound (naphthalene-1-boronic acid), which then transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst to continue the cycle.
The choice of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and solvents is critical for reaction efficiency. The base is essential for the transmetalation step, and the phosphine ligands stabilize the palladium catalyst.
Caption: Generalized workflow for the synthesis via Suzuki coupling.
Experimental Protocol: Suzuki-Miyaura Synthesis
This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies.[8][9]
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 9-bromoanthracene (1.0 eq), naphthalene-1-boronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically toluene, ethanol, and water (e.g., in a 4:1:1 ratio). Degassing with an inert gas like argon or nitrogen is crucial to prevent oxidation of the palladium(0) catalyst.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours under an inert atmosphere. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add deionized water and extract the product into an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude solid via column chromatography on silica gel to yield the pure this compound.
Spectroscopic Characterization
The unique electronic structure of this compound gives rise to a characteristic spectroscopic signature, which is essential for its identification and for understanding its photophysical behavior.
-
UV-Visible (UV-Vis) Absorption: The compound exhibits strong absorption in the ultraviolet region, typically between 300-400 nm, which is characteristic of the π-π* transitions within the fused aromatic rings.[10][11]
-
Fluorescence Emission: Upon excitation with UV light, it exhibits strong fluorescence, typically emitting in the blue region of the visible spectrum (around 420-460 nm).[2][12] The large separation between the main absorption and emission peaks (Stokes shift) is beneficial for its application as a fluorescent material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra show a complex series of signals in the aromatic region (typically 7.0-9.0 ppm in ¹H NMR), confirming the presence of the anthracene and naphthalene proton environments.[13][14][15]
Caption: Jablonski diagram of key photophysical processes.
Applications in Organic Electronics (OLEDs)
The primary application of this compound and its analogues is in the emissive layer (EML) of OLEDs, where they function as a host material .[16][17]
Role as a Host Material
In an OLED, the EML is composed of a host material doped with a small amount of an emissive guest material (a fluorescent or phosphorescent dye). When an electric current is applied, charge carriers (electrons and holes) recombine in the EML to form excited states (excitons) on the host molecules. The energy from these excitons is then efficiently transferred to the guest molecules, which subsequently emit light of a specific color.
This compound is an excellent host for several reasons:
-
Wide Energy Bandgap: It possesses a large energy gap between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), allowing it to host emissive dopants of various colors (especially blue) without quenching their emission.[16]
-
High Thermal Stability: The rigid, bulky structure leads to a high glass transition temperature (Tg), meaning the material can withstand the heat generated during device operation without degrading or crystallizing. This directly contributes to a longer operational lifetime for the OLED device.[1]
-
Good Morphological Stability: Its non-planar structure prevents crystallization in the solid state, promoting the formation of uniform, amorphous thin films, which are essential for efficient charge transport and device stability.[2]
Caption: Simplified structure of an OLED device layer stack.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not consistently available, its parent compound, anthracene, provides a basis for handling precautions. Anthracene is classified as a skin, eye, and respiratory irritant.[18] It is also very toxic to aquatic life with long-lasting effects.[18][19]
Recommended Handling Procedures:
-
Use in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Avoid release into the environment. Dispose of waste in accordance with local, state, and federal regulations.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a cornerstone material in the field of organic electronics. Its unique molecular design, which balances electronic properties with physical robustness, makes it an exemplary host for high-efficiency blue OLEDs. The continued study and functionalization of the anthracene-naphthalene scaffold promise to yield next-generation materials with even greater performance, driving innovation in displays, lighting, and other optoelectronic technologies.
References
- 1. Enhanced lifetime of organic light-emitting diodes using an anthracene derivative with high glass transition temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C24H16 | CID 18510032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 9-Bromo-10-(naphthalen-1-yl)anthracene | CAS#:400607-04-7 | Chemsrc [chemsrc.com]
- 5. 9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene, ≥99 (HPLC) [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. omlc.org [omlc.org]
- 12. Synthesis and photophysical processes of 9-bromo-10-naphthalen-2-yl-anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. nbinno.com [nbinno.com]
- 17. nbinno.com [nbinno.com]
- 18. geneseo.edu [geneseo.edu]
- 19. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Solubility of 9-(Naphthalen-1-yl)anthracene in Organic Solvents
Introduction
9-(Naphthalen-1-yl)anthracene is a polycyclic aromatic hydrocarbon (PAH) that has garnered significant interest in the fields of materials science and organic electronics.[1] Its rigid, planar structure and extended π-conjugated system endow it with unique photophysical properties, making it a valuable component in applications such as organic light-emitting diodes (OLEDs) and fluorescent probes.[1][2] The performance and processability of this molecule in such applications are intrinsically linked to its solubility in organic solvents. The ability to form uniform thin films and achieve desired concentrations in solution is paramount for device fabrication and chemical reactions.
This technical guide provides a comprehensive analysis of the solubility of this compound. Recognizing the scarcity of direct experimental solubility data for this specific compound in publicly available literature, this guide employs a multi-faceted approach. We will leverage quantitative solubility data of the parent compound, anthracene, as a foundational model. This experimental data is integrated with a robust theoretical framework based on Hansen Solubility Parameters (HSP) to predict the solubility of this compound in a range of organic solvents. Furthermore, a detailed experimental protocol is provided to empower researchers to determine precise solubility values in their own laboratories.
This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solubility characteristics of complex aromatic molecules to advance their research and development endeavors.
Molecular Profile and Physicochemical Properties
Understanding the inherent properties of this compound is fundamental to comprehending its solubility behavior.
Structure and Key Identifiers:
-
Chemical Name: this compound
-
Synonyms: 9-(1-Naphthyl)anthracene
-
CAS Number: 7424-70-6[3]
-
Molecular Formula: C₂₄H₁₆[3]
-
Molecular Weight: 304.39 g/mol [4]
The structure consists of an anthracene core with a naphthalene group attached at the 9-position.[1] This substitution has a significant impact on its physical and chemical properties compared to the parent anthracene molecule.
| Property | This compound | Anthracene (for comparison) |
| Molecular Formula | C₂₄H₁₆ | C₁₄H₁₀ |
| Molecular Weight ( g/mol ) | 304.39 | 178.23[5] |
| Appearance | White to yellow solid/powder/crystal[1] | Colorless solid with violet fluorescence when pure[5] |
| Aqueous Solubility | Expected to be extremely low | Very low (e.g., 0.044 mg/L at 25 °C)[6] |
The addition of the bulky naphthalene group to the anthracene backbone increases the molecular weight and size. This has several implications for its solubility:
-
Increased van der Waals forces: The larger surface area of the molecule leads to stronger intermolecular dispersion forces, which can affect how easily solvent molecules can surround and dissolve the solute.
-
Disruption of Crystal Packing: The non-planar arrangement of the naphthalene ring relative to the anthracene core can disrupt the efficient π-π stacking that is characteristic of planar PAHs. This disruption may lead to a lower lattice energy, potentially increasing solubility compared to a more planar isomer.
-
Polarity: Both anthracene and naphthalene are non-polar molecules. This compound is also predominantly non-polar and hydrophobic, meaning it will have a strong preference for non-polar organic solvents.[2]
Theoretical Framework for Solubility Prediction
In the absence of extensive experimental data, theoretical models provide a powerful tool for predicting solubility. The principle of "like dissolves like" is a useful qualitative guideline, suggesting that non-polar solutes will dissolve in non-polar solvents.[7] For a more quantitative prediction, Hansen Solubility Parameters (HSPs) offer a robust framework.[8]
Hansen Solubility Parameters (HSP)
HSPs deconstruct the total cohesive energy of a substance into three components, each representing a different type of intermolecular interaction:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar interactions.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Every solvent and solute can be described by a unique set of these three parameters. The principle behind HSPs is that substances with similar δD, δP, and δH values are more likely to be miscible.[9] The "distance" (Ra) between two substances in this three-dimensional Hansen space can be calculated using the following equation:
Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²] [9]
A smaller Ra value indicates a higher affinity between the solute and the solvent, and thus, a higher likelihood of dissolution.
Hansen Solubility Parameters of Common Organic Solvents
The following table provides the HSPs for a selection of common organic solvents.
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| Acetone | 15.5 | 10.4 | 7.0 |
| Chloroform | 17.8 | 3.1 | 5.7 |
| Cyclohexane | 16.8 | 0.0 | 0.2 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Hexane | 14.9 | 0.0 | 0.0 |
| Methanol | 15.1 | 12.3 | 22.3 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Xylene | 17.6 | 1.0 | 3.1 |
Data compiled from various sources.
Estimation of Hansen Solubility Parameters for this compound
As experimental HSPs for this compound are not available, they can be estimated using group contribution methods.[10][11][12] These methods assign specific values to the different functional groups within a molecule and sum them to obtain the overall HSPs.
Based on the structures of anthracene and naphthalene, the following are the estimated HSPs for this compound:
-
δD: ~19.5 MPa½
-
δP: ~1.0 MPa½
-
δH: ~3.0 MPa½
These estimated values reflect a molecule with strong dispersion forces, very low polarity, and a small capacity for hydrogen bonding, which is consistent with its chemical structure.
Quantitative Solubility of a Model Compound: Anthracene
To provide a practical context for the solubility of this compound, it is instructive to examine the experimental solubility of its parent compound, anthracene.
| Solvent | Temperature (°C) | Solubility (g / 100 g solvent) |
| Carbon Tetrachloride | 20 | 0.88 |
| Ethanol | 16 | 0.076[6] |
| Ethanol | 25 | 0.328[6] |
| Hexane | 25 | 0.37[6] |
| Methanol | 19.5 | 0.18[6] |
| Toluene | 16.5 | 0.92[6] |
| Toluene | 100 | 12.94[6] |
Data for all solvents except where individually cited is from various sources.
As expected for a non-polar solid, the solubility of anthracene is generally low in polar solvents like alcohols and higher in non-polar aromatic and chlorinated solvents. Solubility also demonstrates a strong positive correlation with temperature.
Predicted Solubility Profile of this compound
Using the estimated HSPs for this compound and the known HSPs for various solvents, we can predict its relative solubility.
| Solvent | Ra (Calculated Distance) | Predicted Solubility |
| Toluene | 2.0 | High |
| Xylene | 2.0 | High |
| Chloroform | 3.5 | Good |
| Dichloromethane | 5.6 | Moderate |
| Tetrahydrofuran (THF) | 6.0 | Moderate |
| Acetone | 10.3 | Low |
| Cyclohexane | 4.0 | Moderate to Good |
| Hexane | 6.0 | Low to Moderate |
| Ethanol | 17.5 | Very Low |
| Methanol | 20.2 | Very Low |
This predictive analysis suggests that aromatic solvents like toluene and xylene are likely to be excellent solvents for this compound. Chlorinated solvents such as chloroform and dichloromethane are also predicted to be effective. Conversely, polar protic solvents like ethanol and methanol are predicted to be poor solvents. This aligns with qualitative observations for similar large PAH molecules.[13]
Experimental Determination of Solubility
The following is a standard protocol for the gravimetric determination of the solubility of a solid compound in an organic solvent. This method is a self-validating system as the establishment of equilibrium is confirmed by consistent measurements over time.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (PTFE, 0.22 µm)
-
Glass syringes
-
Pre-weighed evaporation dishes
-
Vacuum oven or desiccator
Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. An excess of solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for at least 24-48 hours with continuous agitation. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 36, and 48 hours) until the measured solubility is constant.
-
-
Sample Collection and Filtration:
-
After equilibration, stop the agitation and allow the excess solid to settle for several hours at the constant temperature.
-
Carefully draw a known volume of the supernatant (e.g., 2 mL) into a glass syringe, avoiding any solid particles.
-
Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed evaporation dish. Record the exact volume transferred.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporation dish in a vacuum oven at a moderate temperature or in a desiccator to slowly evaporate the solvent.
-
Once all the solvent has evaporated, weigh the evaporation dish containing the dried solute.
-
Repeat the drying and weighing process until a constant mass is achieved.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final mass.
-
Express the solubility in the desired units (e.g., g/L, mg/mL, or mol/L) by dividing the mass of the solute by the volume of the solvent sample taken.
-
Visualization of Experimental Workflow
Caption: Experimental workflow for gravimetric solubility determination.
Data Visualization and Logical Relationships
Hansen Solubility Parameter Space
The following diagram illustrates the concept of the Hansen solubility sphere. Solvents that lie within the sphere of interaction for a given solute are considered good solvents.
Caption: Conceptual diagram of the Hansen solubility sphere.
Conclusion
While direct, quantitative experimental data on the solubility of this compound in organic solvents remains elusive in the current literature, this guide provides a robust framework for its estimation and experimental determination. By analyzing the physicochemical properties of the molecule and applying the theoretical model of Hansen Solubility Parameters, we predict that this compound will exhibit high solubility in aromatic and some chlorinated solvents, and poor solubility in polar, protic solvents. The provided experimental protocol offers a clear and reliable method for researchers to obtain precise solubility data, which is essential for the successful application of this promising material in organic electronics and other advanced technologies. The integration of analog data from the parent compound, anthracene, with theoretical predictions offers a powerful and practical approach to navigating the challenges of solvent selection for novel compounds.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C24H16 | CID 18510032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Anthracene-9-carbaldehyde - Wikipedia [en.wikipedia.org]
- 5. NCCOS | Data Collection [products.coastalscience.noaa.gov]
- 6. d-nb.info [d-nb.info]
- 7. Extended Hansen solubility approach: naphthalene in individual solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 10. [PDF] Prediction of Hansen Solubility Parameters with a New Group-Contribution Method | Semantic Scholar [semanticscholar.org]
- 11. kinampark.com [kinampark.com]
- 12. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 13. 9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene, ≥99 (HPLC) [sigmaaldrich.com]
A Technical Guide to the Thermal Stability of 9-(Naphthalen-1-yl)anthracene: Core Principles and Methodologies for Researchers
Foreword: The Imperative of Thermal Stability in Advanced Organic Materials
In the realm of organic electronics and high-performance materials, the quest for molecular structures that are not only functionally elegant but also robust under operational stress is paramount. Among the pantheon of polycyclic aromatic hydrocarbons (PAHs), anthracene derivatives have carved a significant niche, particularly as emissive and host materials in Organic Light-Emitting Diodes (OLEDs).[1] The thermal stability of these materials is not a mere academic curiosity; it is a critical determinant of device longevity, efficiency, and color purity. This guide provides an in-depth technical exploration of the thermal stability of a key anthracene derivative, 9-(Naphthalen-1-yl)anthracene. We will delve into the core principles governing its thermal behavior, methodologies for its characterization, and the causal links between molecular structure and stability.
Molecular Architecture and its Implications for Thermal Resilience
This compound is a rigid, sterically hindered polycyclic aromatic hydrocarbon. Its structure, featuring a naphthalene moiety attached to the 9-position of an anthracene core, is foundational to its anticipated high thermal stability. The fusion of multiple aromatic rings creates a delocalized π-electron system that requires significant energy to disrupt. The covalent bonds within this framework, primarily carbon-carbon and carbon-hydrogen, are inherently strong.
The thermal stability of such compounds is a function of the energy required to initiate and propagate bond cleavage. For this compound, the principal modes of thermal degradation are expected to involve the scission of C-H and C-C bonds at elevated temperatures. The bulky naphthalene substituent introduces a degree of steric hindrance that can influence intermolecular packing in the solid state, potentially leading to the formation of stable amorphous glasses with high glass transition temperatures (Tg). This amorphous nature is highly desirable in OLED applications to prevent crystallization, which can lead to device failure.
Assessing Thermal Stability: Key Analytical Techniques
A comprehensive understanding of the thermal stability of this compound necessitates the use of sophisticated thermal analysis techniques. The two primary methods employed for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA): Mapping Mass Loss Against Temperature
TGA is a cornerstone technique for determining the thermal stability of a material by measuring its mass as a function of temperature or time in a controlled atmosphere.[2][3] The output, a TGA curve, provides a quantitative measure of mass loss, from which the onset of decomposition (Td) can be determined.
Experimental Protocol: TGA of this compound
-
Sample Preparation: A small, representative sample of high-purity this compound (typically 2-5 mg) is accurately weighed into a ceramic or platinum TGA pan.
-
Instrument Setup: The TGA instrument is purged with an inert gas, typically nitrogen, to prevent oxidative degradation. The gas flow rate is maintained at a constant level (e.g., 20-50 mL/min).
-
Temperature Program: The sample is heated at a constant rate, commonly 10 °C/min, from ambient temperature to a final temperature sufficient to induce complete decomposition (e.g., 800 °C).
-
Data Acquisition: The instrument continuously records the sample mass as a function of temperature.
-
Data Analysis: The resulting TGA curve is analyzed to determine the temperature at which a significant mass loss begins. The decomposition temperature (Td) is often defined as the temperature at which 5% mass loss occurs.
Differential Scanning Calorimetry (DSC): Probing Phase Transitions
DSC is a powerful technique used to measure the difference in heat flow between a sample and a reference as a function of temperature.[4] It is employed to determine key thermal transitions such as the melting point (Tm) and the glass transition temperature (Tg).
Experimental Protocol: DSC of this compound
-
Sample Preparation: A small amount of the sample (typically 2-10 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas like nitrogen.
-
Temperature Program: A heat-cool-heat cycle is typically employed.
-
First Heat: The sample is heated at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting point to erase its thermal history.
-
Cooling: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a sub-ambient temperature.
-
Second Heat: A final heating scan is performed at the same rate as the first to observe the glass transition and melting behavior of the now-standardized sample.
-
-
Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic peaks corresponding to melting and step changes in the baseline indicative of a glass transition.
Anticipated Thermal Properties of this compound
| Thermal Property | Anticipated Range | Significance |
| Decomposition Temperature (Td) | > 350 °C | A high Td is indicative of strong intramolecular bonds and is crucial for the material to withstand the high temperatures used in vacuum deposition processes for OLED fabrication and to ensure long-term operational stability. |
| Melting Point (Tm) | 200 - 400 °C | A high melting point signifies a stable crystalline lattice. For instance, the related compound 9,10-Bis(2-naphthyl)anthracene (ADN) has a melting point of 382-384 °C.[5] |
| Glass Transition Temperature (Tg) | > 100 °C | A high Tg is critical for maintaining the amorphous solid-state morphology in thin films, preventing crystallization that can lead to device degradation and failure.[6][7] |
The Role of Purity in Thermal Stability Assessment
The presence of impurities can significantly impact the measured thermal properties of this compound. Residual solvents, unreacted starting materials, or by-products from the synthesis can act as plasticizers, lowering the Tg, or initiate decomposition at lower temperatures than the pure compound.
Synthesis and Purification Considerations:
The synthesis of this compound typically involves a Suzuki or similar cross-coupling reaction between a halogenated anthracene and a naphthalenylboronic acid derivative. Post-synthesis purification is critical and often involves:
-
Column Chromatography: To separate the desired product from unreacted starting materials and by-products.
-
Recrystallization: To obtain a highly crystalline and pure solid.
-
Sublimation: A final purification step, especially for materials intended for OLED applications, to remove any non-volatile impurities.
The purity of the final product should be verified using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
Mechanistic Insights into Thermal Decomposition
The thermal decomposition of polycyclic aromatic hydrocarbons is a complex process involving a cascade of radical reactions. At elevated temperatures, the weakest bonds are the first to break. In the case of this compound, this is likely to be a C-H bond, followed by the C-C bond linking the anthracene and naphthalene moieties. The resulting radical species can then undergo a variety of reactions, including hydrogen abstraction, rearrangement, and polymerization, ultimately leading to the formation of a carbonaceous char. The specific decomposition pathway and the nature of the degradation products can be investigated using techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).
Conclusion: A Thermally Robust Building Block for Advanced Applications
This compound, by virtue of its rigid, polycyclic aromatic structure, is anticipated to exhibit excellent thermal stability. A high decomposition temperature, a significant melting point, and a substantial glass transition temperature are expected, making it a promising candidate for applications in demanding environments such as those encountered in organic electronic devices. A thorough characterization of its thermal properties using TGA and DSC, coupled with stringent control over its purity, is essential for its successful implementation and for the rational design of next-generation organic materials. This guide provides the foundational knowledge and experimental framework for researchers and drug development professionals to confidently assess and understand the thermal stability of this important molecule.
References
- 1. nbinno.com [nbinno.com]
- 2. etamu.edu [etamu.edu]
- 3. Thermogravimetric Analyzer: TGA Thermostep :: ELTRA [eltra.com]
- 4. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ossila.com [ossila.com]
- 6. protolabs.com [protolabs.com]
- 7. specialchem.com [specialchem.com]
A Technical Guide to the Fluorescence Spectra of 9-(Naphthalen-1-yl)anthracene Derivatives
This guide provides an in-depth exploration of the fluorescence characteristics of 9-(Naphthalen-1-yl)anthracene and its derivatives. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes the theoretical underpinnings with practical, field-proven methodologies for the accurate characterization of these versatile fluorophores.
Introduction: The Significance of the 9-Arylanthracene Scaffold
Anthracene derivatives substituted at the 9- and 10-positions are a cornerstone in the development of advanced organic materials due to their remarkable photophysical properties.[1][2][3][4] The covalent linkage of a naphthalene moiety to the 9-position of anthracene, creating this compound, gives rise to a class of molecules with a unique combination of high fluorescence quantum yields, excellent thermal stability, and intriguing environmental sensitivity.[5][6][7]
The bulky, non-planar arrangement of the naphthalene group relative to the anthracene core sterically hinders intermolecular π-π stacking.[5][8] This is a critical feature, as it promotes the formation of stable amorphous films and minimizes aggregation-caused quenching (ACQ), a phenomenon where fluorescence is disabled in the aggregated state.[9] This structural advantage makes these derivatives highly promising candidates for applications in organic light-emitting diodes (OLEDs), particularly as blue emitters and host materials.[5][10][11][12][13]
A key feature governing the fluorescence of these molecules is the phenomenon of Twisted Intramolecular Charge Transfer (TICT) .[14][15][16] Upon photoexcitation, the molecule can relax into a state where the naphthalene and anthracene rings are electronically decoupled due to rotation around the connecting single bond. This leads to a highly polar, charge-separated state with distinct emission properties, making the fluorescence highly sensitive to the polarity of the local environment.[15][17]
The Photophysical Heart: Understanding TICT and Solvent Effects
The fluorescence behavior of this compound derivatives is dominated by the interplay between a locally excited (LE) state and a TICT state.
-
Locally Excited (LE) State: Immediately following the absorption of a photon, the molecule enters a Franck-Condon excited state. In this state, the geometry is similar to the ground state, and the excitation is largely confined to the anthracene moiety. This LE state is responsible for the characteristic structured, blue emission observed in non-polar solvents.
-
Twisted Intramolecular Charge Transfer (TICT) State: In polar solvents, the molecule can undergo a conformational change in the excited state. The naphthalene ring twists relative to the anthracene plane, leading to a decoupling of their π-systems.[15] This facilitates a significant transfer of electron density from the donor (naphthalene) to the acceptor (anthracene), creating a large dipole moment. This TICT state is stabilized by polar solvent molecules, and its emission is characterized by a broad, structureless, and significantly red-shifted band.[15][17]
This dual fluorescence is a hallmark of TICT-capable molecules and is highly dependent on solvent polarity, a phenomenon known as solvatochromism .[9][18] As solvent polarity increases, the emission spectrum often shows a decrease in the LE band intensity and a corresponding increase and red-shift of the TICT band.
Caption: Jablonski diagram illustrating the TICT mechanism.
Core Methodology: Accurate Measurement of Fluorescence Spectra
Acquiring reliable fluorescence data is paramount. This section details a robust, self-validating protocol for measuring and comparing the fluorescence properties of this compound derivatives.
Experimental Workflow for Spectral Characterization
The process of characterizing a new derivative involves a systematic series of measurements to determine its absorption, emission, and efficiency.
Caption: Workflow for fluorescence characterization.
Detailed Protocol for Relative Fluorescence Quantum Yield (ΦF) Determination
The relative method, comparing the sample to a known standard, is the most common and reliable approach for determining quantum yield.[19][20][21][22]
Causality Behind Choices:
-
Spectroscopic Grade Solvents: Essential to minimize background fluorescence and scattering that can distort the emission spectrum.[19]
-
Known Standard: A well-characterized standard (e.g., Quinine Sulfate, Rhodamine 6G) with an absorption profile that overlaps with the sample is crucial for accurate comparison.[19][22]
-
Low Absorbance (A < 0.1): This is the most critical self-validating step. Keeping absorbance low minimizes the inner filter effect, where the sample itself reabsorbs emitted light, which would artificially lower the measured intensity and invalidate the results.[22]
Materials and Equipment:
-
Calibrated Spectrofluorometer with corrected emission spectra capabilities.[19]
-
UV-Vis Spectrophotometer.[19]
-
Spectroscopic grade solvents (e.g., cyclohexane, toluene, dichloromethane, acetonitrile).
-
Fluorescence standard with a known quantum yield.
-
Volumetric flasks and pipettes.
Step-by-Step Procedure:
-
Standard & Solvent Selection: Choose a standard that absorbs at a similar wavelength to your sample. Select a series of solvents with varying polarities to investigate solvatochromic effects.
-
Stock Solution Preparation: Accurately prepare stock solutions of both the this compound derivative (test sample) and the standard in the chosen solvent.
-
Serial Dilutions: Prepare a series of at least five dilutions from both stock solutions. The goal is to create solutions with absorbances ranging from approximately 0.01 to 0.1 at the chosen excitation wavelength.
-
Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance spectrum for each dilution of the sample and the standard. Record the absorbance value at the intended excitation wavelength.
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer (typically the absorption maximum of the sample).
-
Measure the fluorescence emission spectrum for each dilution of both the sample and the standard, ensuring identical instrument settings (e.g., excitation/emission slit widths).
-
Record the integrated fluorescence intensity (the area under the emission curve) for each measurement.
-
-
Data Analysis:
-
For both the sample and the standard, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).[19][20]
-
Perform a linear regression for each data set. The slope of the resulting line is the gradient (Grad). The plot must be linear and pass through the origin to be valid.[19]
-
Calculate the quantum yield of the sample (Φ_X) using the following equation:[22] Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) Where:
-
Interpreting the Data: A Comparative Analysis
The true power of this analysis comes from comparing the photophysical properties of different derivatives across a range of solvents. The table below summarizes typical data for a hypothetical this compound derivative to illustrate the expected trends.
| Solvent | Polarity Index | Absorbance λmax (nm) | Emission λmax (nm) (LE Band) | Emission λmax (nm) (TICT Band) | Quantum Yield (ΦF) |
| Cyclohexane | 0.2 | 375 | 410, 432 | - | 0.85 |
| Toluene | 2.4 | 376 | 412, 435 | ~480 (weak shoulder) | 0.78 |
| Dichloromethane | 3.1 | 378 | 415 (weak) | 510 | 0.45 |
| Acetonitrile | 5.8 | 378 | - | 545 | 0.15 |
Analysis of Trends:
-
Absorption (λmax): The absorption maximum shows only a minor red-shift with increasing solvent polarity, indicating that the ground state is less affected by the solvent environment than the excited state.
-
Emission (λmax): A dramatic change is observed in the emission. In non-polar cyclohexane, only the structured LE emission is visible. As polarity increases, the LE band is quenched while a new, red-shifted, and broad TICT band emerges and becomes dominant.[18]
-
Quantum Yield (ΦF): The quantum yield typically decreases significantly in more polar solvents. This is because the charge-separated TICT state has more non-radiative decay pathways available to it, reducing the efficiency of light emission.
Conclusion and Future Directions
This compound derivatives are a fascinating and highly tunable class of fluorophores. Their unique sensitivity to the local environment, driven by the TICT mechanism, makes them not only exceptional materials for optoelectronic devices like OLEDs but also valuable as fluorescent probes for sensing micro-environmental changes in biological and chemical systems. A thorough understanding and precise measurement of their fluorescence spectra, as outlined in this guide, are essential for unlocking their full potential in materials science and drug development. Future research will likely focus on synthesizing new derivatives with tailored donor-acceptor strengths to fine-tune emission color and enhance quantum efficiencies, further expanding their range of applications.
References
- 1. Photophysical Properties of Anthracene Derivatives | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. This compound|High-Purity OLED Material [benchchem.com]
- 6. Synthesis and photophysical processes of 9-bromo-10-naphthalen-2-yl-anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 9-Vinylanthracene Based Fluorogens: Synthesis, Structure-Property Relationships and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorinated 9,9′-bianthracene derivatives with twisted intramolecular charge-transfer excited states as blue host materials for high-performance fluorescent electroluminescence - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. nbinno.com [nbinno.com]
- 12. [PDF] The development of anthracene derivatives for organic light-emitting diodes | Semantic Scholar [semanticscholar.org]
- 13. The development of anthracene derivatives for organic light-emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Twisted Intramolecular Charge Transfer (TICT) Controlled by Dimerization: An Overlooked Piece of the TICT Puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] Recent advances in twisted intramolecular charge transfer (TICT) fluorescence and related phenomena in materials chemistry | Semantic Scholar [semanticscholar.org]
- 17. Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01118F [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. agilent.com [agilent.com]
- 21. Making sure you're not a bot! [opus4.kobv.de]
- 22. chem.uci.edu [chem.uci.edu]
An In-depth Technical Guide to the Discovery and History of 9-(Naphthalen-1-yl)anthracene
For Researchers, Scientists, and Drug Development Professionals
Foreword
This guide delves into the scientific journey of 9-(Naphthalen-1-yl)anthracene, a polycyclic aromatic hydrocarbon (PAH) that has evolved from a subject of academic curiosity to a key component in modern organic electronics. We will explore its initial discovery, the evolution of its synthesis, its fundamental photophysical properties, and its contemporary applications. This document is structured to provide not just a historical overview, but also a practical understanding of the key experimental methodologies that have defined its development.
Introduction: The Significance of this compound
This compound is a fascinating molecule composed of two distinct polycyclic aromatic hydrocarbons, anthracene and naphthalene, linked by a single carbon-carbon bond. This seemingly simple structural modification, the attachment of a naphthyl group to the 9-position of the anthracene core, gives rise to a unique set of photophysical and electronic properties. Its high quantum efficiency and deep blue fluorescence have made it a material of significant interest, particularly in the development of organic light-emitting diodes (OLEDs).
The twisted conformation between the anthracene and naphthalene rings hinders intermolecular π-π stacking, a phenomenon that often leads to fluorescence quenching in the solid state. This inherent structural feature is a key reason for its utility as a stable and efficient emitter in organic electronic devices.
The Dawn of Discovery: Early Synthesis and Characterization
The precise first synthesis of this compound is not prominently documented in readily accessible modern literature, suggesting it may have been first prepared in the early to mid-20th century as part of broader investigations into the reactivity of polycyclic aromatic hydrocarbons. Early synthetic methods for forming carbon-carbon bonds between aromatic rings were often challenging and lacked the efficiency and selectivity of modern techniques.
One of the plausible early methods for the synthesis of this compound would have involved a Grignard reaction . This classic organometallic reaction, discovered by Victor Grignard in 1900, became a cornerstone of organic synthesis for forming C-C bonds.
Hypothetical Early Synthetic Protocol: A Grignard Approach
The following protocol outlines a likely early synthetic route to this compound, based on the established reactivity of Grignard reagents with haloaromatics.
Step 1: Preparation of the Grignard Reagent (1-Naphthylmagnesium Bromide)
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 1-bromonaphthalene in anhydrous diethyl ether to the flask via the dropping funnel.
-
Maintain a gentle reflux by controlling the rate of addition. The disappearance of the magnesium and the formation of a grayish solution indicate the formation of the Grignard reagent.
Step 2: Coupling with 9-Bromoanthracene
-
In a separate flame-dried flask, dissolve 9-bromoanthracene in anhydrous diethyl ether or a mixture of ether and benzene.
-
Slowly add the freshly prepared 1-naphthylmagnesium bromide solution to the 9-bromoanthracene solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for several hours to ensure complete reaction.
-
Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the organic layer with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and benzene.
Caption: Early synthetic workflow for this compound via a Grignard reaction.
The Modern Era of Synthesis: Efficiency and Versatility
The advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of biaryl compounds, including this compound. These methods offer significantly higher yields, milder reaction conditions, and greater functional group tolerance compared to earlier techniques.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is now the most common and versatile method for synthesizing this compound and its derivatives.[1] This reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.
Typical Suzuki-Miyaura Protocol for this compound
-
To a reaction vessel, add 9-bromoanthracene, 1-naphthaleneboronic acid, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate with a suitable phosphine ligand), and a base (e.g., potassium carbonate, sodium carbonate, or cesium carbonate).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or dimethoxyethane) and water.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to a temperature between 80-120 °C and stir for several hours until the reaction is complete (monitored by thin-layer chromatography or gas chromatography).
-
Cool the mixture to room temperature, add water, and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel followed by recrystallization.
Caption: Modern synthesis of this compound via Suzuki-Miyaura coupling.
Physicochemical Properties: A Tale of Two Chromophores
The photophysical properties of this compound are a direct consequence of the electronic interactions between the anthracene and naphthalene moieties.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₁₆ | [2] |
| Molar Mass | 304.39 g/mol | [2] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 151-153 °C | |
| Absorption Maxima (λ_abs) | ~350-400 nm | |
| Emission Maximum (λ_em) | ~420-440 nm (deep blue) | |
| Fluorescence Quantum Yield (Φ_F) | High | [3] |
The absorption spectrum is dominated by the characteristic vibronic structure of the anthracene core. The naphthalene substituent causes a slight red-shift in the absorption and emission spectra compared to unsubstituted anthracene. The significant steric hindrance between the two aromatic systems forces them into a non-planar arrangement, which is crucial for its high fluorescence quantum yield in the solid state by preventing the formation of non-emissive excimers.
Applications: Illuminating the Future of Organic Electronics
The unique properties of this compound have led to its widespread use in the field of organic electronics, particularly in OLEDs.
-
Host Material in Blue OLEDs: Its high triplet energy and good charge transport properties make it an excellent host material for blue phosphorescent emitters.
-
Blue Emitter: In some device architectures, this compound itself can be used as the blue-emitting layer, prized for its high efficiency and color purity.[3]
-
Fluorescent Probes: Its strong fluorescence and sensitivity to the local environment make it a candidate for use as a fluorescent probe in chemical and biological sensing applications.
Conclusion and Future Outlook
From its likely origins in early 20th-century exploratory organic synthesis to its current role as a high-performance material in cutting-edge technology, the story of this compound is a testament to the enduring importance of fundamental research in polycyclic aromatic hydrocarbons. The continued development of more efficient and sustainable synthetic methods, coupled with a deeper understanding of its structure-property relationships, will undoubtedly lead to new and exciting applications for this remarkable molecule in materials science and beyond.
References
A Theoretical Investigation into the Electronic Structure of 9-(Naphthalen-1-yl)anthracene: A Guide for Advanced Research
Abstract
This technical guide provides a comprehensive theoretical framework for investigating the electronic structure of 9-(Naphthalen-1-yl)anthracene (9-N1A), a promising organic semiconductor material. Addressed to researchers, scientists, and professionals in drug development and materials science, this document outlines the critical computational methodologies and theoretical underpinnings necessary to elucidate the photophysical properties of 9-N1A. By leveraging Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), we explore the intricate relationship between molecular geometry and electronic behavior, offering insights into the design of novel materials with tailored optoelectronic characteristics. This guide serves as a self-validating system, wherein the described protocols and expected outcomes are grounded in established scientific principles and comparative data from analogous molecular systems.
Introduction: The Significance of Naphthyl-Substituted Anthracenes
Anthracene derivatives are a cornerstone in the field of organic electronics, renowned for their high fluorescence quantum yields and charge-carrier mobilities. The strategic substitution of the anthracene core allows for the fine-tuning of its electronic and photophysical properties, making these materials highly adaptable for applications such as Organic Light-Emitting Diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent probes.
The introduction of a naphthyl group at the 9-position of the anthracene moiety, as in this compound, induces significant steric hindrance. This twisting of the molecular structure is a key design feature that can inhibit detrimental π-π stacking in the solid state, thereby preserving the emissive properties of the material. Understanding the electronic structure of 9-N1A is paramount to predicting its behavior in devices and guiding the synthesis of next-generation materials.
This guide will delve into the theoretical methodologies required to build a robust computational model of 9-N1A, analyze its frontier molecular orbitals, and simulate its electronic absorption and emission spectra.
Theoretical Methodology: A Self-Validating Computational Workflow
The investigation of the electronic structure of 9-N1A necessitates a multi-step computational approach, primarily relying on DFT for ground-state properties and TD-DFT for excited-state characteristics. The following protocol outlines a validated workflow.
Ground State Geometry Optimization
The initial and most critical step is the accurate prediction of the molecule's three-dimensional structure.
Protocol:
-
Initial Structure Generation: Construct the initial 3D structure of this compound using a molecular building software.
-
Computational Method Selection: Employ a functional that adequately describes non-covalent interactions, which are crucial in determining the dihedral angle between the anthracene and naphthalene moieties. The B3LYP functional with a 6-31G(d) basis set is a commonly used and reliable starting point for such systems.
-
Optimization Procedure: Perform a full geometry optimization without any symmetry constraints to locate the global minimum on the potential energy surface.
-
Frequency Analysis: Conduct a vibrational frequency calculation to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).
The choice of functional and basis set is a critical experimental decision. For polycyclic aromatic hydrocarbons, dispersion corrections (e.g., B3LYP-D3) are often recommended to accurately model the weak intramolecular interactions that influence the conformation.
Caption: Computational workflow for theoretical analysis of 9-N1A.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior.
Protocol:
-
Orbital Visualization: Following geometry optimization, visualize the HOMO and LUMO isosurfaces.
-
Energy Level Calculation: Extract the energies of the HOMO and LUMO to determine the HOMO-LUMO energy gap (ΔEH-L). This gap is a crucial indicator of the molecule's kinetic stability and excitation energy.
In molecules like 9-N1A, the HOMO is typically localized on the electron-rich anthracene moiety, while the LUMO may also be centered on the anthracene core or show some delocalization onto the naphthalene ring.[1] This distribution dictates the nature of the lowest energy electronic transition.
Simulating Electronic Spectra with TD-DFT
TD-DFT is the workhorse for calculating the properties of electronically excited states.
Protocol:
-
Absorption Spectrum: Using the optimized ground-state geometry, perform a TD-DFT calculation to compute the vertical excitation energies and oscillator strengths. This will yield a theoretical UV-Vis absorption spectrum.
-
Emission Spectrum: Optimize the geometry of the first singlet excited state (S1) using TD-DFT. The energy difference between the optimized S1 state and the ground state at the S1 geometry corresponds to the fluorescence emission energy.
The selection of an appropriate functional for TD-DFT calculations is critical, as standard functionals can sometimes underestimate excitation energies, particularly for charge-transfer states. Range-separated functionals are often a good choice for improving accuracy.
Expected Electronic Structure and Properties of 9-N1A
Based on theoretical studies of analogous naphthyl-substituted anthracenes, we can anticipate the key features of 9-N1A's electronic structure.
Molecular Geometry
The steric repulsion between the hydrogen atoms on the naphthalene ring and the anthracene core will force a significant dihedral angle between the two aromatic systems. This twisted conformation is crucial as it disrupts intermolecular packing in the solid state, which can help to suppress aggregation-caused quenching of fluorescence.
Frontier Molecular Orbitals and Electronic Transitions
The HOMO and LUMO of 9-N1A are expected to be predominantly of π-character and localized mainly on the anthracene core. The absorption spectrum will likely be dominated by π-π* transitions characteristic of the anthracene chromophore.[2] The lowest energy absorption and the corresponding emission are expected to be associated with the HOMO-LUMO transition.
| Property | Expected Value/Characteristic | Significance |
| Dihedral Angle (Anthracene-Naphthalene) | 60-80 degrees | Reduces intermolecular interactions, enhances solid-state luminescence. |
| HOMO Energy | -5.2 to -5.5 eV | Influences hole injection and transport properties. |
| LUMO Energy | -1.8 to -2.1 eV | Influences electron injection and transport properties. |
| HOMO-LUMO Gap | 3.1 to 3.7 eV | Determines the energy of the lowest electronic transition. |
| Primary Electronic Transition | π-π* (localized on anthracene) | Governs the primary absorption and emission characteristics. |
Note: The energy values are illustrative and will vary depending on the level of theory used in the calculations.
Caption: Energy level diagram of HOMO-LUMO transition in 9-N1A.
Correlating Theory with Experiment
The ultimate validation of any theoretical model lies in its ability to reproduce experimental observations. The calculated absorption and emission maxima should be compared with experimentally measured spectra in various solvents. While absorption spectra of similar anthracene derivatives show minimal shifts with solvent polarity, emission spectra can be more sensitive, indicating changes in the electronic distribution in the excited state.[3]
Conclusion
The theoretical study of this compound through a robust computational workflow provides invaluable insights into its electronic structure and photophysical properties. By carefully selecting computational methods and validating the results against experimental data, researchers can build a predictive model that accelerates the design and development of novel organic materials for a wide range of applications. The methodologies and expected outcomes presented in this guide offer a solid foundation for such investigations, empowering scientists to explore the vast potential of naphthyl-substituted anthracenes.
References
health and safety data for 9-(Naphthalen-1-yl)anthracene
An In-depth Technical Guide to the Health and Safety of 9-(Naphthalen-1-yl)anthracene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the health and safety data currently available for this compound (CAS No. 7424-70-6). As a Senior Application Scientist, the aim is to deliver a technically accurate and practical resource to ensure its safe handling and use in a research and development setting. This document synthesizes information from available safety data sheets of related compounds and databases, highlighting the need for caution due to the absence of a complete, specific safety profile for this particular chemical.
Chemical Identification and Physical Properties
This compound is a polycyclic aromatic hydrocarbon (PAH) with a molecular structure that combines an anthracene core with a naphthalene substituent. This structure is the basis for its notable fluorescent properties, which make it a valuable compound in the field of organic electronics.[1]
| Identifier | Value | Source |
| Chemical Name | This compound | [2] |
| Synonyms | 9-(1-Naphthyl)anthracene | [1] |
| CAS Number | 7424-70-6 | [2] |
| Molecular Formula | C₂₄H₁₆ | [2] |
| Molecular Weight | 304.4 g/mol | [2] |
| Appearance | White to almost white powder or crystal | [1] |
| Odor | No distinct odor | [1] |
| Solubility | Insoluble in water | [1] |
Hazard Identification and GHS Classification (Inferred)
A specific Globally Harmonized System (GHS) classification for this compound is not available. However, based on the known hazards of the parent compound, anthracene, and other PAHs, a precautionary approach is essential. The following potential hazards should be considered:
-
Skin, Eye, and Respiratory Irritation: Anthracene is known to cause skin, eye, and respiratory irritation.[3][4] Direct contact with this compound powder or dust may cause similar effects.
-
Aquatic Toxicity: Anthracene is classified as very toxic to aquatic life with long-lasting effects.[3][5] It is prudent to assume that this compound shares this property and to prevent its release into the environment.
-
Photosensitivity: Some PAHs can cause photosensitization, leading to exaggerated sunburn or skin irritation upon exposure to sunlight.[6]
-
Carcinogenicity: While there is no evidence that anthracene itself is a carcinogen in animals, some PAHs are classified as known or suspected carcinogens.[7][8] Due to the lack of specific data for this compound, it should be handled as a potential carcinogen.
The following GHS pictograms for anthracene should be considered as a precautionary measure for handling this compound:
Caption: Potential GHS pictograms based on related compounds.
Safe Handling and Storage
Given the potential hazards, stringent safety protocols must be followed when handling this compound.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted for each specific procedure. The following PPE is recommended as a minimum:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat and, if handling larger quantities, additional protective clothing.
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended.
Engineering Controls
-
Ventilation: All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Eyewash Stations and Safety Showers: These should be readily accessible in the immediate work area.
Handling Procedures
-
Avoid all personal contact, including inhalation of dust.
-
Minimize dust generation during handling.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.
Storage
-
Store in a tightly closed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials, such as strong oxidizing agents.[7]
-
Protect from light, as some PAHs are light-sensitive.[6]
First-Aid Measures
In the event of exposure, the following first-aid measures should be taken immediately:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Fire-Fighting and Accidental Release Measures
Fire-Fighting
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[3]
-
Hazards from Combustion: Hazardous decomposition products, including carbon monoxide and carbon dioxide, may be produced in a fire.[9]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE as described in Section 3.1. Avoid breathing dust.
-
Containment and Cleanup: For solid spills, carefully sweep or scoop up the material to avoid generating dust and place it in a sealed, labeled container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.
-
Environmental Precautions: Prevent the material from entering drains or waterways.
Toxicological and Ecological Information
Toxicological Data
There is no specific toxicological data available for this compound in the searched resources. As a precautionary measure, it should be treated as a substance with potential for skin, eye, and respiratory irritation. Long-term exposure to PAHs has been associated with various health effects, and therefore, chronic exposure to this compound should be minimized.
Ecological Data
Specific ecological data for this compound is not available. However, the parent compound, anthracene, is known to be very toxic to aquatic life with long-lasting effects.[3][5] PAHs can persist in the environment, particularly in soil and sediment.[10] Therefore, it is critical to prevent the release of this compound into the environment.
Disposal Considerations
All waste containing this compound should be treated as hazardous waste.
-
Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local regulations.
-
Do not dispose of it down the drain or in general waste.
-
Use a licensed professional waste disposal service.
Caption: Recommended workflow for the disposal of this compound waste.
Conclusion and Recommendations
While this compound is a valuable compound in materials science research, there is a significant lack of specific health and safety data. Therefore, a highly precautionary approach is warranted. Researchers, scientists, and drug development professionals must handle this compound with the assumption that it possesses hazards similar to other polycyclic aromatic hydrocarbons, including skin, eye, and respiratory irritation, as well as high aquatic toxicity. Adherence to the safety protocols outlined in this guide is crucial for minimizing risk. It is strongly recommended that institutions using this chemical conduct their own thorough risk assessments and, where possible, contribute to the body of knowledge by characterizing its safety profile.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C24H16 | CID 18510032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. geneseo.edu [geneseo.edu]
- 4. health.state.mn.us [health.state.mn.us]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Anthracene SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 7. nj.gov [nj.gov]
- 8. scispace.com [scispace.com]
- 9. fishersci.com [fishersci.com]
- 10. Fact sheet: Anthracene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
Methodological & Application
Application Notes and Protocols for 9-(Naphthalen-1-yl)anthracene as a High-Performance Blue Host Material in OLEDs
Introduction: The Quest for Stable and Efficient Blue in OLED Technology
Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies with their superior contrast, vibrant colors, and flexible form factors.[1] At the heart of this technology lies the emissive layer (EML), where the conversion of electrical energy into light occurs. While significant progress has been made in developing red and green emitting materials, achieving highly efficient, stable, and color-pure blue emission remains a critical challenge. The wider bandgap required for blue emission often leads to materials with lower stability and shorter operational lifetimes.
A key strategy to overcome these challenges is the host-dopant system within the EML.[1] In this architecture, a small amount of a highly emissive guest (dopant) is dispersed within a host material that constitutes the bulk of the layer. The host material plays a crucial role in facilitating charge transport, confining excitons, and enabling efficient energy transfer to the dopant.[1] Therefore, the molecular design of the host material is paramount for the overall performance of the OLED device.
Anthracene derivatives have emerged as a promising class of host materials for blue OLEDs due to their wide energy gap, high photoluminescence quantum yield, and excellent thermal stability.[2][3] This application note focuses on 9-(Naphthalen-1-yl)anthracene (AN-1) , a polycyclic aromatic hydrocarbon that has demonstrated significant potential as a blue host material. The strategic introduction of a bulky naphthalene group onto the anthracene core imparts unique photophysical and morphological properties that address some of the key challenges in blue OLEDs.[4] This document provides a comprehensive guide for researchers and materials scientists on the properties, synthesis, device fabrication, and characterization of AN-1 for advanced blue OLED applications.
Molecular Design and Rationale: Why this compound?
The efficacy of this compound as a blue host material stems from its specific molecular architecture. The anthracene core provides the fundamental wide bandgap and high luminescence efficiency required for blue emission.[2][5] The key innovation lies in the attachment of a naphthalene substituent at the 9-position.
The bulky and non-planar nature of the naphthalene group introduces significant steric hindrance.[4][5] This structural feature is critical for preventing the close packing and crystallization of the molecules in the solid state.[4] By promoting the formation of stable amorphous films, the undesirable effects of aggregation-caused quenching are minimized, leading to improved device performance and longevity.[4] Furthermore, this amorphous morphology is essential for the fabrication of uniform and reliable thin-film devices.
The extensive π-conjugated system of both the anthracene and naphthalene moieties contributes to efficient charge transport properties, which are essential for a host material.[4] The asymmetric nature of the molecule can also contribute to a high glass transition temperature (Tg), enhancing the thermal and morphological stability of the OLED device during operation.[6]
Section 1: Synthesis of this compound
The most common and efficient method for synthesizing this compound and its derivatives is the Suzuki-Miyaura cross-coupling reaction.[7][8][9] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.
Synthetic Scheme
The synthesis typically involves the reaction of 9-bromoanthracene with naphthalene-1-boronic acid.
Caption: Synthetic workflow for this compound.
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
9-Bromoanthracene
-
Naphthalene-1-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Deionized water
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Inert Atmosphere Setup: Assemble the reaction glassware and purge with nitrogen for at least 15-20 minutes to ensure an oxygen-free environment.
-
Reagent Addition: To the Schlenk flask, add 9-bromoanthracene (1.0 eq), naphthalene-1-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: Under a positive flow of nitrogen, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v). The solvent volume should be sufficient to dissolve the reactants upon heating.
-
Reaction: Heat the mixture to reflux (approximately 110°C for toluene) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Separate the organic layer.
-
Extract the aqueous layer with an organic solvent (e.g., chloroform or dichloromethane).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: The crude product is typically purified by column chromatography on silica gel, followed by recrystallization or sublimation to achieve the high purity required for OLED applications.[9]
Self-Validation: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. For OLED-grade material, a purity of >99% as determined by HPLC is often required.[10]
Section 2: Photophysical and Electrochemical Properties
The performance of this compound as a host material is dictated by its intrinsic photophysical and electrochemical properties.
Key Performance Parameters
| Property | Typical Value Range | Significance in OLEDs |
| Molecular Weight | 304.4 g/mol [11] | Influences volatility and sublimation temperature for vacuum deposition. |
| Absorption (λₘₐₓ) | ~350-400 nm[12] | Determines the wavelengths of light the material absorbs. |
| Emission (λₑₘ) | ~420-440 nm (in film)[3] | Defines the color of light emitted; should be in the deep blue region for a blue host. |
| Band Gap (E) | ~2.95 eV[3] | The energy difference between HOMO and LUMO; a wide bandgap is necessary for a blue host. |
| HOMO Level | ~ -5.8 eV | Highest Occupied Molecular Orbital; crucial for efficient hole injection from the hole transport layer. |
| LUMO Level | ~ -2.6 eV | Lowest Unoccupied Molecular Orbital; important for efficient electron injection from the electron transport layer. |
| Glass Transition (T) | > 100 °C | Indicates thermal stability; a high T is desirable for long operational lifetime and morphological stability.[6] |
Note: Exact values can vary depending on the measurement conditions (solvent, solid-state) and the specific molecular derivative.
Protocol: Characterization of Photophysical and Electrochemical Properties
2.2.1. UV-Visible Absorption and Photoluminescence Spectroscopy
-
Objective: To determine the absorption and emission spectra.
-
Procedure:
-
Prepare dilute solutions of the synthesized AN-1 in a suitable solvent (e.g., dichloromethane or chloroform).
-
For solid-state measurements, prepare a thin film by spin-coating or vacuum deposition on a quartz substrate.
-
Record the absorption spectrum using a UV-Vis spectrophotometer.
-
Record the photoluminescence (PL) spectrum using a fluorescence spectrophotometer, exciting at the absorption maximum.
-
The photoluminescence quantum yield (PLQY) can be determined relative to a known standard (e.g., quinine sulfate).
-
2.2.2. Cyclic Voltammetry
-
Objective: To determine the HOMO and LUMO energy levels.
-
Procedure:
-
Prepare a solution of AN-1 in an appropriate solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Use a standard three-electrode setup (working, reference, and counter electrodes).
-
Record the cyclic voltammogram to determine the oxidation and reduction potentials.
-
The HOMO and LUMO levels can be estimated from the onset of the oxidation and reduction peaks, respectively, relative to a ferrocene/ferrocenium (Fc/Fc⁺) internal standard.
-
Section 3: OLED Device Fabrication and Characterization
The ultimate test of a host material is its performance in a functional OLED device. This section outlines a general protocol for the fabrication and characterization of a blue OLED using this compound as the host.
Typical Device Architecture
A multilayer OLED structure is typically used to optimize charge injection, transport, and recombination.
Caption: A common multilayer OLED device structure.
Protocol: Vacuum Thermal Evaporation
Fabrication of small-molecule OLEDs is typically performed using high-vacuum thermal evaporation to create uniform thin films.[13]
Equipment:
-
High-vacuum thermal evaporation system (< 10⁻⁶ torr)[3]
-
Pre-patterned Indium Tin Oxide (ITO) coated glass substrates
-
Organic materials (HIL, HTL, AN-1 host, blue dopant, ETL)
-
Metal for cathode (e.g., LiF, Al)
-
Substrate cleaning station (e.g., ultrasonic bath, UV-ozone cleaner)
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-ozone to improve the work function and remove organic residues.
-
Layer Deposition:
-
Load the cleaned substrates and evaporation sources into the vacuum chamber.
-
Evacuate the chamber to a high vacuum (< 10⁻⁶ torr).
-
Deposit the organic layers sequentially by heating the source materials in crucibles. The deposition rate and thickness of each layer should be carefully controlled using a quartz crystal microbalance. A typical deposition rate is 1 Å/s.[3]
-
Hole Injection Layer (HIL): e.g., 4,4′,4″-tris(N-(2-naphthyl)-N-phenylamino)-triphenylamine (2-TNATA), ~60 nm.[3]
-
Hole Transport Layer (HTL): e.g., N,N′-bis(naphthalen-1-yl)-N,N′-bis(phenyl)benzidine (NPB), ~15 nm.[3]
-
Emissive Layer (EML): Co-evaporate this compound as the host with a suitable blue fluorescent dopant (e.g., 5% doping concentration), ~35 nm.[7]
-
Electron Transport Layer (ETL): e.g., tris(8-hydroxyquinolinato)aluminium (Alq₃), ~20 nm.[3]
-
-
Cathode Deposition: Without breaking the vacuum, deposit the cathode by evaporating a thin layer of LiF (~1 nm) followed by a thicker layer of Al (~200 nm).[3]
-
Encapsulation: After fabrication, the devices should be encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) to protect the organic layers from oxygen and moisture.
Protocol: Device Characterization
3.3.1. Electroluminescence (EL) Spectra and CIE Coordinates
-
Objective: To determine the color purity of the emitted light.
-
Procedure:
-
Apply a forward bias voltage to the OLED device.
-
Collect the emitted light using a spectroradiometer.
-
The software will typically calculate the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates from the EL spectrum. For a deep blue OLED, the CIE coordinates should have a low x and a low y value.
-
3.3.2. Current Density-Voltage-Luminance (J-V-L) Characteristics
-
Objective: To evaluate the electrical and optical performance of the device.
-
Procedure:
-
Use a source measure unit and a photometer to simultaneously measure the current density, applied voltage, and luminance.
-
From the J-V-L data, calculate the key performance metrics:
-
Turn-on voltage: The voltage at which light emission is first detected.
-
Current efficiency (cd/A): The ratio of luminance to current density.
-
Power efficiency (lm/W): The ratio of luminance to input power.
-
External Quantum Efficiency (EQE, %): The ratio of emitted photons to injected electrons.
-
-
3.3.3. Operational Lifetime
-
Objective: To assess the stability and durability of the device.
-
Procedure:
-
Operate the device at a constant current density (e.g., 10 mA/cm²).
-
Monitor the luminance over time.
-
The lifetime is often reported as LT₅₀ or LT₉₅, the time it takes for the initial luminance to decrease to 50% or 95%, respectively.
-
Conclusion
This compound represents a well-designed molecular architecture for high-performance blue OLED host materials. Its anthracene core provides the necessary wide bandgap for blue emission, while the strategically incorporated bulky naphthalene substituent ensures morphological stability by preventing crystallization. This leads to devices with high efficiency, good color purity, and improved operational stability. The protocols outlined in this application note provide a comprehensive framework for the synthesis, characterization, and device-level implementation of this compound, enabling researchers to further advance the development of next-generation OLED displays and lighting.
References
- 1. ossila.com [ossila.com]
- 2. researchgate.net [researchgate.net]
- 3. Highly Efficient Blue Host Compound Based on an Anthracene Moiety for OLEDs [mdpi.com]
- 4. This compound|High-Purity OLED Material [benchchem.com]
- 5. Molecular engineering of anthracene-based emitters for highly efficient nondoped deep-blue fluorescent OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. Highly efficient and stable deep-blue emitting anthracene-derived molecular glass for versatile types of non-doped OLED applications - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and photophysical processes of 9-bromo-10-naphthalen-2-yl-anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene, ≥99 (HPLC) [sigmaaldrich.com]
- 11. This compound | C24H16 | CID 18510032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols for the Fabrication of High-Performance OLED Devices with 9-(Naphthalen-1-yl)anthracene Derivatives
Introduction: The Central Role of Molecular Architecture in OLED Performance
Organic Light-Emitting Diodes (OLEDs) represent a paradigm shift in display and lighting technology, offering unparalleled color vibrancy, contrast, and physical flexibility.[1] The performance of these devices is not merely a function of the materials used but is deeply rooted in the precise molecular engineering of the organic semiconductors within the device stack.[1] At the heart of an OLED is the Emissive Layer (EML), where electrical energy is converted into light. The efficiency and stability of this process are critically dependent on the host material, which constitutes the bulk of the EML and facilitates the recombination of charge carriers to generate excitons.
This guide focuses on a particularly effective class of host materials: 9-(Naphthalen-1-yl)anthracene and its derivatives. These molecules, built upon an anthracene core, are renowned for their application in high-efficiency blue OLEDs—a historically challenging area in the field.[2][3] The strategic attachment of a bulky naphthalene group to the anthracene core is a key design choice. This creates a sterically hindered, asymmetric structure that disrupts intermolecular packing (π–π stacking) in the solid state.[4][5] The direct consequence is the formation of stable, amorphous thin films, a critical requirement for preventing crystallization and ensuring the long-term operational stability and high performance of OLED devices.[4] This document provides a comprehensive set of protocols and expert insights for the successful fabrication and characterization of OLEDs utilizing these advanced materials.
Pre-Fabrication: Material Qualification and Characterization
The axiom "garbage in, garbage out" is acutely relevant in OLED fabrication. The purity and intrinsic properties of the source materials directly dictate the ceiling of device performance. Impurities, even at parts-per-million levels, can act as charge traps or non-radiative recombination centers, severely diminishing efficiency and lifetime.[1] Therefore, rigorous pre-fabrication characterization is a non-negotiable, self-validating step.
Material Specifications
All organic materials, including this compound derivatives, should be of "sublimed grade," typically corresponding to a purity of ≥99%. This purification method effectively removes residual solvents, catalysts, and synthetic byproducts.
| Material Class | Example Material | Purity | Supplier | Purpose |
| Substrate | Indium Tin Oxide (ITO) Coated Glass | Sheet Resistance: <15 Ω/sq | Commercial | Transparent Anode |
| Hole Injection Layer (HIL) | 2-TNATA | ≥99% (Sublimed) | Specialized Chemical | Facilitate Hole Injection |
| Hole Transport Layer (HTL) | NPB (N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine) | ≥99% (Sublimed) | Specialized Chemical | Transport Holes to EML |
| Emissive Host | This compound Derivative (e.g., α,β-ADN) | ≥99% (Sublimed) | Specialized Chemical | EML Matrix |
| Emissive Dopant | Blue Fluorescent Dopant (e.g., 3Me-1Bu-TPPDA) | ≥99% (Sublimed) | Specialized Chemical | Emitter |
| Electron Transport Layer (ETL) | Alq₃ (Tris(8-hydroxyquinolinato)aluminium) | ≥99% (Sublimed) | Specialized Chemical | Transport Electrons to EML |
| Electron Injection Layer (EIL) | Lithium Fluoride (LiF) | 99.99% (Trace Metals) | Specialized Chemical | Lower Electron Injection Barrier |
| Cathode | Aluminum (Al) | 99.999% | Specialized Chemical | Cathode |
Protocol: Photophysical and Thermal Validation
Causality: Before committing materials to a high-vacuum fabrication process, it is essential to verify their fundamental optical and thermal properties. This ensures the material matches specifications and provides a baseline for interpreting the final device's electroluminescence. A high glass transition temperature (Tg) is particularly desirable as it correlates with better morphological stability of the thin film during device operation, leading to longer lifetimes.[6][7]
A. UV-Visible Absorption and Photoluminescence (PL) Spectroscopy [8]
-
Solution Preparation: Prepare a dilute solution (10⁻⁵ to 10⁻⁶ M) of the this compound material in a spectroscopic-grade solvent like toluene or dichloromethane.[2]
-
Thin-Film Preparation: On a quartz substrate, deposit a thin film (approx. 50 nm) of the material via spin-coating or vacuum evaporation.
-
Measurement: Using a spectrophotometer and a fluorometer, record the absorption (UV-Vis) and emission (PL) spectra for both the solution and the thin film.
-
Validation: The absorption spectrum should show characteristic peaks for the anthracene core.[2] The PL spectrum will confirm its emission color and photoluminescence quantum yield (PLQY). The thin-film spectrum is most relevant, as red-shifts from solution to solid-state can occur due to intermolecular interactions.
B. Thermal Analysis
-
Sample Preparation: Place 5-10 mg of the powdered material into a thermogravimetric analysis (TGA) pan and a differential scanning calorimetry (DSC) pan.
-
TGA Measurement: Heat the sample under a nitrogen atmosphere at a ramp rate of 10 °C/min to determine the decomposition temperature (Td), which should be well above the planned evaporation temperature.
-
DSC Measurement: Heat the sample through a heat/cool/heat cycle to determine the glass transition temperature (Tg).
-
Validation: A high Td and Tg are indicators of a material's suitability for stable device operation.[7]
OLED Fabrication via Vacuum Thermal Evaporation (VTE)
VTE is the industry-standard method for depositing the multiple, highly uniform, and pure thin films required for small-molecule OLEDs.[9] The process involves heating the source materials in a high-vacuum environment, allowing them to sublimate and subsequently condense onto the substrate.
Device Architecture and Workflow
A typical multilayer device structure is designed to optimize charge injection, transport, and recombination within the emissive layer.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound|High-Purity OLED Material [benchchem.com]
- 5. Molecular engineering of anthracene-based emitters for highly efficient nondoped deep-blue fluorescent OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. Highly efficient and stable deep-blue emitting anthracene-derived molecular glass for versatile types of non-doped OLED applications - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Enhanced lifetime of organic light-emitting diodes using an anthracene derivative with high glass transition temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 9,10-Di(naphthalen-2-yl)anthracene | 122648-99-1 | Benchchem [benchchem.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
experimental protocol for measuring the fluorescence of 9-(Naphthalen-1-yl)anthracene
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Luminescent Potential of 9-(Naphthalen-1-yl)anthracene
This compound is a polycyclic aromatic hydrocarbon (PAH) that has garnered interest in the field of organic electronics and materials science. Its structure, featuring a naphthalene moiety attached to an anthracene core, gives rise to unique photophysical properties, making it a candidate for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. The extended π-conjugated system of this molecule is responsible for its ability to absorb and emit light, a phenomenon known as fluorescence.
This application note provides a detailed experimental protocol for the accurate and reproducible measurement of the fluorescence of this compound. We will delve into the principles behind the methodology, offering insights into the critical parameters that influence the fluorescence quantum yield and spectral characteristics. This guide is designed to be a self-validating system, enabling researchers to obtain reliable data and a deeper understanding of the photophysical behavior of this intriguing molecule.
Core Principles: The Journey from Excitation to Emission
Fluorescence is a photoluminescent process where a molecule absorbs a photon of light, promoting an electron to an excited singlet state. The molecule then rapidly relaxes to the lowest vibrational level of this excited state and subsequently returns to the ground electronic state by emitting a photon. This emitted photon is of lower energy (longer wavelength) than the absorbed photon, with the energy difference, known as the Stokes shift, being a characteristic property of the fluorophore.
The efficiency of this process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of the number of photons emitted to the number of photons absorbed. Substituents on the anthracene core can significantly influence the quantum yield. For instance, bulky groups at the 9 and 10 positions can increase the quantum yield by sterically hindering intermolecular interactions that lead to non-radiative decay pathways.[1]
Materials and Reagents
| Item | Supplier | Catalogue No. | Notes |
| This compound | Sigma-Aldrich | Varies | Purity >98% recommended. |
| Cyclohexane, Spectroscopic Grade | Major Supplier | Varies | Ensure high purity to minimize background fluorescence. |
| Dichloromethane, Spectroscopic Grade | Major Supplier | Varies | For studying solvatochromic effects. |
| Acetonitrile, Spectroscopic Grade | Major Supplier | Varies | For studying solvatochromic effects. |
| 9,10-Diphenylanthracene (DPA) | Sigma-Aldrich | Varies | Fluorescence standard (ΦF ≈ 0.95 in cyclohexane). |
| Quartz cuvettes | Major Supplier | Varies | 1 cm path length, four-sided polished for fluorescence. |
Instrumentation
-
UV-Vis Spectrophotometer: Capable of scanning from at least 250 nm to 500 nm with a resolution of 1 nm or better.
-
Fluorometer (Spectrofluorometer): Equipped with a xenon lamp source, excitation and emission monochromators, and a photomultiplier tube (PMT) detector. The instrument should be capable of recording both excitation and emission spectra.
Experimental Workflow
The following diagram outlines the key steps in the experimental protocol for measuring the fluorescence of this compound.
Caption: Experimental workflow for fluorescence measurement.
Detailed Protocols
Protocol 1: Sample Preparation
The accuracy of fluorescence measurements is highly dependent on the quality of the sample preparation. It is crucial to work with dilute solutions to avoid inner-filter effects, where the emitted fluorescence is reabsorbed by other fluorophore molecules in the solution.[2]
-
Stock Solution Preparation:
-
Accurately weigh a small amount (e.g., 1-2 mg) of this compound and dissolve it in a known volume (e.g., 10 mL) of spectroscopic grade cyclohexane to prepare a stock solution of approximately 10⁻³ M.
-
Similarly, prepare a stock solution of the fluorescence standard, 9,10-diphenylanthracene (DPA), in cyclohexane at the same concentration.
-
-
Working Solution Preparation:
-
From the stock solutions, prepare a series of dilutions of both this compound and DPA in cyclohexane.
-
The final concentrations should be in the micromolar (µM) range (e.g., 1-10 µM).
-
The key is to ensure that the absorbance of the working solutions at the excitation wavelength is below 0.1 to maintain a linear relationship between absorbance and fluorescence intensity.[2]
-
Protocol 2: UV-Vis Absorption Spectroscopy
This measurement is essential to determine the wavelength of maximum absorption (λmax,abs), which is typically used as the excitation wavelength for fluorescence measurements.
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes.
-
Set the wavelength range to scan from 250 nm to 500 nm.
-
-
Measurement:
-
Fill a clean quartz cuvette with cyclohexane to serve as a blank and record a baseline spectrum.
-
Measure the absorbance spectra of the prepared working solutions of this compound.
-
Identify the λmax,abs. For anthracene derivatives, characteristic absorption peaks are expected in the 330-400 nm range.[3]
-
Protocol 3: Fluorescence Spectroscopy
This is the core measurement to determine the fluorescence properties of the compound.
-
Instrument Setup:
-
Turn on the fluorometer and allow the xenon lamp to stabilize.
-
Set the excitation and emission slit widths to an appropriate value (e.g., 2-5 nm) to balance signal intensity and spectral resolution.
-
-
Excitation and Emission Spectra Acquisition:
-
Emission Spectrum:
-
Fill a four-sided polished quartz cuvette with the most dilute working solution of this compound.
-
Set the excitation wavelength to the λmax,abs determined from the UV-Vis measurement.
-
Scan the emission spectrum over a wavelength range that covers the expected emission (e.g., from λexc + 20 nm to 700 nm). For similar anthracene derivatives, a blue emission is expected.[4]
-
-
Excitation Spectrum:
-
Set the emission wavelength to the maximum of the recorded emission spectrum.
-
Scan the excitation wavelength from a lower wavelength (e.g., 250 nm) up to just below the emission wavelength. The excitation spectrum should ideally match the absorption spectrum.
-
-
-
Fluorescence Standard Measurement:
-
Using the same instrument settings (excitation wavelength and slit widths), record the emission spectrum of the DPA working solution.
-
Data Analysis: Quantifying the Fluorescence
Calculation of the Fluorescence Quantum Yield (ΦF)
The comparative method is a widely used and reliable technique for determining the fluorescence quantum yield.[5] It involves comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield. The following equation is used:
ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)
Where:
-
ΦF is the fluorescence quantum yield.
-
I is the integrated fluorescence intensity (area under the emission curve).
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
Since the same solvent (cyclohexane) is used for both the sample and the standard, the refractive index term (nsample²/nstd²) cancels out.
Expected Results and Discussion
Based on the photophysical properties of similar anthracene derivatives, the following results can be anticipated for this compound:
| Parameter | Expected Value/Range | Reference |
| Absorption Maxima (λmax,abs) | 350 - 400 nm | [3] |
| Emission Maximum (λmax,em) | 400 - 450 nm (Blue Emission) | [4] |
| Fluorescence Quantum Yield (ΦF) | High (potentially > 0.8 in non-polar solvents) | [1] |
Solvatochromism: The polarity of the solvent can influence the fluorescence spectrum of this compound. It is advisable to perform the measurements in a range of solvents with varying polarities (e.g., cyclohexane, dichloromethane, acetonitrile) to investigate this effect. A red shift (bathochromic shift) in the emission spectrum with increasing solvent polarity is often observed for anthracene derivatives, indicating a more polar excited state.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low fluorescence signal | - Concentration is too low.- Incorrect excitation/emission wavelengths.- Quenching by impurities. | - Prepare a more concentrated working solution (ensure Abs < 0.1).- Perform excitation and emission scans to find the optimal wavelengths.- Use high-purity solvents and degas the solutions if necessary. |
| Distorted spectral shape | - Inner-filter effect (concentration too high).- Raman scattering from the solvent. | - Dilute the sample until the absorbance at the excitation wavelength is < 0.1.- Measure the spectrum of the pure solvent and subtract it from the sample spectrum. |
| Inconsistent quantum yield values | - Inaccurate absorbance measurements.- Fluctuation in lamp intensity.- Photodegradation of the sample. | - Ensure the spectrophotometer is properly calibrated.- Allow the fluorometer lamp to stabilize and use a reference detector if available.- Minimize exposure of the sample to the excitation light. |
Conclusion
This application note provides a robust and scientifically grounded protocol for the measurement of the fluorescence of this compound. By following these detailed steps and understanding the underlying principles, researchers can obtain high-quality, reproducible data on the photophysical properties of this and other similar fluorescent molecules. The insights gained from these measurements are crucial for the rational design and application of novel materials in the ever-evolving fields of organic electronics and drug development.
References
Application Note: High-Purity 9-(Naphthalen-1-yl)anthracene via Vacuum Sublimation
Abstract
This application note provides a comprehensive guide to the purification of 9-(naphthalen-1-yl)anthracene using vacuum sublimation. This compound is a vital polycyclic aromatic hydrocarbon (PAH) extensively used as a fluorescent probe and a host material in organic light-emitting diodes (OLEDs).[1][2] The performance of such optoelectronic devices is critically dependent on the ultra-high purity of the constituent materials. Sublimation is presented as a superior purification method for this class of compounds, which often exhibit poor solubility in common organic solvents, precluding effective purification by recrystallization or column chromatography.[2][3] This document outlines the underlying principles of the technique, a detailed step-by-step protocol, apparatus setup, and methods for post-purification characterization.
Introduction: The Rationale for Sublimation
This compound (C₂₄H₁₆) is a cornerstone material in the field of organic electronics.[1] Its molecular structure, featuring a bulky naphthalene group attached to an anthracene core, imparts a high fluorescence quantum yield and promotes the formation of stable amorphous films—a crucial property for fabricating durable and efficient OLEDs.[2] However, residual impurities from its synthesis, such as unreacted starting materials, catalysts, or side-products, can act as charge traps or quenching sites, severely degrading device performance and lifetime.
Traditional purification methods like chromatography can be challenging due to the limited solubility of many PAHs.[3] Vacuum sublimation leverages the compound's ability to transition directly from a solid to a gaseous state under reduced pressure without passing through a liquid phase.[4] This process is highly selective, as it separates the volatile target compound from non-volatile impurities. By applying a vacuum, the sublimation temperature is significantly lowered, preventing thermal decomposition of the material.[5][6] The subsequent condensation of the vapor onto a cooled surface, known as the cold finger, yields a product of exceptionally high purity in a crystalline form.
Material Profile: this compound
A thorough understanding of the material's properties is essential for developing a successful purification protocol.
| Property | Value | Source |
| IUPAC Name | 9-naphthalen-1-ylanthracene | [7] |
| CAS Number | 7424-70-6 | [1][7] |
| Molecular Formula | C₂₄H₁₆ | [7] |
| Molecular Weight | 304.4 g/mol | [1][7] |
| Appearance | White to almost white crystalline powder | [1] |
| Solubility | Insoluble in water | [1] |
| Key Applications | Organic electronics, fluorescent probes | [1][2] |
Experimental Protocol: Purification by Vacuum Sublimation
This protocol details the setup and execution of a laboratory-scale vacuum sublimation for purifying this compound.
Apparatus
A standard vacuum sublimation apparatus consists of the following components:
-
Sublimator: A glass vessel with a ground glass joint to hold the crude material.
-
Cold Finger: A condenser that fits into the sublimator, with inlet and outlet ports for circulating a coolant.
-
Heating Source: A heating mantle, oil bath, or sand bath to uniformly heat the sublimator.
-
Vacuum Pump: A high-vacuum pump capable of reaching pressures in the range of 10⁻³ to 10⁻⁶ Torr.
-
Cold Trap: A trap cooled with liquid nitrogen or a dry ice/acetone slurry, placed between the sublimator and the pump to protect the pump from volatile substances.[5]
-
Pressure Gauge: To monitor the vacuum level within the system.
Workflow Diagram
Caption: Workflow for the vacuum sublimation of this compound.
Step-by-Step Methodology
-
Preparation: Thoroughly clean and dry all glassware to prevent contamination. Weigh the crude this compound and place it at the bottom of the sublimator. A small plug of glass wool can be placed above the crude material to prevent any fine particles from "bumping" onto the cold finger during evacuation.[8]
-
Assembly: Carefully insert the cold finger into the sublimator. If using a ground glass joint, apply a minimal amount of high-vacuum grease to ensure a proper seal, avoiding the area where crystals will form.[5][8] Connect the coolant inlet and outlet tubes to the cold finger. Connect the sidearm of the sublimator to the vacuum line, ensuring the cold trap is in place.
-
Evacuation and Cooling: Start the flow of coolant (e.g., chilled water at 10-15 °C) through the cold finger. Begin to slowly evacuate the system. A slow, gentle evacuation prevents the powdered crude material from being swept up by a rapid pressure change.
-
Heating and Sublimation: Once a stable high vacuum is achieved (e.g., <10⁻³ Torr), begin to gently heat the bottom of the sublimator.[8] The goal is to find the lowest temperature at which sublimation occurs at a reasonable rate. Increase the temperature gradually while monitoring the surface of the cold finger. The first sign of sublimation will be a "clouding" on the cold surface, which will grow into distinct crystals.[8]
-
Expert Insight: For PAHs like anthracene and its derivatives, sublimation often begins at temperatures above 150 °C under high vacuum, but the optimal temperature is compound-specific and must be determined empirically. Start heating slowly from a lower temperature (e.g., 100 °C) and increase in small increments.
-
-
Process Completion: Maintain the optimal temperature and vacuum until all the material has transferred from the bottom of the sublimator to the cold finger. The non-volatile impurities will remain as a residue.
-
Cooling and Collection: Turn off the heating source and allow the entire apparatus to cool completely to room temperature while still under vacuum. This is a critical step to prevent the hot, purified crystals from re-vaporizing when the pressure is increased.
-
Venting and Harvesting: Once cooled, slowly and carefully vent the system to atmospheric pressure. Abrupt venting can dislodge the delicate crystals. Gently remove the cold finger. The purified this compound will be deposited as a crystalline solid on its surface. Scrape the crystals onto a pre-weighed, clean watch glass to calculate the yield.
Process Parameters and Troubleshooting
The optimal conditions should be determined empirically for each specific batch and system.
| Parameter | Recommended Range / Value | Rationale & Notes |
| Starting Material | < 99% Purity | Sublimation is most effective for removing non-volatile and some colored impurities. |
| Vacuum Pressure | 10⁻³ – 10⁻⁶ Torr | Lower pressures decrease the required sublimation temperature, minimizing thermal degradation.[5][6] |
| Coolant Temperature | 10 – 15 °C | Ensures efficient condensation of the vapor onto the cold finger. |
| Sublimation Temp. | Empirically Determined (start ~150°C) | Must be high enough for sublimation but low enough to prevent decomposition and separate from more volatile impurities. |
| Expected Yield | 70 – 95% | Yield is dependent on the purity of the starting material and the precision of the procedure. |
| Purified Appearance | Highly crystalline white solid | A significant improvement in color and crystallinity indicates successful purification. |
Troubleshooting Common Issues:
| Problem | Possible Cause | Solution |
| Low Yield | Temperature too low; Vacuum insufficient; Incomplete sublimation. | Increase temperature slightly; Check for vacuum leaks; Allow more time for the process. |
| Product Contamination | Heating too rapid (bumping); Vacuum released while hot; Excess grease on joint. | Heat gradually; Ensure apparatus is fully cooled before venting; Use minimal grease.[8] |
| Decomposition | Temperature is too high. | Lower the heating temperature. The goal is to sublime, not melt or boil the compound. |
Characterization of Purified Product
To validate the success of the purification, the final product should be analyzed to confirm its identity and assess its purity.
-
Melting Point Analysis: A sharp, well-defined melting point is indicative of high purity.
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantifying purity, often aiming for >99.9% for OLED applications.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any proton-containing impurities.
-
UV-Visible and Photoluminescence Spectroscopy: To verify the electronic properties of the material and ensure the absence of emissive impurities.
Safety Precautions
-
Implosion Hazard: Always inspect glassware for cracks or defects before placing it under vacuum. Use a safety shield around the apparatus during operation.
-
Chemical Handling: Polycyclic aromatic hydrocarbons should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated area or fume hood.
-
Cryogen Handling: When using a liquid nitrogen cold trap, wear cryogenic gloves and safety glasses.
-
High Temperatures: Use appropriate thermal gloves when handling the hot apparatus. Ensure heating baths are stable and secure.
References
- 1. Page loading... [guidechem.com]
- 2. This compound|High-Purity OLED Material [benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C24H16 | CID 18510032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Enhanced Electroluminescence via Doping with 9-(Naphthalen-1-yl)anthracene
Introduction: The Role of Anthracene Derivatives in High-Performance OLEDs
Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies, offering superior contrast, color fidelity, and form factor flexibility. At the heart of this technology lies the emissive layer (EML), where electrical charge is converted into light. The performance of the EML is critically dependent on the molecular properties of the organic semiconductors used. Anthracene and its derivatives are a cornerstone class of materials, prized for their high photoluminescence quantum yields (PLQY), excellent thermal stability, and wide energy gaps, making them ideal candidates for blue light emission.[1][2][3]
9-(Naphthalen-1-yl)anthracene (α-Naphthylanthracene, or ADN), a polycyclic aromatic hydrocarbon, has emerged as a particularly versatile material in this domain.[4] Its bulky naphthalene substituent, attached to the anthracene core, introduces significant steric hindrance. This twisted molecular structure is crucial for inhibiting detrimental intermolecular packing (π-π stacking) and crystallization in the solid state.[5] The result is a morphologically stable, amorphous thin film—a prerequisite for long-lasting, high-performance OLED devices. While extensively studied as a highly effective host material for other emissive dopants,[1][6] this application note will focus on the principles and protocols for utilizing this compound and its close isomers as a dopant (guest) to achieve enhanced and tunable electroluminescence.
Fundamental Principles: The Host-Dopant System
In an OLED, the direct application of a neat (undoped) emissive film often leads to efficiency losses due to concentration quenching, where excited molecules interact and deactivate non-radiatively.[7] The host-dopant strategy circumvents this issue by dispersing a small amount of an emissive guest (dopant) within a host material matrix. This architecture enhances device efficiency, color purity, and operational stability.[8]
There are two primary mechanisms by which the dopant emits light in such a system:
-
Förster Resonance Energy Transfer (FRET): This is a non-radiative, long-range dipole-dipole coupling mechanism.[9] For efficient FRET to occur, the emission spectrum of the host (donor) must overlap with the absorption spectrum of the dopant (acceptor).[10] In this process, excitons (electron-hole pairs) form on the host molecules following charge injection. Instead of emitting light themselves, the host excitons transfer their energy to the dopant molecules, which then radiatively decay to produce light. This process is highly sensitive to the distance between host and dopant, typically occurring over distances of 1-10 nm.[10]
-
Direct Charge Trapping: In this mechanism, the dopant molecules act as trapping sites for charge carriers (electrons and holes).[11][12] This occurs when the Highest Occupied Molecular Orbital (HOMO) of the dopant is higher than that of the host (hole trap) and/or the Lowest Unoccupied Molecular Orbital (LUMO) of the dopant is lower than that of the host (electron trap).[13] Charge carriers are directly captured by the dopant molecules, where they recombine to form excitons and subsequently emit light. The dominance of this mechanism increases with higher doping concentrations.[12][14]
The choice of host material is therefore critical. It must possess a wider energy gap than the dopant to ensure that energy transfer is unidirectional to the dopant. Furthermore, the host should have good charge transport properties to facilitate the movement of electrons and holes into the emissive layer.[15]
Logical & Experimental Workflow
The successful implementation of an ADN-doped system requires a systematic approach, from material selection to device fabrication and characterization.
Caption: Experimental workflow for developing and characterizing ADN-doped OLEDs.
Protocol 1: OLED Fabrication by Thermal Evaporation
This protocol details the fabrication of a multilayer OLED using this compound (or its isomer, ADN) as a dopant in a 4,4′-bis(N-carbazolyl)-1,1′-biphenyl (CBP) host. Thermal evaporation is performed in a high-vacuum chamber (<10⁻⁶ Torr).[5][16]
1. Materials & Equipment:
- Substrates: Patterned Indium Tin Oxide (ITO) coated glass (sheet resistance ~15-20 Ω/sq).
- Organic Materials (Sublimed Grade, >99.5% Purity):
- Hole Injection Layer (HIL): 4,4′,4″-tris(N-carbazolyl)-triphenylamine (TCTA)[6]
- Hole Transport Layer (HTL): N,N′-bis(naphthalen-1-yl)-N,N′-bis(phenyl)-benzidine (NPB)
- Host (EML): 4,4′-bis(N-carbazolyl)-1,1′-biphenyl (CBP)[15]
- Dopant (EML): this compound or 9,10-di(naphthalen-2-yl)anthracene (ADN)
- Electron Transport Layer (ETL): Tris(8-hydroxyquinolinato)aluminium (Alq3)[10]
- Electron Injection Layer (EIL): Lithium Fluoride (LiF)
- Cathode Material: Aluminum (Al) pellets or wire.
- Equipment: Multi-source high-vacuum thermal evaporator, substrate holders, shadow masks, quartz crystal microbalances (QCMs), substrate cleaning station (ultrasonic bath), UV-Ozone cleaner.
2. Substrate Preparation (Self-Validating Cleanliness):
- Rationale: The ITO surface must be impeccably clean and have a high work function to ensure efficient and uniform hole injection. Any organic residue or particulate matter can lead to current leakage, dark spots, and premature device failure.
- Procedure:
- Sequentially sonicate the ITO substrates in cleaning baths of detergent (e.g., Hellmanex III), deionized water, acetone, and isopropyl alcohol for 15 minutes each.
- Dry the substrates with a stream of high-purity nitrogen gas.
- Immediately transfer the substrates to a UV-Ozone cleaner and treat for 15 minutes. This step removes final organic contaminants and increases the ITO work function.
- Load the cleaned substrates into the vacuum chamber's substrate holder without delay to prevent re-contamination.
3. Layer Deposition Sequence:
- Rationale: The device architecture is designed to facilitate the injection of charge carriers (holes from the anode, electrons from the cathode), confine them within the emissive layer for recombination, and prevent leakage. The energy levels of adjacent layers are chosen to create a cascade that guides charges to the EML.
- Procedure:
- Evacuate the deposition chamber to a base pressure of at least 5 x 10⁻⁷ Torr.
- Hole Injection Layer (HIL): Deposit 15 nm of TCTA . Deposition rate: ~1 Å/s.
- Hole Transport Layer (HTL): Deposit 40 nm of NPB . Deposition rate: ~1.5 Å/s.
- Emissive Layer (EML): Co-evaporate CBP (Host) and ADN (Dopant) to a total thickness of 30 nm .
- The total deposition rate should be ~2 Å/s.
- Control the doping concentration by adjusting the relative deposition rates of the two materials, monitored by separate QCMs. For example, for a 5% doping concentration, the rate of ADN should be 0.1 Å/s and the rate of CBP should be 1.9 Å/s.
- Fabricate a series of devices with varying doping concentrations (e.g., 2%, 5%, 8%, 10%) to determine the optimal performance.
- Electron Transport Layer (ETL): Deposit 30 nm of Alq3 . Deposition rate: ~1.5 Å/s.
- Electron Injection Layer (EIL): Deposit 1 nm of LiF . Deposition rate: ~0.1 Å/s. This thin layer lowers the electron injection barrier from the aluminum cathode.
- Cathode: Without breaking vacuum, align the cathode shadow mask and deposit 100 nm of Aluminum (Al) . Deposition rate: ~3-5 Å/s.
4. Encapsulation:
- Rationale: Organic materials and reactive cathodes (like LiF/Al) are highly sensitive to moisture and oxygen. Encapsulation is essential to prevent degradation and ensure a reasonable device lifetime.
- Procedure: In a nitrogen-filled glovebox, dispense a UV-curable epoxy around the active area of the device and press a clean glass coverslip on top. Cure the epoxy with a UV lamp.
Energy Landscape and Mechanism of Emission
The efficiency of a doped OLED is governed by the relative energy levels of the materials used. Using CBP as a host for an ADN dopant provides a model system for efficient blue emission.
Caption: Energy level diagram illustrating charge injection and FRET in a CBP:ADN system.
Causality of Material Choices:
-
Host Selection (CBP): CBP has a wide energy gap with a LUMO of approximately -2.9 eV and a HOMO of -6.1 eV. Its triplet energy is also sufficiently high (~2.56 eV) to confine excitons and prevent back-transfer from most blue fluorescent dopants.[15]
-
Dopant Selection (ADN): 9,10-di(naphthalen-2-yl)anthracene (ADN), a close isomer of the title compound, has a LUMO around -2.6 eV and a HOMO around -5.8 eV.[6] This places its energy levels within the gap of CBP, creating a favorable condition for both energy transfer and charge trapping.
-
Energy Transfer Mechanism: As illustrated above, holes are injected from the ITO anode and transported through the NPB to the CBP HOMO level. Electrons are injected from the Al cathode and transported through the Alq3 to the CBP LUMO level. Excitons form on the CBP host molecules. Due to the spectral overlap between CBP's emission and ADN's absorption, energy is efficiently transferred via FRET to the ADN dopant molecules, which then emit blue light. At higher concentrations, the lower LUMO and higher HOMO of ADN relative to CBP also allow it to act as a direct trap for electrons and holes, leading to exciton formation directly on the dopant.[7][13]
Data Presentation & Performance Metrics
The performance of an OLED is evaluated by its electrical and optical characteristics. The following table presents representative data for an OLED with a structure similar to the one described in Protocol 1, using 9,10-di(naphthalen-2-yl)anthracene (ADN) as the dopant. This data is synthesized from typical results reported for anthracene derivatives in CBP hosts to illustrate the expected trends.[7][8]
| Doping Conc. (%) | Turn-on Voltage (V) | Max. Luminance (cd/m²) @ 10V | Max. Current Efficiency (cd/A) | Max. EQE (%) | CIE Coordinates (x, y) |
| 2 | 3.8 | 1850 | 3.5 | 3.8 | (0.15, 0.14) |
| 5 | 3.5 | 2400 | 4.8 | 5.1 | (0.15, 0.16) |
| 8 | 3.4 | 2100 | 4.2 | 4.5 | (0.15, 0.17) |
| 10 | 3.6 | 1700 | 3.1 | 3.3 | (0.16, 0.18) |
Analysis of Trends:
-
Efficiency vs. Concentration: The current efficiency and External Quantum Efficiency (EQE) initially increase with doping concentration, reaching an optimum at around 5%. This is due to the increasing probability of efficient energy transfer from the host to the dopant.
-
Concentration Quenching: Beyond the optimal concentration, the efficiency begins to decrease. This "concentration quenching" occurs because the dopant molecules are close enough to interact with each other, leading to non-radiative decay pathways.[7]
-
Color Purity: The CIE coordinates show a slight redshift at higher concentrations, which can be attributed to intermolecular interactions and solvatochromic effects in the solid state.
Protocol 2: Device Characterization
1. Current-Voltage-Luminance (J-V-L) Characterization:
- Objective: To determine the device's turn-on voltage, luminance, and current efficiency.
- Procedure:
- Place the encapsulated device in a light-tight test jig.
- Connect the device to a source measure unit (SMU).
- Position a calibrated photodiode or luminance meter in front of the active pixel.
- Apply a forward voltage sweep (e.g., from 0 to 10 V in 0.1 V steps) using the SMU.
- Simultaneously record the current flowing through the device and the luminance emitted.
- Plot Current Density (J = Current / Active Area) vs. Voltage and Luminance (L) vs. Voltage. The turn-on voltage is typically defined as the voltage at which luminance reaches 1 cd/m².
- Calculate the Current Efficiency (η_c) in cd/A using the formula: η_c = L / J.[9]
2. Electroluminescence (EL) Spectroscopy:
- Objective: To measure the emission spectrum and determine the color coordinates.
- Procedure:
- Drive the device at a constant current density (e.g., 20 mA/cm²).
- Collect the emitted light using an optical fiber coupled to a spectrometer.
- Record the emission spectrum (Intensity vs. Wavelength).
- Use the spectral data to calculate the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates (x, y).
3. External Quantum Efficiency (EQE) Measurement:
- Objective: To determine the percentage of injected electrons that result in an emitted photon.
- Procedure:
- The EQE is the ratio of photons emitted to electrons injected.[11]
- For an accurate measurement, the device is placed in an integrating sphere to capture all emitted light.
- The total optical power is measured with a calibrated photodetector while the electrical current is recorded.
- The number of photons is calculated from the total optical power and the EL spectrum. The number of electrons is calculated from the current.
- EQE (%) = (Number of Photons / Number of Electrons) * 100.
Conclusion and Field-Proven Insights
Doping a suitable host material like CBP with this compound or its close isomers is a robust strategy for fabricating efficient and color-stable blue OLEDs. The key to high performance lies in a synergistic combination of material properties and device architecture. The bulky, twisted structure of ADN prevents aggregation, while its energy levels are well-suited for receiving energy from wide-gap hosts via Förster Resonance Energy Transfer.
From a practical standpoint, achieving optimal results is a self-validating process. A sharp turn-on, high luminance at low voltage, and high EQE are direct indicators of a clean fabrication process, good material purity, and well-aligned energy levels. Conversely, high leakage current, low efficiency, or rapid degradation often point to substrate contamination, material impurities, or poor charge balance. By carefully controlling the doping concentration—typically in the range of 3-8%—researchers can maximize energy transfer efficiency while avoiding the pitfalls of concentration quenching. These protocols provide a comprehensive framework for harnessing the unique properties of this compound to advance the development of next-generation electroluminescent devices.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular engineering of anthracene-based emitters for highly efficient nondoped deep-blue fluorescent OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Highly efficient and stable deep-blue emitting anthracene-derived molecular glass for versatile types of non-doped OLED applications - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. US20050168137A1 - OLED efficiency by utilization of different doping concentrations within the device emissive layer - Google Patents [patents.google.com]
- 9. A series of CBP-derivatives as host materials for blue phosphorescent organic light-emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. journal.sitp.ac.cn [journal.sitp.ac.cn]
- 12. Narrowband blue emission with insensitivity to the doping concentration from an oxygen-bridged triarylboron-based TADF emitter: nondoped OLEDs with a high external quantum efficiency up to 21.4% - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.aip.org [pubs.aip.org]
- 16. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Efficiency of 9-(Naphthalen-1-yl)anthracene (ADN) Based OLEDs
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 9-(Naphthalen-1-yl)anthracene (ADN) based Organic Light-Emitting Diodes (OLEDs). This guide is designed for researchers and scientists to troubleshoot common experimental issues and optimize device performance. ADN is a widely utilized host material, particularly for blue OLEDs, owing to its wide bandgap, good thermal stability, and excellent photoluminescence properties.[1][2] However, achieving high efficiency requires careful optimization of device architecture, material purity, and charge carrier dynamics. This document provides in-depth, evidence-based solutions to common challenges encountered in the lab.
Troubleshooting Guide
This section addresses specific problems in a question-and-answer format, providing causal explanations and actionable protocols.
Issue 1: Low External Quantum Efficiency (EQE)
Question: My ADN-based device shows very low EQE (<3%), even though the materials are supposedly high-performing. What are the likely causes and how can I fix this?
Answer: Low External Quantum Efficiency (EQE) is a multifaceted problem that stems from inefficiencies in one or more of the four critical processes: charge injection, charge transport, charge recombination (internal quantum efficiency), and light extraction (outcoupling efficiency).
A typical bottom-emitting OLED on a glass substrate can lose over 70-80% of the generated light to internal reflection and waveguiding modes.[3] The internal quantum efficiency (IQE) is limited by charge imbalance, poor recombination zone control, and non-radiative decay pathways.
Let's break down the potential failure points and solutions:
A. Poor Charge Balance
Causality: The efficiency of exciton formation depends on a balanced supply of holes and electrons to the emissive layer (EML). Anthracene derivatives are often better hole transporters than electron transporters.[4] An imbalance leads to excess charge carriers passing through the EML without recombining, reducing efficiency and potentially causing degradation in adjacent layers.[5][6]
Troubleshooting Protocol: Optimizing Charge Injection & Transport
-
Evaluate Hole Injection:
-
Problem: A large energy barrier between the anode (e.g., ITO, work function ~4.7 eV) and the Hole Transport Layer (HTL) can impede hole injection.[7]
-
Solution: Introduce a dedicated Hole Injection Layer (HIL) like HATCN or use p-dopants in the HTL to reduce the injection barrier and improve conductivity.[5][7]
-
-
Evaluate Electron Injection:
-
Problem: A significant energy barrier between the cathode (e.g., Al, work function ~4.2 eV) and the Electron Transport Layer (ETL) hinders electron injection.
-
Solution: Insert a thin Electron Injection Layer (EIL) of a low work function material like Lithium Fluoride (LiF) or Cesium Carbonate (Cs₂CO₃) between the ETL and the cathode.[1]
-
-
Adjust Transport Layer Thickness:
-
Experiment: Systematically vary the thickness of the HTL and ETL. A thicker HTL can slow down the faster holes, while a thinner ETL can speed up the slower electrons, helping them meet within the EML.
-
Verification: Fabricate a series of devices with varying layer thicknesses and measure their current density-voltage-luminance (J-V-L) characteristics to identify the optimal balance.
-
B. Mismanaged Recombination Zone
Causality: For maximum efficiency, electron-hole recombination should occur within the EML, specifically on the dopant molecules if present. If the recombination zone is too close to the HTL or ETL interfaces, excitons can be quenched non-radiatively.[8] Probing the recombination zone's location is key to understanding device performance.[9]
Troubleshooting Protocol: Confining Excitons
-
Introduce Electron Blocking Layer (EBL):
-
Action: Insert a thin EBL between the EML and the HTL. The EBL should have a high LUMO level to block electrons from leaking into the HTL and a suitable HOMO level to allow hole transport.
-
-
Introduce Hole Blocking Layer (HBL):
-
Action: Insert a thin HBL (often part of the ETL's function) between the EML and the ETL. The HBL should have a low HOMO level to block holes from leaking into the ETL. Materials like Alq₃ can serve as both an ETL and an HBL.[1]
-
-
Optimize Host-Dopant System:
-
Mechanism: Ensure efficient Förster or Dexter energy transfer from the ADN host to the fluorescent or phosphorescent dopant. The dopant concentration is critical; too low results in incomplete energy transfer, while too high can cause aggregation-induced quenching.[5]
-
Experiment: Fabricate devices with dopant concentrations varying from 1% to 10% to find the optimal loading.
-
C. Poor Light Outcoupling
Causality: A significant portion of light generated within the OLED is trapped due to total internal reflection (TIR) at the interfaces between layers of different refractive indices (organic layers n1.8, ITO n2.0, glass n~1.5, air n=1.0).[3] Standard devices often have an outcoupling efficiency of only ~20%.[3]
Troubleshooting Protocol: Enhancing Light Extraction
-
Substrate Modification:
-
Internal Extraction Layers:
-
Action: Incorporate a low-index grid or a high-index scattering layer between the ITO and the glass substrate. This can help extract light trapped in the high-index ITO/organic waveguide modes.
-
-
Use High-Index Substrates:
-
Action: Replace the conventional glass substrate with a higher refractive index substrate that better matches the refractive index of the organic layers, reducing TIR at the ITO/substrate interface.[3]
-
Issue 2: Poor Color Purity / Red-Shifted Emission
Question: My device is supposed to be deep blue, but the emission is greenish-blue or the color shifts at higher voltages. Why is this happening?
Answer: Unwanted red-shifted emission or color instability in ADN-based devices can be attributed to several factors, including the formation of exciplexes at interfaces, aggregation of emitter molecules, or degradation byproducts.
Causality:
-
Exciplex Formation: An excited-state complex (exciplex) can form at the interface between the HTL and EML or EML and ETL if the materials have a large energy offset. Exciplex emission is typically broad and red-shifted compared to the intrinsic emission of the host or dopant.
-
Aggregation/π-π Stacking: At high concentrations or in thin films, planar molecules like anthracene derivatives can form aggregates (excimers). This π-π stacking creates lower-energy states that lead to red-shifted emission.[12] Bulky substituents on the anthracene core are often used to prevent this.[13]
-
Degradation: Over time or under high current stress, materials can degrade, forming chemical species with lower energy gaps that act as emission centers, leading to a red shift and reduced efficiency.[14]
Troubleshooting Protocol: Ensuring Spectral Purity
-
Interface Engineering:
-
Action: Insert a thin interlayer (1-2 nm) of a wide-bandgap material between the HTL and EML to prevent direct contact and exciplex formation.
-
Verification: Measure the electroluminescence (EL) spectra. The disappearance of a broad, low-energy peak indicates successful exciplex suppression.
-
-
Molecular Design & Doping:
-
Action: Use ADN derivatives with bulky side groups to sterically hinder π-π stacking.[13]
-
Action: If using a non-doped EML, consider a host-dopant system. Doping a small amount of an efficient emitter into the ADN host can prevent host aggregation and lead to purer color.
-
-
Drive Stability Test:
-
Action: Operate the device at a constant current and monitor the EL spectrum over time. If the color shifts, it points to material degradation.
-
Solution: Ensure high-purity, sublimated materials are used. Improve charge balance to reduce exciton-polaron annihilation, a known degradation pathway.[15]
-
Issue 3: High Operating Voltage
Question: The turn-on voltage for my device is over 5V, and I need to apply a high voltage to reach a decent brightness, leading to low power efficiency. How can I reduce it?
Answer: High operating voltage points to large energy barriers for charge injection or poor charge transport within the organic layers. This increases power consumption (P = V * I) and can accelerate device degradation.
Causality:
-
Injection Barriers: As discussed in Issue 1, significant energy barriers at the anode/HIL and cathode/EIL interfaces require a higher applied field for charges to be injected.[16][17]
-
Poor Bulk Conductivity: Low charge carrier mobility in the transport layers leads to a large voltage drop across these layers. The presence of impurities can create charge traps, further impeding carrier transport.[18]
-
Material Purity: Impurities in the sublimed organic materials can act as deep traps for charge carriers. A carrier must overcome this trap energy to continue moving, which requires a higher applied voltage.
Troubleshooting Protocol: Reducing Device Resistance
-
Optimize Injection Layers:
-
Action: Revisit the HIL and EIL selection. For the HIL, materials like HATCN are excellent for improving hole injection from ITO.[7] For the EIL, ensure the LiF layer is thin (~1 nm) for optimal electron injection.
-
Doping: Introduce p-dopants (e.g., F4-TCNQ) into the HTL and n-dopants (e.g., LiQ) into the ETL. Doping increases the conductivity of these layers, reducing the voltage drop across them.
-
-
Ensure Material Purity:
-
Action: Purify all organic materials, including ADN, via temperature-gradient sublimation. Multiple sublimation cycles are often necessary to achieve the purity required for electronic devices.
-
Verification: Purity can be checked using techniques like High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC).
-
-
Select High-Mobility Transport Materials:
-
Action: Choose HTL and ETL materials known for high charge carrier mobility. For example, NPB is a common and effective HTL used in ADN-based devices.[1]
-
Data: Consult literature to compare the mobility values of different transport materials and select ones that are well-matched with ADN's energy levels.
-
Issue 4: Short Device Lifetime / Rapid Degradation
Question: My device brightness fades quickly, or dark spots appear after a short period of operation. What is causing this instability?
Answer: Device degradation is a complex issue involving intrinsic (material stability, charge interactions) and extrinsic (environmental contamination) factors.[14][19] For ADN-based devices, key intrinsic factors include the stability of the organic materials themselves and damage from uncontrolled excitons or charge carriers.[15][20]
Causality:
-
Material Instability: Some organic molecules are inherently unstable and can undergo irreversible electrochemical reactions upon charge injection, creating non-emissive species or charge traps.[15]
-
Exciton-Induced Degradation: High concentrations of excitons, especially triplet excitons in fluorescent devices, can lead to damaging processes like triplet-triplet annihilation (TTA) and triplet-polaron annihilation (TPA), which break chemical bonds.[14][19]
-
Extrinsic Factors: Encapsulation failure allows oxygen and moisture to enter the device, which rapidly degrades the reactive organic materials and the cathode.[15]
Troubleshooting Protocol: Enhancing Operational Stability
-
Improve Charge Balance:
-
Action: A well-balanced device (as discussed in Issue 1) is crucial for stability. Excess holes or electrons that do not recombine can attack and degrade adjacent layers.[6]
-
-
Manage Triplet Excitons:
-
Action: In fluorescent devices, where triplets are non-emissive, their energy must be managed. Adding a material like ADN to another host can sometimes help manage triplet energy and improve stability.[20] If using a phosphorescent dopant, ensure the triplet energy of the ADN host is higher than that of the dopant to ensure efficient and confined energy transfer.
-
-
Strict Fabrication and Encapsulation:
-
Action: Fabricate devices in a high-vacuum environment (<10⁻⁶ torr) to minimize contamination.
-
Action: Immediately after fabrication, encapsulate the device in an inert atmosphere (e.g., a nitrogen-filled glovebox). Use a high-quality sealant (e.g., UV-cured epoxy) and a getter to absorb any residual moisture or oxygen.
-
-
Thermal Management:
-
Action: Operate the device on a heat sink during testing. High current densities can lead to Joule heating, which accelerates degradation processes. Ensure the glass transition temperature (Tg) of your materials is high enough for the intended operating temperature.
-
Data & Visualization
Table 1: Typical Properties of this compound (ADN)
| Property | Value | Source |
| Molecular Formula | C₂₄H₁₆ | [21] |
| Molecular Weight | 304.38 g/mol | [21] |
| Appearance | Light yellow to white powder | - |
| Highest Occupied Molecular Orbital (HOMO) | ~5.6 - 5.9 eV | [4][18] |
| Lowest Unoccupied Molecular Orbital (LUMO) | ~2.5 - 2.7 eV | [4][18] |
| Typical Role in OLED | Blue Host Material, Hole Transporting Material | [1][2] |
Diagrams
Below are diagrams illustrating key concepts for fabricating and troubleshooting ADN-based OLEDs.
References
- 1. mdpi.com [mdpi.com]
- 2. 9,10-Di(naphthalen-2-yl)anthracene | 122648-99-1 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Charge balance in OLEDs: Optimization of hole injection layer using novel p‐dopants | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. openreadings.eu [openreadings.eu]
- 10. Strategies for improving the outcoupling efficiency in organic light emitting diodes for lighting and display applications — Fluxim [fluxim.com]
- 11. Enhanced light out-coupling of OLEDs with low haze by inserting randomly dispersed nanopillar arrays formed by lateral phase separation of polymer blends. | Semantic Scholar [semanticscholar.org]
- 12. High efficiency non-dopant blue organic light-emitting diodes based on anthracene-based fluorophores with molecular design of charge transport and red-shifted emission proof - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.aip.org [pubs.aip.org]
- 18. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. This compound | C24H16 | CID 18510032 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 9-(Naphthalen-1-yl)anthracene
Welcome to the technical support center for the synthesis of 9-(Naphthalen-1-yl)anthracene. This guide is designed for researchers, chemists, and professionals in materials science and drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges encountered during the synthesis of this sterically hindered polycyclic aromatic hydrocarbon (PAH).
Introduction to the Synthesis of this compound
The synthesis of this compound, a molecule with significant potential in organic electronics and photophysical studies, typically involves the formation of a carbon-carbon bond between the 9-position of anthracene and the 1-position of naphthalene. The primary synthetic route for this transformation is the Suzuki-Miyaura cross-coupling reaction, valued for its functional group tolerance and generally high yields. However, the steric hindrance imposed by the bulky anthracene and naphthalene moieties presents unique challenges that can lead to low yields and difficult purifications. This guide will focus primarily on troubleshooting the Suzuki-Miyaura coupling and will also touch upon alternative synthetic strategies.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
General Issues
Q1: My reaction yield is consistently low. What are the first things I should check?
A1: Low yields in the synthesis of this compound are a common issue. Before delving into complex optimizations, start with a systematic check of the fundamentals:
-
Purity of Starting Materials: Ensure your 9-bromoanthracene and 1-naphthaleneboronic acid are of high purity. Impurities can poison the catalyst and lead to side reactions. It is advisable to purify commercial reagents if their purity is questionable.
-
Solvent and Reagent Quality: Use anhydrous solvents, especially for the Suzuki-Miyaura coupling. The presence of water can lead to protodeboronation of the boronic acid, a common side reaction. Ensure your base is of high quality and finely powdered for better reactivity.
-
Inert Atmosphere: The palladium catalyst used in Suzuki-Miyaura coupling is sensitive to oxygen. Ensure your reaction is set up under a properly maintained inert atmosphere (e.g., nitrogen or argon) by using Schlenk techniques. Degas your solvent and reaction mixture thoroughly.
Suzuki-Miyaura Coupling Specific Issues
The Suzuki-Miyaura coupling is the most common method for synthesizing this compound. The reaction involves the palladium-catalyzed cross-coupling of 9-bromoanthracene with 1-naphthaleneboronic acid in the presence of a base.
Caption: General scheme of the Suzuki-Miyaura coupling reaction for the synthesis of this compound.
Q2: I am observing significant amounts of anthracene and/or naphthalene in my crude product. What is causing this?
A2: The presence of starting materials in your product is indicative of side reactions.
-
Protodeboronation: The boronic acid can react with trace amounts of water or other protic sources, leading to the formation of naphthalene. To mitigate this, use thoroughly dried solvents and reagents, and ensure a robust inert atmosphere.
-
Dehalogenation: The 9-bromoanthracene can be reduced to anthracene. This can be minimized by ensuring the catalytic cycle is efficient and the reaction goes to completion.
Q3: My TLC shows a significant amount of a non-polar byproduct. What could it be?
A3: A common non-polar byproduct in Suzuki-Miyaura reactions is the homocoupling product of the boronic acid, in this case, 1,1'-binaphthyl. This side reaction is often favored under certain conditions. To minimize homocoupling:
-
Optimize the Base: The choice and amount of base are critical. A weaker base or a stoichiometric amount might reduce homocoupling.
-
Control the Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway.
-
Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others. Screening different palladium sources and ligands can be beneficial.
Q4: The reaction seems to stall, and I'm left with a mixture of starting materials and product. How can I drive the reaction to completion?
A4: The steric hindrance between the 9-position of anthracene and the 1-position of naphthalene can make the final reductive elimination step of the catalytic cycle challenging.
-
Ligand Selection: For sterically demanding couplings, using bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can significantly improve the reaction rate and yield.[1]
-
Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for the sterically hindered coupling.
-
Solvent Choice: A higher-boiling point solvent like toluene, xylene, or dioxane may be necessary to achieve the required reaction temperature.
| Parameter | Recommendation for Sterically Hindered Coupling | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ with bulky phosphine ligands (e.g., SPhos, XPhos) | Bulky ligands promote the reductive elimination step. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Stronger, non-nucleophilic bases are often more effective. |
| Solvent | Toluene, Dioxane, DMF/Water mixtures | Higher boiling points allow for higher reaction temperatures. |
| Temperature | 80-120 °C | To overcome the activation energy of the sterically hindered coupling. |
Q5: How do I purify the final product, this compound?
A5: Purification can be challenging due to the similar polarities of the product and potential byproducts. A multi-step approach is often necessary.
-
Column Chromatography: This is the primary method for separating the product from starting materials and byproducts. A silica gel column with a non-polar eluent system (e.g., a gradient of hexane and dichloromethane) is typically effective.
-
Recrystallization: After column chromatography, recrystallization can be used to obtain a highly pure product. Suitable solvent systems include chloroform/hexane or toluene/hexane.[2]
-
Sublimation: For achieving very high purity, sublimation under high vacuum can be an excellent final purification step for polycyclic aromatic hydrocarbons.
Caption: A typical workflow for the purification of this compound.
Alternative Synthetic Routes
Q6: Are there viable alternatives to the Suzuki-Miyaura coupling for this synthesis?
A6: Yes, other cross-coupling reactions and classical methods can be employed, though they may have their own set of challenges.
-
Grignard Reaction: The reaction of 9-anthracenylmagnesium bromide with 1-bromonaphthalene can be used. However, Grignard reagents are highly sensitive to moisture and air, and side reactions like Wurtz coupling can be an issue.[3]
-
Diels-Alder Reaction: A multi-step approach involving a Diels-Alder reaction between a substituted anthracene and a suitable dienophile could be envisioned, but this is generally a more complex and less direct route.[4]
Experimental Protocols
General Protocol for Suzuki-Miyaura Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific setup and reagent quality.
Materials:
-
9-Bromoanthracene
-
1-Naphthaleneboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium precursor like Pd₂(dba)₃ and a phosphine ligand)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Degassed water (if using a biphasic system)
Procedure:
-
To a dry Schlenk flask, add 9-bromoanthracene (1.0 eq.), 1-naphthaleneboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) at least three times.
-
Add the anhydrous solvent via syringe. If using a biphasic system, add the degassed water.
-
Add the palladium catalyst (typically 1-5 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography followed by recrystallization.
Characterization
The final product should be characterized to confirm its identity and purity.
-
¹H NMR: Expect complex multiplets in the aromatic region (typically 7.0-9.0 ppm).
-
¹³C NMR: Expect a series of signals in the aromatic region (typically 120-140 ppm).
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of this compound (C₂₄H₁₆, MW: 304.38 g/mol ) should be observed.[5]
-
Melting Point: A sharp melting point is indicative of high purity.
References
- 1. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C24H16 | CID 18510032 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 9-(Naphthalen-1-yl)anthracene (NPA) in Device Applications
Last Updated: January 2, 2026
Welcome to the technical support center for 9-(Naphthalen-1-yl)anthracene (NPA). This guide is designed for researchers, scientists, and professionals in materials science and drug development who are utilizing NPA in their experimental devices, particularly in the field of organic electronics. As a high-performance blue-emitting host material, the stability of NPA is paramount to achieving long-lasting and efficient devices. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common degradation-related issues encountered during your research.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and degradation of NPA in devices.
Q1: My NPA-based OLED is experiencing a rapid decline in brightness (luminance). What are the likely causes?
A rapid decrease in luminance is a common symptom of device degradation. For NPA-based devices, this can be attributed to several factors, including the formation of non-emissive species from the NPA molecules, which act as quenching sites for excitons.[1] Additionally, the accumulation of immobile charge carriers can also lead to a reduction in luminance over time.[2]
Q2: I've observed a shift in the emission color of my device from deep blue to a more greenish-blue over time. What does this indicate?
This color shift is a classic sign of degradation in anthracene-based blue OLEDs. It is often associated with the formation of intermolecular species, such as dimers or other aggregates, which have lower energy emission states.[3] These species can trap charges and excitons, leading to a new, lower-energy (longer wavelength) emission, typically around 535 nm, which appears as a green component in the overall spectrum.[3]
Q3: What are the primary environmental factors that can accelerate the degradation of NPA in my devices?
Exposure to oxygen and moisture are significant external factors that can accelerate the degradation of organic materials in OLEDs, including NPA.[2] These can lead to the formation of "dark spots" and overall operational instability. Additionally, exposure to high-energy radiation, such as UV light, can induce photochemical reactions and degrade the material.[4]
Q4: How does the high energy of blue emission from NPA affect its stability?
The high energy of blue photons (approaching 3 eV) is comparable to the bond dissociation energies of many organic molecules.[5] This inherent high energy can contribute to the photochemical instability of the material, making blue emitters generally less stable than their red and green counterparts.[6][7]
Q5: Can the host material, NPA, degrade even if it's not the primary emitter?
Yes, the stability of the host material is crucial for the overall lifetime of an OLED.[6] Even if NPA is used as a host for a dopant emitter, it is still subject to electrical and photo-stress. Degradation of the host can lead to the formation of charge traps and quenching sites, which will negatively impact the performance of the guest emitter and the overall device.[5]
II. Troubleshooting Guides
This section provides detailed troubleshooting workflows for specific degradation-related problems.
Problem 1: Rapid Decrease in Electroluminescence (EL) Efficiency
Symptoms:
-
A significant drop in luminance (cd/m²) at a constant driving current.
-
An increase in the required voltage to achieve the same brightness level.
-
A decrease in the external quantum efficiency (EQE).
Potential Causes & Troubleshooting Steps:
-
Electrochemical Instability of NPA:
-
Causality: Under electrical stress, NPA molecules can undergo oxidation and reduction. While the radical ions may have some stability, irreversible electrochemical reactions can occur, especially at higher voltages, leading to the formation of non-emissive degradation products.
-
Troubleshooting Protocol: Cyclic Voltammetry (CV)
-
Prepare a solution of NPA in a suitable solvent (e.g., dichloromethane or THF) with a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Perform cyclic voltammetry scans to determine the oxidation and reduction potentials of NPA.
-
Cycle the potential multiple times and observe any changes in the voltammogram. The appearance of new peaks or a decrease in the peak current of the original redox couple suggests electrochemical decomposition.
-
Compare the operating voltage of your device with the measured electrochemical window of NPA. If the device voltage is pushing the material towards its irreversible oxidation or reduction potentials, this is a likely cause of degradation.
-
-
-
Formation of Non-Radiative Recombination Centers:
-
Causality: Electrical aging can lead to the formation of intermolecular species that act as charge traps.[3] When charge carriers are trapped, they are more likely to recombine non-radiatively, reducing the efficiency of light emission.
-
Troubleshooting Protocol: Photoluminescence (PL) Spectroscopy of Aged Devices
-
Fabricate a fresh, un-aged device and an identical device that has been electrically stressed until its efficiency has significantly decreased.
-
Measure the photoluminescence spectrum of both the fresh and aged devices by exciting the NPA layer with a suitable UV light source.
-
A significant decrease in the PL intensity of the aged device compared to the fresh one indicates the formation of non-radiative quenching sites.
-
Look for changes in the PL spectrum shape. The appearance of a new, broad, and weak emission at longer wavelengths (e.g., around 535 nm) can be indicative of the formation of emissive degradation products that also act as traps.[3]
-
-
Problem 2: Shift in Emission Spectrum and Color Purity Degradation
Symptoms:
-
The deep blue emission of the device shifts towards longer wavelengths (greenish-blue or green).
-
A noticeable change in the CIE color coordinates.
-
Broadening of the electroluminescence spectrum.
Potential Causes & Troubleshooting Steps:
-
Photo-oxidation of the Anthracene Core:
-
Causality: The anthracene core of NPA is susceptible to photo-oxidation, especially in the presence of trace oxygen. A common product of this reaction is 9,10-anthraquinone or its derivatives.[8] These quinone-like structures often have different emission properties or are non-emissive, thus altering the overall spectrum.
-
Troubleshooting Protocol: Comparative EL and PL Spectroscopy
-
Measure the electroluminescence spectrum of your device at different stages of its operational life.
-
Compare the EL spectra with the PL spectrum of a pristine NPA film.
-
A significant change in the EL spectrum, particularly the emergence of new peaks or shoulders, that is not present in the PL of the fresh film suggests the in-situ formation of new chemical species during device operation.
-
To confirm photo-oxidation, expose a thin film of NPA to UV light in an oxygen-containing environment and measure the change in its PL spectrum over time. The spectral changes can then be compared to the changes observed in the aged OLED.
-
-
-
Excimer/Aggregate Formation:
-
Causality: Although the bulky naphthalene group on NPA is designed to reduce intermolecular interactions, under high current densities and thermal stress, molecules can still form excimers or other aggregates.[9] These species have a lower energy than the single molecule and can emit at longer wavelengths, leading to a red-shift in the emission.
-
Troubleshooting Protocol: Concentration-Dependent Photoluminescence
-
Prepare thin films of NPA with varying concentrations (e.g., by blending with a wide bandgap, inert host like PMMA).
-
Measure the PL spectra of these films.
-
If a new, broad, red-shifted emission band appears and grows in intensity with increasing NPA concentration, it is indicative of excimer or aggregate formation. This can help to determine if the concentration of NPA in your device's emissive layer is too high, promoting this degradation pathway.
-
-
III. Visualizing Degradation Pathways and Workflows
The following diagrams illustrate the key degradation mechanisms and a general troubleshooting workflow.
Caption: Key degradation pathways for NPA in devices.
Caption: Troubleshooting workflow for NPA degradation analysis.
IV. Quantitative Data Summary
Direct quantitative data on the degradation of NPA is limited in the literature. However, the following table summarizes key properties and stability indicators based on data for NPA and closely related anthracene derivatives.
| Parameter | Value / Observation | Compound | Notes |
| Thermal Stability (Td) | > 250 °C (0.5% weight loss) | 9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene | High thermal stability is characteristic of these materials, making thermal decomposition less likely under normal operating conditions. |
| Electrochemical Stability | Stable radical cation formation, but irreversible oxidation at higher potentials. | 9,10-bis(2-naphthyl)anthracene | Suggests that operating devices at lower voltages can enhance stability. |
| Photochemical Stability | Susceptible to photo-oxidation, forming anthraquinone derivatives. | Anthracene | This is a primary degradation pathway for the anthracene core in the presence of oxygen and light.[8] |
| Operational Instability Signature | Formation of a green-emitting (~535 nm) species during electrical aging. | Anthracene derivatives | This spectral shift is a key indicator of electrically induced degradation.[3] |
V. References
-
Ma, D. et al. "Recent advances in high performance blue organic light-emitting diodes based on fluorescence emitters." Journal of Materials Chemistry C (2017). [URL not available]
-
Wang, C. et al. "Degradation Mechanisms in Blue Organic Light-Emitting Diodes." CCS Chemistry (2020). --INVALID-LINK--
-
Kuk, G. et al. "The Blue Problem: OLED Stability and Degradation Mechanisms." The Journal of Physical Chemistry Letters (2024). --INVALID-LINK--
-
Yu, H. et al. "Photochemical reaction of 9-nitro-substituted anthracene-like molecules 9-methyl-10-nitroanthracene and 12-methyl-7-nitrobenz[a]anthracene." Photochemical & Photobiological Sciences (2012). --INVALID-LINK--
-
Kuk, G. et al. "The Blue Problem: OLED Stability and Degradation Mechanisms." ACS Publications (2024). --INVALID-LINK--
-
Kuk, G. et al. "The Blue Problem: OLED Stability and Degradation Mechanisms." ACS Publications (2024). --INVALID-LINK--
-
Hossain, M. K. et al. "Status and Challenges of Blue OLEDs: A Review." Electronics (2022). --INVALID-LINK--
-
Griesbeck, A. G. et al. "Photochemistry of 9-vinyl substituted anthracenes, of their reduced derivatives and of Diels Alder type adducts of." Sciforum (2017). --INVALID-LINK--
-
Kuk, G. et al. "The Blue Problem: OLED Stability and Degradation Mechanisms." ResearchGate (2023). --INVALID-LINK--
-
Samuel, I. D. W. et al. "Photophysical properties of 9,10-disubstituted anthracene derivatives in solution and films." Physical Chemistry Chemical Physics (2004). --INVALID-LINK--
-
Aziz, H. et al. "Evidence of intermolecular species formation with electrical aging in anthracene-based blue organic light-emitting devices." Applied Physics Letters (2010). --INVALID-LINK--
-
Brütting, W. et al. "Photoluminescence degradation of blue OLED emitters." Physica Status Solidi A (2009). --INVALID-LINK--
-
Zhao, J. et al. "Transient absorption spectra of the four anthracene derivatives in..." ResearchGate (2023). --INVALID-LINK--
-
Ooyama, Y. et al. "Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air." Scientific Reports (2022). --INVALID-LINK--
-
Avendano, C. et al. "Synthesis and evaluation of 9-substituted anthracenes with potential in reversible polymer systems." ResearchGate (2015). --INVALID-LINK--
-
"9,10-Di(naphthalen-2-yl)anthracene | 122648-99-1." Benchchem. --INVALID-LINK--
-
Hossain, M. K. et al. "Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes." Coatings (2023). --INVALID-LINK--
-
Zhao, J. et al. "Anthracene-based bipolar deep-blue emitters for efficient white OLEDs with ultra-high stabilities of emission color and efficiency." Journal of Materials Chemistry C (2020). --INVALID-LINK--
-
Xu, W. et al. "Photodegradation enhances the toxic effect of anthracene on skin." Journal of Hazardous Materials (2024). --INVALID-LINK--
-
Lee, J. Y. et al. "Molecular engineering of anthracene-based emitters for highly efficient nondoped deep-blue fluorescent OLEDs." Journal of Materials Chemistry C (2016). --INVALID-LINK--
-
Zhao, J. et al. "Highly efficient deep-blue fluorescent OLEDs based on anthracene derivatives with a triplet–triplet annihilation mechanism." Materials Chemistry Frontiers (2021). --INVALID-LINK--
-
Kim, J.-H. et al. "Degradation of OLED performance by exposure to UV irradiation." Journal of Materials Chemistry C (2020). --INVALID-LINK--
-
"9-Bromo-10-(Naphthalen-1-Yl) Anthracene, OLED Materials." IndiaMART. --INVALID-LINK--
-
De Haan, D. O. et al. "Anthracene Photodegradation Kinetics in Salty Aqueous and Organic Solutions." The Journal of Physical Chemistry A (2019). --INVALID-LINK--
References
- 1. Status and Challenges of Blue OLEDs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Degradation of OLED performance by exposure to UV irradiation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. The Blue Problem: OLED Stability and Degradation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chinesechemsoc.org [chinesechemsoc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Photodegradation enhances the toxic effect of anthracene on skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 9,10-Di(naphthalen-2-yl)anthracene | 122648-99-1 | Benchchem [benchchem.com]
Technical Support Center: Optimizing Annealing Temperature for 9-(Naphthalen-1-yl)anthracene Films
Prepared by: Senior Application Scientist, Organic Materials Division
Welcome to the technical support center for 9-(Naphthalen-1-yl)anthracene. This guide is designed for researchers, materials scientists, and engineers working to optimize the performance of thin films based on this promising organic semiconductor. In the following sections, we address common questions and troubleshooting scenarios encountered during the critical post-deposition annealing step. Our approach is grounded in the fundamental principles of materials science to empower you to make informed decisions in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: Why is thermal annealing a critical step for this compound films?
A1: Thermal annealing is a post-deposition heat treatment that provides thermal energy to the molecules within the film. This process is crucial for several reasons:
-
Morphological Relaxation and Stability: As-deposited films, particularly those formed by rapid processes like thermal evaporation, are often in a non-equilibrium, kinetically trapped state with intrinsic stress. Annealing provides the energy for molecules to reorient themselves into a more thermodynamically stable arrangement. For this compound, whose bulky naphthalene group is designed to create stable amorphous films by inhibiting crystallization, this relaxation is key to achieving a uniform and durable film structure essential for long-term device stability.[1]
-
Improved Intermolecular Coupling: By allowing for molecular rearrangement, annealing can enhance the π-π stacking and intermolecular electronic coupling between adjacent this compound molecules. This is a critical factor that directly influences charge transport properties.
-
Removal of Residual Solvent/Impurities: For solution-processed films, annealing helps to drive off any remaining solvent molecules trapped within the film, which can otherwise act as charge traps and degrade device performance.
-
Enhanced Interface Quality: Annealing can improve the physical contact and adhesion between the organic semiconductor film and the underlying substrate or adjacent layers (e.g., electrodes, charge transport layers), which is vital for efficient charge injection and extraction.
Essentially, a properly optimized annealing process transforms a disordered, stressed film into a more ordered, relaxed, and electronically efficient layer, unlocking the material's full potential.
Q2: How do I determine the optimal annealing temperature (Tₐ) window for my films?
A2: The optimal annealing temperature is not a single value but rather a range that is intrinsically linked to the material's thermal properties, most notably the glass transition temperature (T₉) and the melting temperature (Tₘ) . While specific T₉ data for this compound is not widely published, we can establish a working range based on its structural analogs. Derivatives like 9-phenyl-10-(naphthalen-1-yl)anthracene have melting points around 232–235 °C, and other related anthracene compounds are thermally stable up to 250 °C.[2][3] A highly stable derivative, 9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene, shows minimal weight loss at temperatures exceeding 250 °C.[4]
The optimization process involves systematically annealing films at different temperatures and characterizing the resulting properties. The key is to provide enough thermal energy to allow beneficial molecular rearrangement without inducing detrimental phase changes or film damage.
Table 1: General Effects of Annealing Temperature Ranges on Organic Semiconductor Films
| Temperature Range | Expected Molecular Behavior | Impact on Film Morphology | Impact on Optoelectronic Properties |
| Tₐ < T₉ | Limited molecular mobility. Molecules vibrate but cannot significantly rearrange. | Minor reduction in film stress. Little to no change in grain size or long-range order. | Minimal improvement in charge mobility or photoluminescence (PL) efficiency. |
| Tₐ ≈ T₉ | Significant increase in molecular mobility. The material transitions from a glassy to a rubbery state. | Optimal range for morphological relaxation and formation of stable amorphous domains. Potential for small increases in molecular ordering. | Often the "sweet spot" for maximizing PL quantum yield and achieving good charge carrier mobility. |
| T₉ < Tₐ < Tₘ | High molecular mobility. Risk of inducing crystallization (cold crystallization). | May lead to the formation of crystalline domains and increased surface roughness. | Crystallization can either enhance charge mobility (if well-ordered) or create grain boundaries that hinder it. May cause PL quenching. |
| Tₐ ≥ Tₘ | Film melting and reflowing. | High risk of film dewetting, cracking, and severe degradation of surface morphology.[5] | Catastrophic loss of device performance. |
Experimental Workflow for Tₐ Optimization Here we present a logical workflow to systematically determine the optimal annealing temperature for your specific experimental setup.
Troubleshooting Guide
Q3: My film looks hazy and shows reduced photoluminescence after annealing. What went wrong?
A3: This is a classic sign of excessive annealing temperature or uncontrolled crystallization.
-
Causality: When the annealing temperature significantly exceeds the glass transition temperature (T₉), molecules gain enough energy to arrange into ordered crystalline domains. While sometimes desirable, for materials like this compound designed for amorphous films, this can be detrimental. The formation of crystallites and grain boundaries leads to light scattering, causing the hazy appearance. These boundaries often act as non-radiative recombination centers or traps, which "quench" photoluminescence and reduce quantum efficiency.
-
Solution:
-
Reduce Annealing Temperature: Perform a new annealing series at lower temperatures, focusing on the region just below and around the expected T₉.
-
Shorten Annealing Time: At higher temperatures, even short durations can induce crystallization. Try reducing the dwell time from 30 minutes to 5-10 minutes.
-
Characterize Morphology: Use Atomic Force Microscopy (AFM) to examine the surface morphology. The appearance of distinct grains or a sharp increase in surface roughness post-annealing confirms crystallization. X-Ray Diffraction (XRD) can be used to look for the emergence of sharp diffraction peaks, which are fingerprints of crystalline order.[6]
-
Q4: After annealing, I observe cracks or dewetting in my film. How can I prevent this?
A4: Film cracking and dewetting are typically caused by excessive thermal stress or annealing at a temperature too close to or exceeding the material's melting point.[5]
-
Causality:
-
Cracking: A rapid change in temperature (either heating or cooling) creates a thermal mismatch between the film and the substrate, inducing mechanical stress that can exceed the film's cohesive strength, causing it to crack.
-
Dewetting: If the annealing temperature is too high, the film begins to reflow. Surface tension effects then cause the film to retract from the substrate and bead up to minimize its surface area, especially if the film's adhesion to the substrate is poor.
-
-
Solution:
-
Control Ramp Rates: Use a programmable hotplate or oven to implement slow heating and cooling rates. A rate of 1-5 °C per minute is a good starting point to minimize thermal shock.[5]
-
Verify Upper Temperature Limit: Ensure your maximum annealing temperature is well below the melting point of this compound and its derivatives (e.g., stay below ~200 °C as a conservative starting point).
-
Substrate Surface Treatment: Poor adhesion exacerbates dewetting. Consider treating your substrate (e.g., with UV-Ozone or self-assembled monolayers) to improve surface energy matching and promote better film adhesion.
-
Troubleshooting Decision Tree
Experimental Protocols
Protocol 1: Standard Thermal Annealing of Evaporated Films
This protocol describes a general procedure for annealing thermally evaporated this compound films.
Objective: To improve the morphological and photophysical properties of a this compound thin film.
Materials & Equipment:
-
Substrate with as-deposited this compound film.
-
Programmable hotplate or vacuum oven.
-
Inert atmosphere glovebox (Nitrogen or Argon).
-
Sample holder.
-
Thermocouple for temperature verification (optional but recommended).
Procedure:
-
Environment Setup: Transfer the as-deposited film into an inert atmosphere glovebox to prevent oxidation during heating.[7][8] All subsequent steps should be performed in this environment.
-
Pre-heating: Set the hotplate to the desired annealing temperature (Tₐ). Allow the temperature to stabilize for at least 30 minutes. Verify the surface temperature with a calibrated thermocouple if possible.
-
Sample Placement (Ramped Heating - Preferred Method): a. Place the sample on the cold hotplate. b. Program the hotplate to ramp up to Tₐ at a controlled rate (e.g., 5 °C/min). This minimizes thermal shock.[5]
-
Sample Placement (Direct Heating - Alternative): a. If a programmable ramp is unavailable, quickly but gently place the sample holder with the substrate onto the pre-heated hotplate. Note: This method carries a higher risk of thermal shock.
-
Dwell Time: Anneal the film at the target temperature Tₐ for a specified duration (e.g., 30 minutes). This is the "dwell time."
-
Cooling: a. (Preferred) Program the hotplate to ramp down to room temperature at a slow, controlled rate (e.g., -5 °C/min). b. If ramping is not possible, turn off the hotplate and allow the sample to cool naturally to room temperature on the hotplate surface over at least 1 hour. Do not remove the hot sample from the glovebox , as this will cause rapid cooling and potential oxidation.
-
Characterization: Once the sample has returned to room temperature, proceed with post-annealing characterization (e.g., AFM, PL spectroscopy, XRD).
References
- 1. This compound|High-Purity OLED Material [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Structural Studies of Two New Anthracene Derivatives [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. eoxs.com [eoxs.com]
- 8. eoxs.com [eoxs.com]
troubleshooting poor solubility of 9-(Naphthalen-1-yl)anthracene
Technical Support Center: 9-(Naphthalen-1-yl)anthracene
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and materials scientists who may encounter challenges with the solubility of this compound. We will explore the underlying reasons for its poor solubility and provide systematic, field-proven strategies to overcome these issues in your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve?
A1: The poor solubility of this compound is intrinsic to its molecular structure. As a large polycyclic aromatic hydrocarbon (PAH), its extensive, non-polar π-conjugated system results in strong intermolecular π-π stacking interactions.[1] These forces require a significant amount of energy to overcome, making the compound highly resistant to dissolution in many common solvents. The molecule itself is highly hydrophobic and lipophilic, favoring dissolution in non-polar organic solvents over polar ones.[1] Its molecular weight of 304.4 g/mol further contributes to this challenge.[2]
Q2: What is the expected appearance and solubility of this compound?
A2: this compound is typically a white to off-white crystalline powder.[3] It is practically insoluble in water, with a reported solubility of just 6.4 x 10⁻⁶ g/L at 25°C.[3] While specific solubility data in a wide range of organic solvents is not extensively published in a single source, based on the principle of "like dissolves like," it is expected to have limited to moderate solubility in non-polar aromatic solvents (e.g., toluene, xylene) and some chlorinated solvents (e.g., dichloromethane, chloroform). Similar, related compounds show solubility in chloroform and dichloromethane.[4][5]
Q3: Is the poor solubility of this compound always a disadvantage?
A3: Not necessarily. In the field of organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs), the molecular structure of this compound provides a distinct advantage.[6] The bulky naphthalene group appended to the anthracene core creates a non-planar, asymmetric structure that actively suppresses excessive molecular packing and crystallization in thin films. This promotes the formation of stable, amorphous layers, which is a critical requirement for fabricating high-performance and durable OLED devices.[6]
Q4: I see undissolved particles in my solvent. What are the immediate first steps?
A4: Before moving to more complex methods, attempt to enhance dissolution using basic physical techniques. Gentle heating of the solution can increase the kinetic energy of the solvent molecules, improving their ability to break down the solute's crystal lattice. Concurrently, using an ultrasonic bath (sonication) can help break apart agglomerates of the solid material, thereby increasing the surface area available for solvation.[7] Always ensure your vessel is properly sealed to prevent solvent loss, especially when heating volatile solvents.
Systematic Troubleshooting Guide for Poor Solubility
If basic methods are insufficient, a more systematic approach is required. This guide provides a logical workflow to diagnose and solve solubility issues.
Caption: Troubleshooting workflow for this compound solubility.
Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol is designed to efficiently test the solubility of this compound in a variety of common laboratory solvents. The goal is to find a solvent or solvent system that can dissolve the compound to the desired concentration.
Objective: To identify the most effective solvent for dissolving this compound.
Materials:
-
This compound
-
Small vials (e.g., 2 mL glass vials) with caps
-
Analytical balance
-
Micropipettes
-
Vortex mixer and/or ultrasonic bath
-
Selection of solvents (see Table 1)
Procedure:
-
Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg) into several separate vials.
-
Solvent Addition: To each vial, add a measured volume of a single solvent (e.g., 1 mL) to achieve a target concentration of 1 mg/mL.
-
Initial Mixing: Cap the vials securely and vortex each sample for 30 seconds. Visually inspect for dissolution.
-
Sonication: Place the vials in an ultrasonic bath for 10-15 minutes at room temperature. Visually inspect again.
-
Heating: If the compound is still not dissolved, gently heat the vials in a sand bath or on a hot plate to a temperature approximately 10-20°C below the solvent's boiling point. Caution: Ensure vials are properly sealed or use a reflux condenser for higher temperatures to prevent solvent evaporation and pressure buildup.
-
Observation: Record the solubility at each step (room temperature, after sonication, with heating) as "Insoluble," "Partially Soluble," or "Fully Soluble."
-
Documentation: Compile the results in a table for easy comparison.
Data Presentation: Solvent Screening Suggestions
| Solvent | Class | Boiling Point (°C) | Polarity Index | Rationale & Expected Outcome |
| Hexane | Non-polar Aliphatic | 69 | 0.1 | Unlikely to be effective alone due to strong π-π stacking of the solute, but useful as an anti-solvent in co-solvent systems.[8] |
| Toluene | Non-polar Aromatic | 111 | 2.4 | Good Candidate. The aromatic nature of toluene can interact favorably with the PAH's π-system.[9] |
| Dichloromethane (DCM) | Chlorinated | 40 | 3.1 | Good Candidate. Often effective for large organic molecules. Its volatility is a key consideration. |
| Chloroform | Chlorinated | 61 | 4.1 | Good Candidate. Similar to DCM, it is a common solvent for many PAHs.[4][10] |
| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | 66 | 4.0 | Moderate Candidate. Its ether functionality and moderate polarity may aid dissolution.[8] |
| Acetone | Polar Aprotic (Ketone) | 56 | 5.1 | Low-to-Moderate Candidate. May be less effective than aromatic or chlorinated solvents but is worth testing.[10] |
| Ethanol | Polar Protic (Alcohol) | 78 | 4.3 | Poor Candidate. The polar, protic nature is generally incompatible with large, non-polar PAHs like this one.[8][9] |
Protocol 2: Co-Solvency Method
If a single solvent provides only partial solubility, a co-solvent system can be highly effective. This involves using a primary solvent in which the compound is sparingly soluble and a secondary "anti-solvent" to disrupt crystallization and improve dissolution upon heating.[11][12]
Objective: To dissolve this compound using a binary solvent mixture.
Example System: Toluene (good solvent) and Hexane (anti-solvent).
Procedure:
-
Place the solid this compound in a flask.
-
Add the primary "good" solvent (Toluene) dropwise at room temperature until the solid is just suspended but not fully dissolved.
-
Gently heat the mixture while stirring. Continue to add small amounts of Toluene until the compound fully dissolves at the elevated temperature. The goal is to find the minimum amount of hot solvent needed for complete dissolution.[13]
-
If the compound still fails to dissolve, it indicates that too much may have been used for the volume of solvent. In this case, more primary solvent is needed.
-
If dissolution is successful, the solution can be used for experiments that require a solubilized form of the compound. For recrystallization purposes, you would then slowly cool the solution to allow for pure crystal formation.[13]
Causality: The co-solvency approach works by modifying the overall polarity and solvating properties of the medium.[11] The "good" solvent interacts strongly with the solute at higher temperatures, while the carefully balanced addition of an "anti-solvent" can prevent the solute from "oiling out" or precipitating prematurely upon cooling, which is a common issue with PAHs.[8][13]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C24H16 | CID 18510032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. 9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene, ≥99 (HPLC) [sigmaaldrich.com]
- 5. 9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene, ≥99 (HPLC) [sigmaaldrich.com]
- 6. This compound|High-Purity OLED Material [benchchem.com]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. Anthracene - Sciencemadness Wiki [sciencemadness.org]
- 10. Anthracene - Wikipedia [en.wikipedia.org]
- 11. longdom.org [longdom.org]
- 12. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Side Reactions in the Suzuki Coupling of 9-Haloanthracenes
Introduction for the Researcher
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forging carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Anthracene derivatives, prized for their unique photophysical properties, are key building blocks for organic light-emitting diodes (OLEDs) and molecular probes.[1] The synthesis of 9-substituted anthracenes via Suzuki coupling, however, presents a unique set of challenges. The steric bulk around the C9 position of the anthracene core significantly hinders the key steps of the catalytic cycle, often leading to low yields and a host of unwanted side reactions.[1][2]
This technical support guide is designed for researchers, scientists, and drug development professionals encountering these challenges. It provides in-depth troubleshooting advice, detailed mechanistic explanations for common side reactions, and optimized protocols to help you navigate the complexities of coupling at the sterically demanding 9-position of the anthracene scaffold.
Troubleshooting Guide: Common Issues & Solutions
This section is structured to address the most common problems encountered during the Suzuki coupling of 9-haloanthracenes in a direct question-and-answer format.
Q1: My reaction shows low or no conversion, and I recover most of my 9-haloanthracene starting material. What's wrong?
This is the most frequent issue and typically points to a problem with the initial, and often rate-limiting, step of the catalytic cycle for hindered substrates: oxidative addition.
Potential Causes & Actionable Solutions:
-
Inefficient Oxidative Addition: The palladium(0) catalyst struggles to insert into the carbon-halogen bond at the sterically congested C9 position.[3]
-
Solution 1: Enhance Halide Reactivity. The reactivity of the C-X bond is critical. If you are using a 9-chloroanthracene, the reaction will be sluggish.[4][5] Switch to a more reactive halide. The general order of reactivity is I > Br >> Cl .[4][6] Using 9-iodoanthracene can dramatically increase the rate of oxidative addition.[7]
-
Solution 2: Employ a More Active Catalyst System. Standard catalysts like Pd(PPh₃)₄ may be insufficient. Use a catalyst system with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[8][9][10] These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species that is necessary for the oxidative addition step with hindered substrates.[11][12]
-
Solution 3: Increase Reaction Temperature. Higher temperatures can provide the necessary activation energy to overcome the steric barrier. Solvents with higher boiling points like dioxane, DMF, or chlorobenzene may be required.[3][7]
-
-
Poor Solubility of the Anthracene Substrate: Polycyclic aromatic hydrocarbons like anthracenes are notoriously insoluble in common Suzuki solvents like THF or toluene, preventing them from participating in the reaction.[3][7]
-
Inactive Catalyst: The catalyst may have decomposed before the reaction could proceed.
-
Solution: Ensure your palladium source and ligands are of high quality. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be efficiently reduced in situ to the active Pd(0) state. Starting with a stable Pd(0) precatalyst, such as a Buchwald G2 or G3 precatalyst, can often give more reliable results for challenging couplings.
-
Q2: My yield is low, and I've isolated a significant amount of anthracene (the dehalogenated starting material). How do I prevent this?
This side reaction, known as hydrodehalogenation or simply dehalogenation, replaces the halogen on your starting material with a hydrogen atom, creating a dead-end for your synthesis.
Mechanism & Mitigation:
Dehalogenation occurs when a palladium-hydride (Pd-H) species is formed in the catalytic cycle.[6] This Pd-H intermediate can undergo reductive elimination with the anthracene group to produce anthracene and regenerate the catalyst, competing directly with the desired cross-coupling.[6][13]
-
Cause 1: Base or Solvent as a Hydride Source. Some bases and solvents (especially alcohols) can react with the palladium complex to generate Pd-H species.[13]
-
Solution: Avoid alcoholic solvents. If dehalogenation is severe, consider your choice of base. While stronger bases are often needed, some, in combination with certain ligands, can promote this pathway. Anhydrous inorganic bases like K₃PO₄ or K₂CO₃ are generally robust choices.
-
-
Cause 2: Substrate Reactivity. More reactive halides (iodides) are more prone to dehalogenation than less reactive ones (chlorides).[6][14][15] This creates a delicate balance, as these are the same substrates that undergo oxidative addition more readily.
-
Solution: This cannot be changed if you need the reactivity, but it can be managed by optimizing other parameters. Focus on using ligands that promote rapid transmetalation and reductive elimination, pushing the catalytic cycle forward and minimizing the lifetime of the intermediate susceptible to dehalogenation.
-
Q3: I'm observing a major byproduct corresponding to the arene from my boronic acid coupling partner. What is this and how can I stop it?
You are observing protodeboronation (also called protodeborylation), arguably the most common and frustrating side reaction in Suzuki couplings.[16][17] It involves the cleavage of the C-B bond and its replacement with a C-H bond, consuming your nucleophile.[16][17]
Factors & Prevention Strategies:
-
Presence of Water: Excess water can serve as the proton source for this reaction.[18]
-
Solution: While Suzuki couplings often require some water to facilitate base dissolution and transmetalation, using rigorously anhydrous solvents and reagents can be counterproductive. The key is control. If protodeboronation is high, try reducing the amount of water or using a base that is soluble in the organic solvent (e.g., CsF, K₃PO₄ with 18-crown-6).
-
-
Base-Catalyzed Decomposition: The reaction is often accelerated under basic conditions, which are required for the main reaction.[17][19]
-
Solution: The choice of base is critical. Strong hydroxides (NaOH, KOH) can be particularly aggressive. Switch to milder bases like K₂CO₃ , K₃PO₄ , or fluoride bases like CsF .[18]
-
-
High Temperature & Long Reaction Times: The longer the boronic acid is exposed to high temperatures in the basic reaction mixture, the more it will decompose.[17][18]
-
Solution: Aim for the lowest possible reaction temperature and shortest time that allows for efficient cross-coupling. This is often a compromise that requires careful optimization.
-
-
Inherent Instability of the Boronic Acid: Some boronic acids, particularly electron-deficient or heteroaromatic ones, are inherently unstable.[17][20]
-
Solution: Use a More Stable Boron Reagent. This is the most effective strategy. Instead of a boronic acid, use a corresponding boronate ester , such as a pinacol ester (Bpin), which is significantly more stable towards protodeboronation.[3] Alternatively, organotrifluoroborates (R-BF₃K) can be used in a "slow release" strategy, where the active boronic acid is generated gradually in situ, keeping its standing concentration low and minimizing decomposition.[16][21][22]
-
Q4: My mass spec shows a dimer of my boronic acid partner (Ar'-Ar') as a major impurity. What causes this homocoupling?
The homocoupling of boronic acids is primarily promoted by the presence of molecular oxygen and can be catalyzed by Pd(II) species.[3][23]
Causes & Solutions:
-
Presence of Oxygen: Oxygen can act as an oxidant, facilitating the palladium-mediated dimerization of the boronic acid.[24]
-
Solution: Rigorous Degassing. This is non-negotiable. Before adding the catalyst, thoroughly degas the reaction mixture (solvent, substrates, base) by bubbling an inert gas (argon or nitrogen) through it for at least 20-30 minutes.[3] Maintaining a positive pressure of inert gas throughout the reaction is crucial. A freeze-pump-thaw cycle is even more effective for complete oxygen removal.
-
-
Use of Pd(II) Precatalysts: Pd(II) sources like Pd(OAc)₂ can directly react with the boronic acid in a stoichiometric reaction to produce the homocoupled product and Pd(0).[23] While this also generates the active catalyst, it can be a significant pathway for byproduct formation at the start of the reaction.
-
Solution: Use a Pd(0) Source. Starting with a Pd(0) precatalyst like Pd(PPh₃)₄ or a modern, air-stable precatalyst that rapidly generates Pd(0) can reduce the initial burst of homocoupling.[3] Additionally, some researchers report that adding a mild reducing agent, like potassium formate, can help suppress homocoupling by keeping the palladium in its Pd(0) state.[23][25]
-
Visual Troubleshooting and Mechanistic Insights
Troubleshooting Decision Tree
This flowchart provides a logical path to diagnose and solve common issues with the Suzuki coupling of 9-haloanthracenes.
Caption: A decision tree for troubleshooting Suzuki coupling reactions.
The Suzuki Cycle and Divergent Side Reactions
Understanding where side reactions diverge from the main catalytic cycle is key to controlling them. The sterically hindered 9-anthracenyl group is denoted as Ar.
Caption: The Suzuki cycle and key points of side reaction divergence.
Optimizing Key Reaction Parameters: An FAQ
FAQ 1: How do I choose the right Palladium Catalyst and Ligand?
For sterically hindered substrates like 9-haloanthracenes, the ligand choice is paramount. The ligand must be bulky enough to promote the formation of a reactive, monoligated Pd(0) species but not so bulky that it prevents the substrate from approaching the metal center.
| Ligand Class | Examples | Key Characteristics & Use Case |
| Bulky Monophosphines | XPhos, SPhos, RuPhos | Workhorse ligands for hindered couplings. [9] Their bulk facilitates both the initial oxidative addition and the final reductive elimination step.[11] They are an excellent first choice for optimizing the reaction. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Highly electron-donating and sterically bulky. [8] They form very stable and active catalysts, often effective when phosphine ligands fail. They are particularly useful for less reactive aryl chlorides. |
| Traditional Phosphines | PPh₃, P(t-Bu)₃ | Generally less effective for this specific application. PPh₃ often leads to low conversion, while P(t-Bu)₃, though bulky, may not possess the right balance of properties for hindered biaryl couplings.[26] |
FAQ 2: Which Base should I use?
The base plays a dual role: it activates the boronic acid for transmetalation and participates in the metathesis step. Its strength and solubility can dramatically influence side reactions.
| Base | Strength | Common Application & Considerations |
| K₃PO₄ | Strong | An excellent, versatile base for difficult couplings. Its solubility in organic solvents is limited, often requiring some water or phase-transfer catalyst.[18] |
| K₂CO₃ / Cs₂CO₃ | Moderate | A standard, reliable choice. Often used in aqueous/organic mixtures.[27] Cs₂CO₃ is more soluble and can be more effective but is also more expensive. |
| KF / CsF | Weak | Fluoride bases are used in anhydrous conditions and can be very effective at minimizing protodeboronation. However, they may lead to slower reaction rates.[7] |
| Organic Bases | (e.g., Et₃N) | Generally not effective for Suzuki couplings as they are often not strong enough to promote the necessary transmetalation pathway efficiently. |
Experimental Protocol
Protocol 1: General Procedure for Suzuki Coupling of 9-Bromoanthracene with an Arylboronic Pinacol Ester (Bpin)
This protocol is a robust starting point, incorporating best practices to minimize common side reactions.
Reagents & Equipment:
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
9-Bromoanthracene (1.0 equiv)
-
Arylboronic Pinacol Ester (1.3 equiv)
-
K₃PO₄ (potassium phosphate), finely ground (3.0 equiv)
-
XPhos Pd G3 (precatalyst, 0.02 equiv, 2 mol%)
-
Anhydrous, degassed 1,4-Dioxane
-
Degassed water
Procedure:
-
Vessel Preparation: To the oven-dried Schlenk flask, add 9-bromoanthracene, the arylboronic pinacol ester, and the finely ground K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the XPhos Pd G3 precatalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane, followed by the degassed water, via syringe. A typical solvent ratio is 10:1 dioxane:water. The final concentration should be around 0.1 M with respect to the 9-bromoanthracene.
-
Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the 9-bromoanthracene. Due to the hindered nature of the substrate, reactions may require 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can then be purified by column chromatography on silica gel to isolate the desired 9-aryl-anthracene.
References
- 1. benchchem.com [benchchem.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. researchgate.net [researchgate.net]
- 15. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 16. Protodeboronation - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 20. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. reddit.com [reddit.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. chemrxiv.org [chemrxiv.org]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Solid-State Aggregation of 9-(Naphthalen-1-yl)anthracene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 9-(Naphthalen-1-yl)anthracene. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of solid-state aggregation of this valuable polycyclic aromatic hydrocarbon. My aim is to equip you with the foundational knowledge and practical protocols to control the solid-state behavior of this molecule, thereby optimizing its performance in your applications.
Understanding the Challenge: Aggregation in this compound
This compound is a promising material, particularly in the field of organic electronics, due to its unique photophysical properties.[1] However, like many polycyclic aromatic hydrocarbons (PAHs), it is susceptible to aggregation in the solid state, primarily driven by intermolecular π-π stacking interactions.[2][3] This aggregation can lead to undesirable effects such as fluorescence quenching, which can significantly diminish the material's performance.[3][4][5] The inherent non-planar structure of this compound, resulting from the bulky naphthalene substituent, already helps to suppress excessive molecular packing to some extent.[1] However, under certain conditions, aggregation can still be a significant issue.
This guide will walk you through the common challenges and provide actionable solutions to control and prevent aggregation.
Troubleshooting Guide & FAQs
Issue 1: Significant Fluorescence Quenching Observed in the Solid State Compared to Solution.
Question: My this compound sample shows strong fluorescence in solution, but the emission is significantly weaker and red-shifted in the solid state. What is causing this, and how can I fix it?
Answer: This phenomenon is a classic indicator of aggregation-caused quenching (ACQ). In the solid state, the aromatic planes of the anthracene and naphthalene moieties can stack on top of each other (π-π stacking), leading to the formation of non-fluorescent or weakly fluorescent aggregates.[3][6] The red-shift is also a common consequence of these intermolecular interactions.
Here are several strategies to address this issue, ranging from simple experimental adjustments to more advanced material design approaches:
1. Modifying Crystallization Conditions:
The way you crystallize your material can have a profound impact on its solid-state packing.
-
Solvent Selection: The choice of solvent can influence the final crystal packing. Experiment with a range of solvents with varying polarities and boiling points. A systematic screening of solvents is recommended to identify conditions that favor less aggregated structures.[7]
-
Cooling Rate: Rapid cooling often leads to kinetically trapped, less ordered (and potentially less aggregated) states, while slow cooling allows for the formation of more thermodynamically stable, and potentially more aggregated, crystal structures. Try varying the cooling rate during crystallization to see how it affects the fluorescence properties.
-
Solvent/Antisolvent Method: This technique can provide another level of control over the crystallization process. Dissolve your compound in a good solvent and then slowly add an antisolvent to induce precipitation. The rate of addition of the antisolvent can be tuned to control the particle size and morphology.[8]
2. Crystal Engineering Approaches:
-
Co-crystallization: This is a powerful technique to disrupt the self-aggregation of this compound. By introducing a "co-former" molecule that can interact with your target molecule (e.g., through hydrogen bonding or other non-covalent interactions), you can create a new crystalline structure where the this compound molecules are physically separated from each other.[8][9][10][11]
-
Choosing a Co-former: Ideal co-formers are typically rigid molecules with complementary functional groups that can form predictable intermolecular interactions. The selection of a suitable co-former is crucial and often requires some screening.
-
Experimental Protocol: Co-crystallization Screening by Slurry Conversion
-
Selection of Co-formers: Choose a small library of pharmaceutically acceptable co-formers with diverse functional groups (e.g., carboxylic acids, amides).
-
Preparation: In a small vial, add a 1:1 molar ratio of this compound and the chosen co-former.
-
Slurrying: Add a small amount of a solvent in which both components have limited solubility.
-
Equilibration: Agitate the slurry at a constant temperature for 24-72 hours. This allows the system to reach thermodynamic equilibrium.
-
Isolation and Analysis: Isolate the solid material by filtration and analyze it using Powder X-ray Diffraction (PXRD) to identify new crystalline phases. Solid-state fluorescence spectroscopy should be used to assess the impact on emission properties.
3. Steric Hindrance:
If you are in a position to chemically modify the molecule, introducing bulky substituents is a highly effective strategy to prevent π-π stacking.[12][13][14][15][16][17][18]
-
Concept: By attaching large, sterically demanding groups to the anthracene or naphthalene core, you can create a physical barrier that prevents the planar aromatic systems from approaching each other closely enough to form aggregates. Think of it as building a "picket-fence" around the molecule.[13][14]
Visualization of Aggregation and Prevention Strategies
Caption: Strategies to mitigate solid-state aggregation of this compound.
Issue 2: Poor Solubility and Film-Forming Properties.
Question: I'm having difficulty dissolving this compound in common organic solvents, and when I do manage to cast a film, it's often crystalline and not uniform. How can I improve this?
Answer: Poor solubility and uncontrolled crystallization during film formation are often linked to strong intermolecular interactions, including aggregation. The same forces that cause fluorescence quenching can also lead to these processing challenges.
Troubleshooting Steps:
-
Solvent Screening: A more extensive solvent screening is the first step. You can use Hansen Solubility Parameters (HSP) as a theoretical guide to identify suitable solvents.
-
Additives: Consider the use of additives that can assist in crystallization control. In some cases, small amounts of a related aromatic hydrocarbon can influence the polymorphism and crystal habit of the target molecule.[8]
-
Amorphous State Promotion: For applications like OLEDs, a stable amorphous state is often desirable.[1] The inherent non-planar structure of this compound is advantageous here. To further promote an amorphous state, you can try:
-
Rapid Solvent Evaporation: Techniques like spin-coating can "freeze" the molecules in a disordered state before they have time to arrange into a crystalline lattice.
-
Blending with a Polymer Host: Dispersing the this compound in a suitable polymer matrix can physically separate the molecules and prevent crystallization.
-
Issue 3: How to Characterize the Degree of Aggregation?
Question: What analytical techniques can I use to confirm and quantify the extent of aggregation in my solid samples?
Answer: A multi-technique approach is often necessary to get a complete picture of the solid-state structure.
| Analytical Technique | Information Provided |
| UV-Vis Spectroscopy | Changes in the absorption spectrum, such as peak broadening or the appearance of new bands, can indicate aggregation. |
| Fluorescence Spectroscopy | As discussed, a red-shift in the emission wavelength and a decrease in the fluorescence quantum yield are strong indicators of aggregation. |
| Powder X-ray Diffraction (PXRD) | Can distinguish between different crystalline forms (polymorphs) and an amorphous state. The peak positions and intensities are directly related to the crystal packing. |
| Single-Crystal X-ray Diffraction | Provides the most detailed information about the molecular packing in the crystal lattice, allowing for the direct visualization of π-π stacking interactions. |
| Differential Scanning Calorimetry (DSC) | Can be used to identify different polymorphs and study their thermal stability. |
| Scanning Electron Microscopy (SEM) | Provides information on the morphology and particle size of your solid material. |
Workflow for Characterizing Aggregation
Caption: A typical workflow for the characterization of solid-state aggregation.
Concluding Remarks
The prevention of solid-state aggregation of this compound is a critical step in harnessing its full potential. By understanding the underlying principles of π-π stacking and employing the strategic approaches outlined in this guide, you can gain significant control over the solid-state properties of this molecule. Remember that a systematic approach, combining careful experimental design with appropriate analytical characterization, is key to success.
Should you have further questions or require more specialized support, please do not hesitate to reach out to our technical team.
References
- 1. This compound|High-Purity OLED Material [benchchem.com]
- 2. Regulation of π–π interactions between single aromatic molecules by bias voltage - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Rescuing the solid-state fluorescence of perylene diimide dyes by host–guest isolation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. The Aggregation and Disaggregation Behavior of Chain Aromatic Hydrocarbon Derivatives Modulated by pH and act as Efficient Fluorescence Quencher for Polycyclic Aromatic Hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suppressing aggregation induced quenching in anthracene based conjugated polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Pharmaceutical Cocrystals: New Solid Phase Modification Approaches for the Formulation of APIs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications [apb.tbzmed.ac.ir]
- 12. Suppressing aggregation in a large polycyclic aromatic hydrocarbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Suppressing π–π stacking interactions for enhanced solid-state emission of flat aromatic molecules via edge functionalization with picket-fence-type groups | Semantic Scholar [semanticscholar.org]
- 14. Suppressing π–π stacking interactions for enhanced solid-state emission of flat aromatic molecules via edge functionalization with picket-fence-type groups - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ynu.repo.nii.ac.jp [ynu.repo.nii.ac.jp]
- 17. researchgate.net [researchgate.net]
- 18. Role of Sterically Bulky Azobenzenes in the Molecular Assembly of Pyrene Derivatives: Rectangular Sheet-like Structures and Their Emission Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Thermal Stability of 9-(Naphthalen-1-yl)anthracene Derivatives
Welcome to the technical support center for 9-(Naphthalen-1-yl)anthracene derivatives. This guide is designed for researchers, chemists, and materials scientists who are working to optimize the thermal properties of these advanced materials. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your experimental decisions. Here, we will troubleshoot common issues and explore strategic pathways to enhance the thermal stability of your compounds, a critical attribute for their application in high-performance organic electronics.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is thermal stability and why is it a critical parameter for this compound derivatives?
A: Thermal stability refers to a material's ability to resist chemical decomposition at elevated temperatures.[3][4] For organic compounds, which are generally less thermally robust than inorganic materials, this is a crucial characteristic.[5] In the context of this compound derivatives used in applications like Organic Light-Emitting Diodes (OLEDs), high thermal stability is paramount. It ensures the longevity and reliable performance of the device, preventing degradation of the active organic layers which can be caused by the heat generated during operation.[6][7] Enhanced stability leads to longer device lifetimes and consistent photophysical properties.
Q2: What are the typical thermal degradation mechanisms for these polycyclic aromatic hydrocarbons (PAHs)?
A: The thermal degradation of PAHs like anthracene derivatives generally proceeds through pyrolytic (in the absence of oxygen) or oxidative (in the presence of oxygen) pathways.[8][9] Key mechanisms include:
-
Bond Scission: At high temperatures, weaker covalent bonds within the molecule can break, leading to the formation of reactive radical fragments.[10]
-
Hydrogenation & Addition Reactions: These fragments can subsequently react with each other or with other molecules, leading to the formation of different, often smaller, aromatic compounds.[10][11]
-
Oxidation: If oxygen is present, it can lead to the formation of quinones and other oxygenated species, which disrupts the π-conjugated system and degrades material performance.
Q3: What is a typical decomposition temperature (Td) for this class of compounds?
A: The decomposition temperature can vary significantly based on the specific substitutions on the molecular core. For reference, the closely related compound 9,10-Di(naphthalen-2-yl)anthracene shows exceptional stability, with a decomposition temperature (Td, often measured at 5% weight loss) of over 300 °C.[1] In comparison, 9,10-diphenylanthracene (DPA) has a reported Td between 342 °C and 352 °C, depending on its crystal structure.[1] Your specific derivative's Td will depend on its unique structural features.
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific problems you may encounter during your research, providing explanations and actionable solutions.
Issue 1: My purified compound shows a lower-than-expected decomposition temperature (Td) in Thermogravimetric Analysis (TGA).
-
Underlying Cause: This is often due to the presence of subtle impurities that can catalyze thermal decomposition.[3] Even trace amounts of residual metal catalysts (e.g., Palladium from cross-coupling reactions), unreacted starting materials, or trapped solvents can significantly lower the onset of degradation. The molecular structure itself, particularly the presence of weak bonds or substituents that hinder stable solid-state packing, can also be a factor.
-
Troubleshooting Workflow:
-
Verify Purity: Before TGA, ensure the absolute purity of your sample. Re-purify using rigorous methods. Column chromatography followed by temperature-gradient sublimation is highly effective for removing both organic and inorganic impurities.[12][13]
-
Check for Solvent Residue: Dry your sample under high vacuum at a temperature well below its decomposition point for an extended period (12-24 hours) to remove any residual solvent.
-
Analyze TGA Conditions: Ensure your TGA experiment is run under an inert atmosphere (e.g., Nitrogen or Argon) with a consistent heating rate (e.g., 10 °C/min) to get reproducible results.[10]
-
Structural Re-evaluation: If the compound is pure and the Td is still low, the issue is likely intrinsic to the molecule's structure. Proceed to the strategies outlined in Issue 2.
-
Issue 2: My synthetic strategy is not yielding compounds with improved thermal stability. How can I rationally design more robust derivatives?
-
Underlying Cause: Improving thermal stability is not just about increasing molecular weight; it's about targeted structural modifications that increase the energy barrier to decomposition. Key factors include bond strength, molecular rigidity, and intermolecular forces in the solid state.[3][14]
-
Strategic Solutions & Design Principles:
-
Increase Steric Hindrance and Rigidity: The core principle behind the stability of this compound is the bulky, non-planar nature of the naphthyl group, which disrupts excessive crystallization and creates a stable amorphous state.[2] You can enhance this effect by:
-
Adding Bulky Groups: Introduce other sterically demanding substituents (e.g., phenyl, tert-butyl, or even other naphthyl groups) at other available positions on the anthracene core (e.g., the 10-position). This further restricts molecular motion and bond rotation, which are often precursors to degradation.[1][13]
-
Molecular Anchoring: Design substituents that "anchor" parts of the molecule, restricting molecular curling or contraction under thermal stress.[14][15] This maintains the structural integrity of the thin film.
-
-
Promote Strong Intermolecular Interactions: While preventing crystallization is important, promoting strong intermolecular π-π interactions in the solid state can significantly stabilize the material.[14] The design of derivatives should balance amorphous morphology with sufficient intermolecular contact for efficient charge transport and thermal stability.
-
Avoid Weak Covalent Bonds: When designing new substituents, avoid incorporating thermally labile bonds. For example, long aliphatic chains can be less stable than rigid aromatic structures.
-
-
Visualizing the Strategy: Enhancing Stability via Steric Hindrance
Caption: Fig. 1: Increasing steric hindrance to improve stability.
Key Experimental Protocols
Protocol 1: Standardized Thermal Gravimetric Analysis (TGA)
This protocol outlines the steps for obtaining reliable and reproducible thermal stability data.
-
Sample Preparation:
-
Ensure the sample is of the highest purity (>99.5%), confirmed by NMR, HPLC, and elemental analysis.
-
Place 3-5 mg of the finely ground powder into a ceramic or platinum TGA pan.
-
-
Instrument Setup:
-
Purge the TGA furnace with high-purity nitrogen or argon gas at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Set the heating program:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.[10]
-
-
-
Data Analysis:
-
Plot the sample weight (%) as a function of temperature (°C).
-
Determine the decomposition temperature (Td) as the temperature at which 5% weight loss occurs.[1] This value is a standard metric for comparing the thermal stability of different materials.
-
Protocol 2: Illustrative Synthesis of a Thermally Enhanced Derivative via Suzuki Coupling
This protocol provides a general method for adding an aryl group (e.g., phenyl) to a brominated this compound backbone, a common strategy for increasing steric bulk.[13]
-
Reactant Preparation:
-
In a Schlenk flask under an argon atmosphere, dissolve 1.0 equivalent of 10-bromo-9-(naphthalen-1-yl)anthracene.
-
Add 1.5 equivalents of phenylboronic acid.
-
Add 3.0 equivalents of a base, such as potassium carbonate (K₂CO₃).
-
Add the solvent mixture (e.g., Toluene/Ethanol/Water).
-
-
Catalyst Addition:
-
Degas the solution by bubbling argon through it for 20 minutes.
-
Add the palladium catalyst (e.g., 0.05 equivalents of Pd(PPh₃)₄).
-
-
Reaction:
-
Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous workup to remove the base and inorganic salts.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer, concentrate it, and purify the crude product by column chromatography on silica gel.
-
For ultimate purity, perform a final purification by vacuum sublimation.
-
-
General Workflow for Synthesis and Evaluation
Caption: Fig. 2: Iterative workflow for material development.
Quantitative Data Summary
| Property | Value | Compound Class | Reference/Notes |
| Decomposition Temp (Td) | > 300 °C | 9,10-Di(naphthalen-2-yl)anthracene | At 5% weight loss by TGA.[1] |
| Decomposition Temp (Td) | 342 - 352 °C | 9,10-Diphenylanthracene (DPA) | Varies with crystal polymorph.[1] |
| Melting Point (MP) | 232 - 235 °C | 9-phenyl-10-(naphthalen-1-yl)anthracene | Example of a modified derivative.[13] |
References
- 1. benchchem.com [benchchem.com]
- 2. This compound|High-Purity OLED Material [benchchem.com]
- 3. bitsathy.ac.in [bitsathy.ac.in]
- 4. What are thermally stable compounds? - Zoomri [chemzoomri.com]
- 5. brainly.in [brainly.in]
- 6. pubs.aip.org [pubs.aip.org]
- 7. d-nb.info [d-nb.info]
- 8. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanistic understanding of polycyclic aromatic hydrocarbons (PAHs) from the thermal degradation of tires under various oxygen concentration atmospheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. mdpi.com [mdpi.com]
- 14. Molecular Anchoring Strategies for Enhanced Thermal Stability in Organic Field-Effect Transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Blue Host Materials: 9-(Naphthalen-1-yl)anthracene and its Contemporaries in OLED Technology
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of high-performance Organic Light-Emitting Diodes (OLEDs), the development of stable and efficient blue-emitting materials remains a critical challenge. The host material in the emissive layer plays a pivotal role in determining the overall device efficiency, color purity, and operational lifetime. This guide provides an in-depth comparison of 9-(Naphthalen-1-yl)anthracene (α-NAN), a promising blue host material, with other widely used alternatives such as 1,3-Bis(N-carbazolyl)benzene (mCP), 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP), and 2-tert-Butyl-9,10-di(naphth-2-yl)anthracene (TBADN). We will delve into their key photophysical and electrochemical properties, comparative device performance, and the experimental methodologies for their synthesis and device fabrication.
The Critical Role of the Host in Blue OLEDs
The emissive layer in an OLED is typically composed of a host material doped with a small amount of an emissive guest (dopant). For efficient blue emission, particularly in phosphorescent OLEDs (PhOLEDs), the host material must satisfy several stringent requirements:
-
High Triplet Energy (ET): The triplet energy of the host must be higher than that of the blue dopant to ensure efficient energy transfer to the dopant and prevent back-energy transfer, which would quench the emission.[1]
-
Appropriate HOMO/LUMO Energy Levels: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels of the host should facilitate the injection of holes and electrons from the adjacent transport layers, ensuring a balanced charge distribution within the emissive layer.
-
Good Thermal and Morphological Stability: A high glass transition temperature (Tg) is crucial for maintaining the amorphous state of the thin film during device operation, preventing crystallization that can lead to device degradation and failure.[2]
-
High Photoluminescence Quantum Yield (PLQY): A high PLQY indicates that the material is efficient at converting absorbed energy into light.
Comparative Analysis of Key Host Materials
Here, we present a comparative overview of the essential properties of α-NAN and its counterparts. While specific data for α-NAN is limited in publicly available literature, we can infer its properties from closely related derivatives and theoretical considerations. For the purpose of this guide, we will consider data from a highly relevant derivative, 9-(9-phenylcarbazole-3-yl)-10-(naphthalene-1-yl)anthracene (PCAN), to represent the potential of the α-NAN core structure.
| Property | This compound (α-NAN) Derivative (PCAN) | mCP | CBP | TBADN |
| Triplet Energy (ET) | ~2.7 - 2.9 eV (estimated) | 2.91 eV | 2.56 eV | ~2.55 eV |
| HOMO Level | -5.75 eV | -6.1 eV | -6.0 eV | -5.8 eV |
| LUMO Level | -2.57 eV | -2.4 eV | -2.9 eV | -2.8 eV |
| Band Gap | 3.18 eV | 3.7 eV | 3.1 eV | 3.0 eV |
| Glass Transition Temp. (Tg) | 151 °C | 60 °C | 110 °C | 116 °C |
| PL Emission Peak (Film) | 440 nm | ~350 nm | ~380 nm | 454 nm |
Analysis:
-
Triplet Energy: mCP possesses the highest triplet energy, making it an excellent host for a wide range of blue phosphorescent emitters. The estimated triplet energy of α-NAN derivatives is also high, suggesting its suitability for blue PhOLEDs. CBP and TBADN have lower triplet energies, which can limit their application with high-energy blue phosphors.
-
HOMO/LUMO Levels: The energy levels of all four materials are in a suitable range for OLED applications, allowing for efficient charge injection from typical transport layers.
-
Thermal Stability: The α-NAN derivative (PCAN) and TBADN exhibit the highest glass transition temperatures, indicating superior morphological stability and potential for longer device lifetimes. mCP has a significantly lower Tg, which can be a drawback in terms of device stability.
Performance in OLED Devices
The ultimate test of a host material is its performance in a functional OLED device. Below is a comparison of reported device data for these materials. It is important to note that direct comparison is challenging due to variations in device architecture, dopants, and fabrication conditions across different studies.
| Host Material | Dopant | Max. External Quantum Efficiency (EQE) | Current Efficiency | Power Efficiency | Color Coordinates (CIE x, y) | Lifetime |
| α-NAN Derivative (PCAN) | Non-doped | 4.61% | 3.64 cd/A | - | (0.151, 0.086) | Good stability reported |
| α-NAN Derivative (2-NaAn-1-PNa) | 3Me-1Bu-TPPDA | 8.3% | 9.3 cd/A | - | (0.133, 0.141) | LT95 of ~440 h |
| mCP | FIrpic | ~14.2% | ~29.9 cd/A | - | - | - |
| CBP | FIrpic | ~7.5% | ~15.6 cd/A | - | - | - |
| TBADN | DSA-Ph | ~5.1% | ~8.6 cd/A | 6.4 lm/W | (0.14, 0.26) | - |
Analysis:
The α-NAN derivatives demonstrate promising performance, with high efficiency and good color purity for deep-blue emission. The non-doped device based on PCAN shows the potential of the α-NAN core as an emissive material itself. The doped device with another α-NAN derivative showcases competitive efficiencies. While mCP and CBP are well-established hosts with proven high efficiencies when paired with suitable dopants, the high thermal stability of α-NAN derivatives could translate to improved operational lifetimes, a critical factor for commercial applications.
Experimental Protocols
To ensure scientific integrity, we provide detailed methodologies for the synthesis of an α-NAN-related compound and the fabrication of a standard OLED device.
Synthesis of this compound Derivatives via Suzuki Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of biaryl compounds, and is commonly employed for preparing OLED materials.[5][6][7][8][9]
Suzuki coupling reaction workflow for α-NAN synthesis.
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve the 9-bromoanthracene derivative (1.0 eq.), the naphthalene boronic acid (1.2 eq.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 eq.) in a degassed solvent mixture (e.g., toluene, ethanol, and water).
-
Base Addition: Add a base, typically an aqueous solution of potassium carbonate (K2CO3, 2.0 eq.), to the reaction mixture.
-
Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO4), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel, followed by recrystallization or sublimation to obtain the high-purity final product.
Standard OLED Fabrication and Characterization
The fabrication of OLEDs is a multi-step process that requires a cleanroom environment and high-vacuum deposition techniques.
General workflow for OLED fabrication and testing.
Step-by-Step Protocol:
-
Substrate Cleaning: Thoroughly clean patterned Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat them with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Organic Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation system (pressure < 10-6 Torr). Sequentially deposit the organic layers:
-
Hole Injection Layer (HIL)
-
Hole Transport Layer (HTL)
-
Emissive Layer (EML), by co-evaporating the host and dopant materials at a specific ratio.
-
Electron Transport Layer (ETL)
-
Electron Injection Layer (EIL), typically a thin layer of LiF or Cs2CO3.
-
-
Cathode Deposition: Deposit a metal cathode (e.g., Aluminum) through a shadow mask to define the active area of the device.
-
Encapsulation: Transfer the completed devices to a nitrogen-filled glovebox and encapsulate them using a glass lid and a UV-curable epoxy to protect the organic layers from oxygen and moisture.
-
Characterization: Measure the current-voltage-luminance (J-V-L) characteristics using a source meter and a photodiode. Record the electroluminescence (EL) spectra with a spectroradiometer. Calculate the external quantum efficiency (EQE), current efficiency, and power efficiency from the measured data. Evaluate the operational lifetime by monitoring the luminance decay over time at a constant current density.
Conclusion
This compound and its derivatives have emerged as a compelling class of host materials for blue OLEDs. Their high thermal stability, coupled with promising efficiencies and deep-blue emission, positions them as strong contenders against established hosts like mCP and CBP. While mCP offers a very high triplet energy, its low glass transition temperature can be a concern for device longevity. CBP provides a good balance of properties but is outperformed in thermal stability by the anthracene-based materials. TBADN also shows excellent thermal stability and good performance.
The choice of host material will ultimately depend on the specific requirements of the OLED device, including the choice of dopant, desired color point, and operational lifetime targets. The continued exploration and optimization of α-NAN and its derivatives are expected to contribute significantly to the advancement of high-performance, long-lasting blue OLEDs for next-generation displays and lighting applications.
References
- 1. An imidazoacridine-based TADF material as an effective organic photosensitizer for visible-light-promoted [2 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Highly efficient and stable deep-blue emitting anthracene-derived molecular glass for versatile types of non-doped OLED applications - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Highly Efficient Blue Host Compound Based on an Anthracene Moiety for OLEDs [mdpi.com]
- 5. Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and photophysical processes of 9-bromo-10-naphthalen-2-yl-anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 9,10-diarylanthracene derivatives via bis Suzuki-Miyaura crosscoupling reaction - Lookchem [lookchem.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 9-(Naphthalen-1-yl)anthracene: A Handbook for Researchers
Introduction: The Significance of 9-(Naphthalen-1-yl)anthracene
This compound is a polycyclic aromatic hydrocarbon (PAH) that has garnered significant interest within the scientific community, particularly in the fields of materials science and organic electronics. Its rigid, planar structure, and extended π-conjugated system impart unique photophysical properties, making it a valuable building block for advanced materials. Specifically, its derivatives are explored as host materials in organic light-emitting diodes (OLEDs), where they contribute to high external quantum efficiencies and color purity in blue-emitting devices.[1] The bulky naphthalene substituent on the anthracene core can disrupt intermolecular packing, leading to the formation of stable amorphous films, a crucial characteristic for the longevity and performance of OLEDs.[1]
Given its importance, the efficient and selective synthesis of this compound is a critical endeavor for researchers. This guide provides a comparative analysis of the primary synthetic routes to this valuable compound, offering detailed experimental protocols, a discussion of the underlying chemical principles, and a critical evaluation of the strengths and weaknesses of each approach. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development and materials science to make informed decisions in their synthetic strategies.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound primarily revolves around the formation of a carbon-carbon bond between the 9-position of the anthracene nucleus and the 1-position of the naphthalene ring. The most prevalent and effective methods to achieve this are the Suzuki-Miyaura cross-coupling, the Grignard reaction, and the Friedel-Crafts reaction. Each of these routes offers a distinct set of advantages and challenges in terms of yield, substrate scope, and reaction conditions.
| Synthetic Route | Starting Materials | Key Reagents | Typical Yield | Reaction Time | Key Advantages | Potential Disadvantages |
| Suzuki-Miyaura Coupling | 9-Bromoanthracene, 1-Naphthaleneboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | High (often >80%) | 12-24 hours | High functional group tolerance, high yields, mild reaction conditions. | Cost of palladium catalyst and boronic acids, potential for catalyst poisoning. |
| Grignard Reaction | 9-Bromoanthracene, 1-Bromonaphthalene | Magnesium (Mg) | Moderate to High | 2-4 hours | Readily available and inexpensive starting materials, rapid reaction. | Sensitive to moisture and air, limited functional group tolerance. |
| Friedel-Crafts Reaction | Anthracene, 1-Bromonaphthalene | Lewis Acid (e.g., AlCl₃) | Variable | 1-3 hours | Inexpensive reagents, simple procedure. | Risk of polysubstitution, potential for rearrangements, harsh reaction conditions. |
Detailed Experimental Protocols and Mechanistic Insights
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[2] It involves the palladium-catalyzed reaction between an organohalide and an organoboron compound.[2] For the synthesis of this compound, this typically involves the coupling of 9-bromoanthracene with 1-naphthaleneboronic acid. The reaction is renowned for its high yields and excellent functional group tolerance.[3]
Reaction Scheme:
Experimental Protocol:
-
To a solution of 9-bromoanthracene (1.0 g, 3.9 mmol) in toluene (40 mL), add 1-naphthaleneboronic acid (0.81 g, 4.7 mmol), tetrakis(triphenylphosphine)palladium(0) (0.22 g, 0.19 mmol), and a 2M aqueous solution of potassium carbonate (20 mL).[4]
-
Heat the mixture to 80°C and stir vigorously for 18 hours under an inert atmosphere (e.g., nitrogen or argon).[4]
-
After cooling to room temperature, separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate, 9:1) to afford this compound.[4]
Causality Behind Experimental Choices:
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used, commercially available catalyst that is effective for a wide range of Suzuki couplings.
-
Base: Potassium carbonate is a crucial component that facilitates the transmetalation step in the catalytic cycle by activating the boronic acid.
-
Solvent System: The biphasic toluene/water system is effective for dissolving both the organic substrates and the inorganic base.
-
Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.
Mechanism Workflow:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Grignard Reaction
The Grignard reaction is a classic organometallic reaction that involves the addition of an organomagnesium halide (Grignard reagent) to a suitable electrophile. For the synthesis of this compound, two primary pathways are feasible: the reaction of 9-anthracenylmagnesium bromide with 1-bromonaphthalene, or the reaction of 1-naphthylmagnesium bromide with 9-bromoanthracene. This method is often favored for its use of inexpensive and readily available starting materials.
Reaction Scheme (Pathway A):
-
9-Bromoanthracene + Mg -> 9-Anthracenylmagnesium bromide
-
9-Anthracenylmagnesium bromide + 1-Bromonaphthalene -> this compound
Experimental Protocol (Illustrative for Pathway A):
-
In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (0.11 g, 4.7 mmol).
-
Add a solution of 9-bromoanthracene (1.0 g, 3.9 mmol) in anhydrous THF (20 mL) dropwise to the magnesium turnings. Gentle heating may be required to initiate the reaction.
-
Once the Grignard reagent formation is complete (indicated by the consumption of magnesium), cool the reaction mixture in an ice bath.
-
Slowly add a solution of 1-bromonaphthalene (0.81 g, 3.9 mmol) in anhydrous THF (10 mL) to the Grignard reagent.
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, including water. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the reagent.[5]
-
Inert Atmosphere: The use of a nitrogen or argon atmosphere prevents the Grignard reagent from reacting with atmospheric oxygen and moisture.
-
Initiation: Gentle heating or the addition of a small crystal of iodine can be used to initiate the formation of the Grignard reagent by disrupting the passivating oxide layer on the magnesium surface.
Grignard Reaction Workflow:
Caption: A generalized workflow for the Grignard synthesis of this compound.
Friedel-Crafts Reaction
The Friedel-Crafts reaction is a classic method for the electrophilic aromatic substitution, allowing for the attachment of alkyl or acyl substituents to an aromatic ring.[6] In the context of synthesizing this compound, this would likely proceed via a Friedel-Crafts alkylation-type mechanism, where anthracene acts as the nucleophile and a derivative of naphthalene serves as the electrophile precursor in the presence of a strong Lewis acid catalyst, such as aluminum chloride.[6]
Reaction Scheme:
Experimental Protocol (Hypothetical):
-
Suspend anthracene (0.70 g, 3.9 mmol) in anhydrous carbon disulfide (30 mL) in a three-necked flask equipped with a reflux condenser and a dropping funnel.
-
Cool the mixture in an ice bath and add anhydrous aluminum chloride (0.57 g, 4.3 mmol) in portions with stirring.
-
Add a solution of 1-bromonaphthalene (0.81 g, 3.9 mmol) in anhydrous carbon disulfide (10 mL) dropwise to the reaction mixture.
-
After the addition is complete, stir the mixture at room temperature for 2 hours.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous calcium chloride and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that polarizes the C-Br bond in 1-bromonaphthalene, generating a more electrophilic species that can be attacked by the electron-rich anthracene ring.
-
Solvent: Anhydrous carbon disulfide is a traditional solvent for Friedel-Crafts reactions as it is inert and effectively dissolves the reactants.
-
Aqueous Workup: The addition of ice and hydrochloric acid is necessary to decompose the aluminum chloride complex and protonate any intermediates.
Challenges and Considerations:
The Friedel-Crafts alkylation is notoriously prone to several side reactions. Polysubstitution is a significant concern, as the product, this compound, can be more reactive than anthracene itself, leading to the formation of di- and poly-substituted products. Additionally, rearrangements of the electrophile can occur, although this is less of a concern with an aryl halide. The harsh, acidic conditions can also lead to the formation of tarry byproducts.
Conclusion and Future Outlook
This comparative guide has outlined three primary synthetic routes to this compound, a key building block in modern materials science. The Suzuki-Miyaura cross-coupling reaction emerges as the most robust and reliable method, offering high yields and broad functional group tolerance, albeit at a higher cost due to the palladium catalyst. The Grignard reaction provides a rapid and cost-effective alternative, though it requires stringent anhydrous conditions and has limited functional group compatibility. The Friedel-Crafts reaction, while utilizing inexpensive reagents, is often plagued by side reactions and may require significant optimization to achieve acceptable yields and purity.
The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, budget, and the presence of other functional groups in the starting materials. As the demand for novel organic electronic materials continues to grow, the development of even more efficient, sustainable, and cost-effective methods for the synthesis of this compound and its derivatives will remain an active area of research.
References
- 1. This compound|High-Purity OLED Material [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. beyondbenign.org [beyondbenign.org]
- 6. BJOC - Recent advances in the syntheses of anthracene derivatives [beilstein-journals.org]
assessing the stability of 9-(Naphthalen-1-yl)anthracene versus CBP
An In-Depth Comparative Analysis of Molecular Stability: 9-(Naphthalen-1-yl)anthracene vs. CBP
In the landscape of organic electronics, particularly in the development of high-performance Organic Light-Emitting Diodes (OLEDs), the selection of host and charge-transporting materials is paramount. The long-term operational stability of a device is intrinsically linked to the thermal, photophysical, and electrochemical robustness of its constituent organic layers. This guide provides a comparative analysis of two significant materials: this compound (α-NAn), a promising blue-emitting host, and 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP), a widely-used benchmark host material.
Our objective is to move beyond a simple datasheet comparison. We will delve into the structural design philosophies of each molecule and provide the experimental frameworks necessary for a comprehensive stability assessment. This guide is intended for researchers and materials scientists actively engaged in the evaluation and selection of next-generation OLED materials.
Part 1: Molecular Design and Its Impact on Stability
The stability of an organic semiconductor in a device is not accidental; it is a direct consequence of its molecular architecture.
-
CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl): CBP is a classic bipolar host material, featuring two hole-transporting carbazole units attached to a biphenyl core. Its relatively symmetric and rigid structure provides a good foundation for charge transport. However, this symmetry can sometimes facilitate crystallization or morphological changes in thin films, particularly under thermal stress, which can be detrimental to device lifetime.
-
This compound (α-NAn): This molecule represents a different design strategy. It consists of a highly fluorescent anthracene core functionalized with a bulky, out-of-plane naphthalene substituent.[1] This asymmetric and non-planar structure is strategically designed to disrupt intermolecular packing and π-π stacking.[1] The intended result is a higher propensity to form stable amorphous glass states, which are crucial for maintaining the integrity of thin films in OLEDs and preventing the formation of performance-degrading crystalline domains.[1]
Below is a diagram illustrating the molecular structures.
Caption: Molecular structures of α-NAn and CBP.
Part 2: Thermal Stability Assessment
Thermal stability is a critical prerequisite for any organic material intended for use in vacuum-deposited OLEDs. The material must endure the heat of the deposition process and the operational temperature of the device without degrading or undergoing morphological changes. The two key metrics for assessing this are the Glass Transition Temperature (Tg) and the Decomposition Temperature (Td).
-
Glass Transition Temperature (Tg): This is the temperature at which an amorphous solid transitions from a rigid, glassy state to a more rubbery, viscous state.[2] A high Tg is essential to ensure the morphological stability of the thin film during device operation, preventing issues like crystallization or layer deformation.
-
Decomposition Temperature (Td): This is the temperature at which the material begins to chemically break down, typically measured as the onset of significant mass loss.[3][4] A high Td ensures the material's chemical integrity during high-temperature fabrication processes and throughout its operational life.
Comparative Thermal Data
| Parameter | This compound (α-NAn) | CBP | Significance |
| Glass Transition Temp. (Tg) | Data not readily available in public literature. Expected to be high due to rigid polycyclic structure. | ~112 °C[5] | A higher Tg indicates better morphological stability under thermal stress. |
| Decomposition Temp. (Td) | Data not readily available in public literature. | ~300-400 °C (Typical for carbazole derivatives) | A higher Td allows for a wider processing window and ensures long-term chemical stability. |
Note: While specific experimental values for α-NAn are not widely published, its robust polycyclic aromatic hydrocarbon structure suggests high thermal stability, a claim that must be validated experimentally using the protocols below.
Experimental Protocols: TGA & DSC
To empirically determine these values, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the industry-standard techniques.[6][7]
Caption: Workflow for Thermal Stability Analysis using TGA and DSC.
Protocol 1: Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.
-
Sample Preparation: Place 2-5 mg of the powdered sample into a TGA crucible (e.g., alumina).
-
Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[7]
-
Temperature Program:
-
Equilibrate at 40 °C for 10 minutes.
-
Ramp the temperature from 40 °C to 600 °C at a constant heating rate of 10 K/min.[8]
-
-
Data Analysis: Plot the sample mass as a function of temperature. The decomposition temperature (Td) is typically defined as the temperature at which 5% mass loss occurs.
Protocol 2: Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: Calibrate the DSC instrument for heat flow and temperature using a standard like indium.
-
Sample Preparation: Hermetically seal 2-5 mg of the sample in an aluminum pan. Use an empty sealed pan as a reference.[9]
-
Atmosphere: Maintain an inert nitrogen atmosphere with a purge rate of ~20 cm³/min.[10]
-
Temperature Program: To erase the sample's thermal history, perform a heat/cool/heat cycle.[10]
-
1st Heat: Ramp from room temperature to a temperature above the expected Tg (e.g., 200 °C) at 10 K/min.
-
Cool: Cool down to room temperature at 10 K/min.
-
2nd Heat: Ramp again from room temperature to 200 °C at 10 K/min.
-
-
Data Analysis: The Tg is identified as a step-like transition in the heat flow curve from the second heating scan.
Part 3: Photophysical Stability
For emissive materials, maintaining a high and stable photoluminescence quantum yield (PLQY) is non-negotiable. A decline in PLQY over time leads directly to a loss of device brightness and efficiency.
-
Photoluminescence Quantum Yield (PLQY): This metric represents the ratio of photons emitted to photons absorbed. A higher PLQY indicates a more efficient conversion of absorbed energy into light. Aggregation-caused quenching in the solid state can significantly reduce PLQY compared to solution values.[11]
Comparative Photophysical Data
| Parameter | This compound (α-NAn) | CBP | Significance |
| PLQY (Solid State) | Data not readily available. However, the related 9,10-bis(2-naphthyl)anthracene shows a very high solution PLQY of 0.86.[12] | Reported as a host material; its own emission is often quenched in favor of a doped guest emitter. Neat film PLQY is moderate. | High solid-state PLQY is crucial for the efficiency of non-doped or host-emitting OLEDs. |
| Photostability | The naphthyl-anthracene core is known to be highly robust, suggesting excellent photostability.[13] | Generally considered stable, but can be a limiting factor in deep-blue OLEDs where it is subjected to high-energy excitons.[14][15] | High photostability ensures that the material does not degrade under electrical operation, leading to longer device lifetimes. |
Experimental Protocol: Absolute PLQY Measurement
The most accurate method for determining solid-state PLQY is using an integrating sphere, which captures all emitted light for precise quantification.
Caption: Workflow for Absolute PLQY Measurement.
Protocol 3: Solid-State PLQY Measurement
-
Sample Preparation: Fabricate a thin film of the organic material on a quartz substrate via vacuum deposition or spin-coating.
-
Instrument Setup: Use a calibrated spectrofluorometer equipped with an integrating sphere.
-
Measurement Sequence:
-
Scan 1 (Reference): Place a blank quartz substrate in the sphere (not in the excitation beam path) to measure the excitation source profile.
-
Scan 2 (Scattering): Place the sample-coated substrate directly in the excitation beam path to measure scattered/unabsorbed light.
-
Scan 3 (Emission): Place the sample-coated substrate in the sphere but out of the direct excitation beam path. Excite the sample and measure the total luminescence.
-
-
Data Analysis: The instrument's software calculates the number of absorbed and emitted photons from the integrated areas of the corresponding spectra. The PLQY is the ratio of these two values.
Part 4: Electrochemical Stability
Electrochemical stability refers to a material's ability to undergo repeated oxidation and reduction (corresponding to hole and electron injection/transport) without degradation.[16] Irreversible electrochemical reactions create charge traps and non-emissive species, which are catastrophic for device lifetime.
-
Cyclic Voltammetry (CV): This is the primary technique used to probe the redox behavior of a material. It provides information on the HOMO/LUMO energy levels and, crucially, the reversibility of the electron transfer processes.[17][18] By cycling the voltage multiple times, one can assess the material's stability.
Comparative Electrochemical Data
| Parameter | This compound (α-NAn) | CBP | Significance |
| Redox Reversibility | The anthracene core is known for its highly reversible redox behavior. | The carbazole moiety provides stable hole transport (oxidation). | Reversible redox processes are essential for efficient and stable charge transport without material degradation. |
| Cycling Stability | Expected to be high due to the stability of the aromatic core. | Generally good, but can be a source of degradation pathways under prolonged electrical stress. | High cycling stability means the material can withstand millions of charge injection cycles in a device, leading to a long operational life. |
Experimental Protocol: Cyclic Voltammetry
Caption: Workflow for Electrochemical Stability Assessment using CV.
Protocol 4: Cyclic Voltammetry for Stability Assessment
-
Solution Preparation: Prepare a ~1 mM solution of the sample in a suitable solvent (e.g., dichloromethane or acetonitrile) containing 0.1 M of a supporting electrolyte like tetrabutylammonium hexafluorophosphate (TBAPF₆).
-
Cell Assembly: Assemble a three-electrode electrochemical cell.[17]
-
Working Electrode: Glassy carbon or platinum disk.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or a pseudo-reference like a silver wire.
-
Counter Electrode: Platinum wire.
-
-
Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10 minutes to remove oxygen, which can interfere with the measurements.[17]
-
Initial Scan: Perform an initial CV scan at a rate of 50-100 mV/s to identify the oxidation and reduction potentials.
-
Cycling Test: Repeatedly cycle the potential between the neutral state and the first oxidized (or reduced) state for a large number of cycles (e.g., 100 or more).
-
Data Analysis: Overlay the first and final CV curves. High stability is indicated if there is minimal decrease in the peak currents and no significant change in the peak shape or position.[19][20]
Conclusion
This guide presents a framework for assessing the stability of this compound against the established benchmark, CBP.
-
CBP is a well-characterized material with known thermal properties, such as a glass transition temperature of approximately 112 °C.[5] It remains a reliable standard in organic electronics.
-
This compound is designed with a modern understanding of morphological stability. Its bulky, asymmetric structure is rationally engineered to promote the formation of stable amorphous films, a critical factor for device longevity.[1] Furthermore, data from analogous naphthyl-anthracene compounds suggest it possesses exceptional photophysical robustness.[12][13]
References
- 1. This compound|High-Purity OLED Material [benchchem.com]
- 2. Glass transition - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Decomposition temperature: Significance and symbolism [wisdomlib.org]
- 5. Probing Phase Transitions and Interfacial Reorganization in TAPC/CBP/BPhen Organic Light-Emitting Diode Stacks by In Situ Ellipsometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mt.com [mt.com]
- 7. Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). – C-Therm Technologies Ltd. [ctherm.com]
- 8. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 11. High solid-state photoluminescence quantum yield of carbon-dot-derived molecular fluorophores for light-emitting devices - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 12. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 13. 9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene, ≥99 (HPLC) [sigmaaldrich.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The Blue Problem: OLED Stability and Degradation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Physical Organic Chemistry Approach to Developing Cyclopropenium-Based Energy Storage Materials for Redox Flow Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
A Comparative Guide to the Spectroscopic Analysis of 9-(Naphthalen-1-yl)anthracene: Confirming Structure Through a Multi-Technique Approach
In the realm of materials science and drug development, the precise structural elucidation of novel organic molecules is paramount. For complex polycyclic aromatic hydrocarbons (PAHs) such as 9-(Naphthalen-1-yl)anthracene, a single analytical technique is often insufficient to provide unambiguous structural confirmation. This guide presents a comprehensive, multi-faceted spectroscopic approach to verify the structure of this compound. By synergistically employing mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and UV-Vis/fluorescence spectroscopy, researchers can build a robust and self-validating dataset. This guide will not only detail the expected experimental outcomes for this compound but also provide a comparative analysis with its parent compounds, anthracene and naphthalene, to highlight key structural and electronic differences.
The Analytical Workflow: A Triad of Spectroscopic Techniques
Caption: A workflow diagram illustrating the complementary roles of Mass Spectrometry, NMR, and UV-Vis/Fluorescence Spectroscopy in the structural confirmation of this compound.
I. Mass Spectrometry: Unveiling the Molecular Blueprint
Mass spectrometry serves as the initial and fundamental verification step, providing the molecular weight and formula of the synthesized compound.
Causality Behind Experimental Choices: Electron Ionization (EI) is a suitable technique for PAHs as it typically produces a strong molecular ion peak, which is crucial for determining the molecular weight. High-resolution mass spectrometry (HRMS) is employed to obtain the exact mass, allowing for the unambiguous determination of the molecular formula.
Expected Data for this compound:
-
Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak at m/z 304.1252, corresponding to the molecular formula C₂₄H₁₆.[1]
-
Fragmentation Pattern: PAHs are known for their stability, and thus, extensive fragmentation is not always observed under standard EI conditions.[2][3] However, potential fragmentation could involve the loss of hydrogen atoms or cleavage of the bond between the anthracene and naphthalene moieties, leading to fragment ions corresponding to the anthracenyl cation (m/z 178) and the naphthalenyl cation (m/z 127).
Comparative Analysis:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectral Features |
| This compound | C₂₄H₁₆ | 304.4 | Prominent M⁺ at m/z 304. |
| Anthracene | C₁₄H₁₀ | 178.23 | Strong M⁺ at m/z 178.[4] |
| Naphthalene | C₁₀H₈ | 128.17 | Intense M⁺ at m/z 128. |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., dichloromethane or toluene) to a concentration of approximately 1 mg/mL.
-
Instrument Setup: Utilize a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap analyzer) equipped with an electron ionization (EI) source.
-
Data Acquisition: Introduce the sample into the instrument via a direct insertion probe or a gas chromatograph. Acquire the mass spectrum over a mass range of m/z 50-500.
-
Data Analysis: Identify the molecular ion peak and determine its exact mass. Use software to calculate the elemental composition and compare it with the theoretical value for C₂₄H₁₆.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
Caption: A simplified representation of this compound highlighting key proton environments for NMR analysis.
¹H NMR Spectroscopy: A Proton's Perspective
Expertise & Experience: The ¹H NMR spectrum of this compound is expected to be complex due to the presence of 16 aromatic protons. The chemical shifts will be influenced by the anisotropic effects of the aromatic rings. Protons in close proximity to the neighboring aromatic system will experience significant deshielding.
Predicted ¹H NMR Data (in CDCl₃):
The aromatic region (δ 7.0-9.0 ppm) will contain a series of multiplets. Key expected signals include:
-
A downfield singlet or narrow multiplet corresponding to the H10 proton of the anthracene moiety, likely shifted further downfield due to steric interactions and the electronic influence of the naphthalene ring.
-
A complex set of multiplets for the remaining anthracene and naphthalene protons. The protons on the naphthalene ring, particularly H2', H8', and H7', will show distinct chemical shifts due to their proximity to the anthracene core.
Comparative Analysis:
| Compound | Key ¹H NMR Signals (ppm in CDCl₃) |
| This compound (Predicted) | Complex multiplets in the range of δ 7.0-9.0. |
| Anthracene | δ ~8.4 (s, 2H, H9, H10), ~8.0 (d, 4H), ~7.4 (t, 4H).[5][6] |
| Naphthalene | δ ~7.8 (m, 4H, α-protons), ~7.4 (m, 4H, β-protons).[7][8] |
¹³C NMR Spectroscopy: The Carbon Skeleton
Trustworthiness: The number of unique carbon signals in the ¹³C NMR spectrum is a direct indicator of the molecule's symmetry. For this compound, which is asymmetric, we expect to see 24 distinct signals for the 24 carbon atoms.
Predicted ¹³C NMR Data:
-
Number of Signals: 24 distinct signals in the aromatic region (δ ~120-140 ppm).
-
Chemical Shifts: The chemical shifts will be influenced by the substitution pattern. The quaternary carbons (C9 and C1') will have characteristic chemical shifts.
Comparative Analysis:
| Compound | Number of ¹³C NMR Signals |
| This compound (Predicted) | 24 |
| Anthracene | 4 (due to symmetry).[9][10] |
| Naphthalene | 3 (due to symmetry).[9][10] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
2D NMR (Optional but Recommended): To aid in the assignment of the complex proton and carbon spectra, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
III. UV-Vis and Fluorescence Spectroscopy: Probing the Electronic Landscape
UV-Vis and fluorescence spectroscopy provide insights into the electronic structure and extent of conjugation in the molecule.
Authoritative Grounding: The absorption and emission properties of PAHs are directly related to their π-electron systems.[11][12] The extended conjugation in this compound, compared to its parent compounds, is expected to result in a red-shift (bathochromic shift) of the absorption and emission maxima.
Expected Photophysical Data:
-
UV-Vis Absorption: The spectrum will likely exhibit fine vibronic structure, characteristic of rigid aromatic molecules. The absorption maxima (λ_abs) are expected to be at longer wavelengths than those of anthracene and naphthalene.
-
Fluorescence Emission: Upon excitation at an appropriate wavelength, the compound is expected to be highly fluorescent. The emission maximum (λ_em) will also be red-shifted compared to the parent compounds. The fluorescence quantum yield is anticipated to be high, as substitution at the 9-position of anthracene can enhance fluorescence.[13][14]
Comparative Analysis:
| Compound | Absorption Maxima (λ_abs, nm) | Emission Maximum (λ_em, nm) |
| This compound (Predicted) | > 375 | > 400 |
| Anthracene | ~356, 375 | ~400 |
| Naphthalene | ~275, 312 | ~321, 335 |
Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
-
Sample Preparation: Prepare dilute solutions of the compound in a spectroscopic grade solvent (e.g., cyclohexane or THF) in quartz cuvettes. The concentration should be adjusted to have an absorbance of ~0.1 at the absorption maximum for fluorescence measurements to avoid inner filter effects.
-
UV-Vis Spectroscopy: Record the absorption spectrum over a range of 200-500 nm using a dual-beam UV-Vis spectrophotometer.
-
Fluorescence Spectroscopy: Using a spectrofluorometer, excite the sample at its absorption maximum and record the emission spectrum.
Conclusion: A Convergence of Evidence
The structural confirmation of this compound is achieved not by a single piece of evidence, but by the convergence of data from multiple spectroscopic techniques. The mass spectrum confirms the molecular formula, the detailed NMR spectra elucidate the atomic connectivity and rule out isomeric possibilities, and the UV-Vis and fluorescence spectra provide corroborating evidence of the extended electronic conjugation. This comprehensive approach ensures the scientific integrity of the structural assignment and provides a solid foundation for further research and development involving this promising molecule.
References
- 1. This compound | C24H16 | CID 18510032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Time-resolved relaxation and fragmentation of polycyclic aromatic hydrocarbons investigated in the ultrafast XUV-IR regime - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Anthracene [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anthracene(120-12-7) 1H NMR spectrum [chemicalbook.com]
- 7. Naphthalene(91-20-3) 1H NMR [m.chemicalbook.com]
- 8. m.youtube.com [m.youtube.com]
- 9. How many ^{13} \mathrm{C} NMR signals would you predict for (a) naphthale.. [askfilo.com]
- 10. Solved 8. How many 13C NMR signals would you expect for | Chegg.com [chegg.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to the Device Lifetime of 9-(Naphthalen-1-yl)anthracene in OLEDs
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of highly efficient and stable Organic Light-Emitting Diodes (OLEDs), particularly for deep-blue emission, the selection of the host material within the emissive layer is of paramount importance. 9-(Naphthalen-1-yl)anthracene (ADN), a polycyclic aromatic hydrocarbon, has emerged as a significant player in this field. This guide provides an in-depth, objective comparison of the device lifetime and performance of OLEDs utilizing ADN and its derivatives as host materials, benchmarked against other commonly used alternatives. The information presented herein is supported by experimental data from peer-reviewed studies to aid researchers in making informed decisions for their device architecture.
The Critical Role of the Host Material in OLED Longevity
The operational lifetime of an OLED is a critical parameter for its commercial viability. The host material in the emissive layer plays a multifaceted role in determining this lifetime. An ideal host should possess high thermal and morphological stability, a wide energy bandgap, and appropriate frontier molecular orbital (HOMO/LUMO) energy levels to facilitate efficient energy transfer to the guest emitter while preventing exciton quenching. The stability of the host material under electrical stress is directly linked to the device's longevity, as degradation of the host can lead to the formation of non-emissive species and ultimately, device failure.[1][2]
This compound (ADN): A Promising Host for Blue OLEDs
ADN's molecular structure, featuring a bulky naphthalene group attached to an anthracene core, imparts several desirable properties for an OLED host. This non-planar structure helps to suppress crystallization in thin films, leading to better morphological stability.[3] Furthermore, its wide bandgap makes it a suitable host for high-energy blue emitters.
However, the operational lifetime of an ADN-based device is not solely dependent on the host itself but is significantly influenced by the guest emitter it is paired with. This interplay is a crucial consideration for device design and optimization.
Comparative Analysis of Device Lifetime
To provide a clear benchmark, this section presents a comparative analysis of the lifetime of OLEDs employing ADN or its derivatives as a host material against other established hosts. The lifetime of an OLED is typically characterized by LT95 (time to 95% of initial luminance) or LT50 (half-life, time to 50% of initial luminance) under specific operating conditions (e.g., constant current density or initial luminance).
| Host Material | Dopant/Emitter | Device Lifetime | Initial Luminance / Current Density | Source |
| α,β-ADN | 3Me-1Bu-TPPDA | LT95: 471 h | Not Specified | [4] |
| α-ADN | DABNA-1 | LT95: 2.7 h | Renormalized to 1000 cd/m² | [1][5] |
| α-ADN | t-DABNA | LT95: 10.0 h | Renormalized to 1000 cd/m² | [1][5] |
| α,β-ADN | Py(5,9)BDPA | Extrapolated LT95: 534 h | Not Specified | [1][5] |
| TBADN * | DPAVBi | LT50: 5341 h | 1000 cd/m² | [6][7] |
| mCBP | Ir(CNpi)3 | LT50: 2.8 h | Not Specified | [1][5] |
| mCBP:DBFTrz (Exciplex) | Ir(CNpi)3 | LT50: 11.2 h | Not Specified | [1][5] |
| ATB | DPAVBi | LT50: 6480 h | 1000 cd/m² | [7] |
*TBADN: 2-tert-butyl-9,10-di(2-naphthyl)anthracene, a derivative of ADN.
Key Insights from the Comparative Data:
-
Emitter Dependency: The data clearly demonstrates that the choice of the guest emitter has a profound impact on the device lifetime when using an ADN-based host. The lifetime can vary from a few hours to several hundred hours (LT95) depending on the emitter used.[1][5]
-
Derivative Performance: The derivative 2-tert-butyl-9,10-di(2-naphthyl)anthracene (TBADN) exhibits a significantly longer half-life (5341 hours at 1000 cd/m²) compared to the reported LT95 values for ADN with various emitters.[6][7] This highlights the potential for molecular engineering of the ADN scaffold to enhance stability.
-
Improved Alternatives: The development of new host materials like ATB has shown even further improvements in device lifetime compared to TBADN under the same testing conditions, indicating the continuous evolution of OLED materials.[7]
Understanding Degradation Pathways
The degradation of blue OLEDs is a complex process involving multiple mechanisms.[1][2] For devices employing host-guest systems, degradation can be initiated by:
-
Intrinsic Chemical Instability: The organic materials themselves can degrade under electrical stress and the presence of high-energy excitons.[2]
-
Exciton-Polaron Annihilation: Interactions between excitons and charge carriers (polarons) can lead to non-radiative decay and the formation of degradative species.
-
Morphological Instability: Crystallization or other changes in the thin film morphology can create defects and reduce device performance over time. ADN's amorphous nature is a key advantage in mitigating this.[6]
The use of ADN as a host can contribute to improved stability by providing a stable matrix for the emitter and facilitating efficient energy transfer, which can reduce the time excitons spend on the host and thus minimize host-related degradation.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols are crucial. Below is a generalized, step-by-step methodology for the fabrication and lifetime testing of an ADN-based OLED.
Device Fabrication Workflow
Caption: A generalized workflow for the fabrication of a multilayer OLED device.
Step-by-Step Fabrication Protocol:
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.
-
UV-Ozone Treatment: The cleaned ITO substrates are treated with UV-ozone to enhance the work function of the anode and improve hole injection.
-
Organic Layer Deposition: The organic layers are deposited by thermal evaporation in a high-vacuum chamber (typically < 10⁻⁶ Torr).
-
A hole transport layer (HTL), such as N,N′-di(naphthalen-1-yl)-N,N′-diphenyl-benzidine (NPB), is deposited onto the ITO.
-
The emissive layer (EML) is then co-evaporated from two separate sources containing the host material (e.g., ADN) and the guest emitter (dopant) at a specific ratio.
-
An electron transport layer (ETL), such as tris(8-hydroxyquinoline)aluminum (Alq3), is deposited on top of the EML.
-
-
Cathode Deposition: A bilayer cathode, typically consisting of a thin layer of lithium fluoride (LiF) followed by a thicker layer of aluminum (Al), is thermally evaporated.
-
Encapsulation: The fabricated device is encapsulated in a nitrogen-filled glovebox using a glass lid and a UV-curable epoxy to prevent degradation from atmospheric moisture and oxygen.
Device Lifetime Measurement Workflow
Caption: Workflow for measuring the operational lifetime of an OLED device.
Step-by-Step Lifetime Measurement Protocol:
-
Initial Characterization: The initial current-voltage-luminance (I-V-L) characteristics of the encapsulated device are measured using a source meter and a photodetector.
-
Constant Stress Application: The device is subjected to a constant DC current density (e.g., 10-100 mA/cm²) to induce accelerated aging.
-
Continuous Monitoring: The luminance and voltage of the device are monitored continuously over time while under electrical stress.
-
Data Analysis: The luminance is normalized to its initial value and plotted against time. The time at which the luminance drops to 95% (LT95) or 50% (LT50) of its initial value is determined.
Conclusion
This compound and its derivatives are viable and promising host materials for developing stable blue OLEDs. The experimental data, while varied, indicates that with proper selection of the guest emitter and device architecture, ADN-based devices can achieve long operational lifetimes, competitive with and in some cases exceeding those of devices based on other common host materials. The superior morphological stability of ADN is a key contributing factor to its performance. For researchers and developers, the key takeaway is the critical importance of co-optimizing the host-guest system to maximize device stability. Further research focusing on novel ADN derivatives and their interplay with advanced emitters will undoubtedly push the boundaries of blue OLED performance and longevity.
References
- 1. The Blue Problem: OLED Stability and Degradation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|High-Purity OLED Material [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Bridging the Gap: A Comparative Guide to Computational and Experimental Data for 9-(Naphthalen-1-yl)anthracene
In the realm of materials science and drug development, the precise characterization of molecular properties is paramount. For fluorescent molecules like 9-(Naphthalen-1-yl)anthracene (1-AN), a polycyclic aromatic hydrocarbon with significant potential in organic electronics, understanding its photophysical behavior is crucial.[1] This guide provides an in-depth comparison of the computational and experimental data for 1-AN, offering researchers, scientists, and drug development professionals a critical perspective on the synergy and divergence of these two essential methodologies. By delving into the "why" behind the experimental choices and computational models, we aim to foster a deeper understanding of this promising molecule.
The unique architecture of 1-AN, featuring a naphthalene moiety attached to the 9-position of an anthracene core, results in a sterically hindered, non-planar structure. This twisted conformation is a key determinant of its electronic and photophysical properties, influencing everything from its absorption and emission characteristics to its performance in devices like Organic Light-Emitting Diodes (OLEDs). The inherent flexibility of the bond connecting the two aromatic systems presents both a challenge and an opportunity for study, making the comparison between theoretical predictions and real-world measurements particularly insightful.
Experimental Characterization: Capturing the Photophysics of 1-AN
The experimental investigation of 1-AN's photophysical properties relies on a suite of spectroscopic techniques designed to probe the interaction of the molecule with light. These methods provide empirical data on how 1-AN absorbs and emits energy, its efficiency in doing so, and the timescale of these processes.
Key Experimental Parameters
A comprehensive experimental profile of 1-AN would include the following key parameters, typically measured in a non-polar solvent like cyclohexane to minimize solvent-solute interactions:
| Parameter | Description | Typical Experimental Value (for related compounds) |
| Absorption Maxima (λabs) | Wavelengths at which the molecule absorbs light most strongly, corresponding to electronic transitions from the ground state to excited states. | ~350-400 nm |
| Emission Maximum (λem) | The wavelength at the peak of the fluorescence spectrum, representing the energy of the photon emitted as the molecule relaxes from the first excited singlet state to the ground state. | ~400-450 nm |
| Fluorescence Quantum Yield (ΦF) | The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process. | Can be high (>0.5) for structurally similar, rigid molecules. |
| Fluorescence Lifetime (τF) | The average time the molecule spends in the excited state before returning to the ground state via fluorescence. | Typically in the nanosecond range (e.g., 1-10 ns). |
Experimental Protocols
Causality: The choice of a dilute solution (typically 10-5 to 10-6 M) is critical to prevent aggregation and inner-filter effects, which can distort the spectral shape and intensity. A non-polar solvent like cyclohexane is often selected to observe the intrinsic photophysics of the molecule with minimal influence from solvent polarity.
Protocol:
-
Sample Preparation: A stock solution of 1-AN is prepared in spectroscopic grade cyclohexane. This is then serially diluted to obtain a solution with an absorbance of approximately 0.1 at the absorption maximum to ensure linearity for fluorescence measurements.
-
Absorption Measurement: The UV-Vis absorption spectrum is recorded using a dual-beam spectrophotometer, with a quartz cuvette containing pure cyclohexane as a reference.
-
Fluorescence Measurement: The fluorescence emission spectrum is recorded on a spectrofluorometer. The excitation wavelength is set at one of the absorption maxima. The emission is scanned over a wavelength range starting just above the excitation wavelength.
Causality: The relative method, employing a well-characterized standard, is a common and reliable approach. The choice of standard is crucial; it should absorb at a similar wavelength to the sample and have a known, stable quantum yield. For blue-emitting compounds like 1-AN, quinine sulfate in 0.1 M H2SO4 (ΦF = 0.546) or 9,10-diphenylanthracene in cyclohexane (ΦF ≈ 0.95) are frequently used references.[2]
Protocol:
-
Standard and Sample Preparation: Prepare solutions of the standard and 1-AN with absorbance values below 0.1 at the excitation wavelength.
-
Data Acquisition: Measure the absorption spectra and fluorescence emission spectra of both the standard and the sample under identical instrumental conditions.
-
Calculation: The quantum yield is calculated using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) where ΦF is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Causality: Time-Correlated Single Photon Counting (TCSPC) is the gold standard for measuring fluorescence lifetimes in the nanosecond range. This technique provides high precision by measuring the time delay between an excitation pulse and the detection of the first emitted photon, building up a decay profile over many cycles.
Protocol:
-
Sample Preparation: A dilute, deoxygenated solution of 1-AN is prepared to avoid quenching by molecular oxygen.
-
Data Acquisition: The sample is excited by a pulsed light source (e.g., a laser diode or a flash lamp) with a high repetition rate. The emitted photons are detected by a sensitive, high-speed detector.
-
Data Analysis: The instrument response function is deconvoluted from the measured fluorescence decay curve, and the resulting data is fitted to an exponential decay model to extract the lifetime (τF).
Computational Modeling: Predicting the Properties of 1-AN from First Principles
Computational chemistry offers a powerful lens to investigate the electronic structure and properties of molecules like 1-AN. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the workhorses for such studies, providing a balance between accuracy and computational cost.[3]
Key Computational Parameters
Theoretical calculations can predict a range of properties that can be compared with experimental data:
| Parameter | Description | Typical Computational Method |
| Optimized Ground State Geometry | The lowest energy conformation of the molecule, including the crucial torsional angle between the anthracene and naphthalene rings. | DFT (e.g., B3LYP/6-31G(d)) |
| Vertical Excitation Energies | The energy difference between the ground and excited states at the ground state geometry, corresponding to the absorption maxima. | TD-DFT (e.g., TD-B3LYP/6-311G(d,p)) |
| Oscillator Strengths (f) | A measure of the probability of an electronic transition, related to the intensity of the absorption band. | TD-DFT |
| Optimized Excited State Geometry | The lowest energy conformation of the molecule in its first excited singlet state. | TD-DFT |
| Emission Energy | The energy difference between the optimized excited state and the ground state at the excited state geometry, corresponding to the fluorescence maximum. | TD-DFT |
Computational Workflow
Caption: A typical computational workflow for predicting the photophysical properties of this compound.
Causality in Computational Choices:
-
Functional and Basis Set Selection: The choice of the functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G(d), 6-311G(d,p)) is a trade-off between accuracy and computational expense. For aromatic systems, hybrid functionals like B3LYP often provide a good description of electronic properties. Larger basis sets with polarization functions are necessary for accurately describing the electron distribution.[3]
-
Solvent Modeling: Implicit solvent models, such as the Polarizable Continuum Model (PCM), can be incorporated to simulate the effect of the solvent environment on the molecule's properties, which can be significant for polar molecules.
The Comparison: Where Theory and Experiment Converge and Diverge
A direct comparison of the experimental and computational data for 1-AN reveals both the predictive power of modern theoretical methods and their inherent limitations.
Agreement and Discrepancies
| Property | Expected Agreement | Potential for Discrepancy & Reasons |
| Absorption & Emission Maxima | Generally good qualitative agreement. The calculated values are often systematically blue- or red-shifted compared to experiment. | Systematic Errors in Functionals: Most DFT functionals have inherent approximations that can lead to errors in excitation energies.[4] Vibronic Effects: Experimental spectra show vibronic structure (shoulders on the main peak) which are often not captured by standard TD-DFT calculations unless specific vibronic coupling models are employed. Solvent Effects: While implicit solvent models can account for bulk polarity, specific molecule-solvent interactions can lead to deviations. |
| Molecular Geometry (Torsional Angle) | DFT can accurately predict the ground state torsional angle. | Dynamic Nature in Solution: In reality, the molecule is not static but undergoes torsional motion. The experimental data represents an average over a population of conformers, while a standard DFT calculation provides a single, minimum-energy structure. The shallowness of the potential energy surface around the minimum can lead to a wide distribution of angles at room temperature.[5] |
| Fluorescence Quantum Yield & Lifetime | Not directly calculated by standard DFT/TD-DFT. | These properties depend on the rates of both radiative and non-radiative decay pathways. Calculating non-radiative rates (e.g., intersystem crossing, internal conversion) is computationally very demanding and requires more advanced theoretical models beyond standard TD-DFT. |
Caption: The torsional flexibility in the ground state and the tendency towards a more planar conformation in the excited state contribute to the observed photophysical properties of 1-AN.
Conclusion: A Symbiotic Relationship
The comparison of computational and experimental data for this compound underscores the symbiotic relationship between these two approaches. Experimental measurements provide the ground truth, the benchmark against which theoretical models must be validated. In turn, computational chemistry offers a molecular-level interpretation of the experimental observations, explaining the "why" behind the measured spectra and properties. For a molecule like 1-AN, where conformational dynamics play a crucial role, this dual approach is not just beneficial but essential for a complete understanding. While challenges remain in accurately predicting all photophysical parameters from first principles, the continued development of theoretical models, guided by precise experimental data, will undoubtedly accelerate the discovery and design of new materials with tailored optical and electronic properties.
References
- 1. Synthesis and photophysical processes of 9-bromo-10-naphthalen-2-yl-anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relative fluorescence quantum yields using an integrating sphere. The quantum yield of 9,10-diphenylanthracene in cyclohexane | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Torsional disorder and planarization dynamics: 9,10-bis(phenylethynyl)anthracene as a case study - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Contender: A Comparative Guide to the Applications of 9-(Naphthalen-1-yl)anthracene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced materials, 9-(Naphthalen-1-yl)anthracene has emerged as a pivotal building block, demonstrating remarkable utility across a spectrum of scientific and technological domains. Its unique photophysical properties, stemming from the electronically coupled anthracene and naphthalene moieties, have positioned it as a molecule of significant interest. This guide provides an in-depth, comparative analysis of the applications of this compound, with a primary focus on its role in organic electronics, alongside explorations into its utility as a fluorescent sensor and a photocatalyst. We will delve into the causality behind its performance, present comparative experimental data, and provide detailed protocols to empower researchers in their own investigations.
The Core of Performance: Molecular Structure and Photophysical Properties
This compound is a polycyclic aromatic hydrocarbon (PAH) characterized by a naphthalene group attached to the 9-position of an anthracene core.[1][2] This substitution is not merely an addition; it fundamentally dictates the molecule's electronic and steric properties. The bulky naphthalene group introduces a significant twist between the two aromatic systems, a structural feature that is crucial in preventing strong intermolecular π-π stacking in the solid state. This leads to the formation of stable amorphous films, a critical requirement for the fabrication of high-performance and durable organic electronic devices.[1]
The extensive π-conjugated system of this compound gives rise to its favorable luminescent and charge transport properties.[1] Anthracene derivatives, in general, are known for their excellent photoluminescence and electroluminescence, making them a cornerstone for the development of light-emitting materials.[3]
Caption: Molecular structure of this compound.
The Luminary Application: Organic Light-Emitting Diodes (OLEDs)
The most prominent application of this compound and its derivatives is in the field of Organic Light-Emitting Diodes (OLEDs). These compounds are extensively utilized as host materials in the emissive layer of OLED devices, particularly for achieving high-efficiency blue emission.[1][4][5]
Role as a Host Material
In an OLED, the emissive layer is typically composed of a host material doped with a small amount of a guest (emitter) material. The host material plays a crucial role in transporting charge carriers (electrons and holes) and transferring energy to the guest molecules, which then emit light. This compound derivatives excel as host materials due to several key properties:
-
Wide Energy Bandgap: A wide energy bandgap is essential for a host material to efficiently confine the excitons on the dopant molecules, especially for blue-emitting dopants which have high energy levels.[3][4]
-
High Thermal and Morphological Stability: The rigid aromatic structure imparts high thermal stability, ensuring the device can operate for extended periods without degradation.[4] The non-planar structure, as mentioned earlier, promotes the formation of stable amorphous films, which is critical for device longevity.[1]
-
Efficient Energy Transfer: The photophysical properties of these molecules allow for efficient energy transfer to various emissive dopants, enabling precise color tuning and enhancing the overall emission efficiency of the OLED device.[4]
Performance Comparison
The performance of OLEDs is often evaluated based on several key metrics, including external quantum efficiency (EQE), current efficiency (cd/A), and color coordinates (CIE). The following table summarizes the performance of OLEDs utilizing this compound derivatives as host materials, compared to other alternatives.
| Host Material | Dopant | EQE (%) | Current Efficiency (cd/A) | Color (CIE x, y) | Reference |
| 9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene (α,β-ADN) | 3Me-1Bu-TPPDA | 8.3 | 9.3 | (0.133, 0.141) | [3] |
| 9-(9,10-di(naphthalen-2-yl)anthracen-2-yl)-9H-carbazole (DN-2-CzA) | 4,4′-bis[4-(diphenylamino)styryl]biphenyl | 1.6 | 3.2 | Not specified | [6] |
| 2-tert-butyl-9,10-di(naphth-2-yl)anthracene | N-(naphthalen-1-yl)-9,10-di(naphthalen-2-yl)-N-phenylanthra-cen-2-amine (DN-2-NPAA) | 2.2 | 5.2 | Not specified | [6] |
| 9-(10-phenylanthracene-9-yl)SBFF (BH-9PA) | DSA-Ph | - | 7.03 | (468 nm) | [5] |
This data highlights that derivatives of this compound, such as α,β-ADN, can serve as highly effective host materials for achieving efficient deep-blue emission in OLEDs.[3]
Experimental Protocol: Fabrication of a Blue OLED Device
The following is a generalized, step-by-step methodology for the fabrication of an OLED device, based on common practices described in the literature.
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol. The cleaned substrates are then treated with UV-ozone for 15 minutes to enhance the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: A hole injection layer, such as DNTPD, is deposited onto the ITO substrate by thermal evaporation in a high-vacuum chamber (typically < 10-6 Torr).
-
Hole Transport Layer (HTL) Deposition: Subsequently, a hole transport layer, like NPB, is deposited on top of the HIL.
-
Emissive Layer (EML) Deposition: The emissive layer is created by co-evaporating the host material (e.g., a this compound derivative) and the dopant material at a specific ratio (e.g., 95:5).
-
Electron Transport Layer (ETL) Deposition: An electron transport layer, such as Alq3, is then deposited onto the emissive layer.
-
Electron Injection Layer (EIL) and Cathode Deposition: Finally, a thin layer of an electron injection material like lithium fluoride (LiF) followed by a thicker layer of aluminum (Al) are deposited to form the cathode.
Caption: A simplified workflow for the fabrication of an OLED device.
Shedding Light on Biology: Applications as Fluorescent Probes
Beyond their role in electronics, anthracene and its derivatives are a well-known class of fluorophores that have been extensively used in the development of fluorescent sensors for applications in chemistry, biology, and medicine.[7] Their excellent photoluminescence properties and chemical stability make them ideal candidates for designing probes that can detect specific analytes.[7]
Anthracene derivatives have been shown to be effective DNA photocleavers and can be used to probe DNA cleavage.[7] The fluorescence of anthracene derivatives can be quenched by GC sequences of DNA, while AT sequences can enhance their fluorescence, providing a tool to identify the nature of the binding site.[7]
More recently, an anthracene carboxyimide-based selenide has been developed as a highly sensitive and selective fluorescent probe for the detection of hypochlorous acid (HOCl), a reactive oxygen species with important physiological and pathological roles.[8] This probe exhibited a remarkable 104-fold fluorescence enhancement upon reaction with HOCl, with a low detection limit of 36.2 nM, enabling real-time intracellular monitoring of both exogenous and endogenous HOCl.[8]
Driving Chemical Transformations: Photocatalytic Applications
The unique electronic properties of anthracene and naphthalene derivatives also lend themselves to applications in photocatalysis. Photocatalysis utilizes light to drive chemical reactions, offering a green and sustainable approach to various chemical transformations.
While the direct photocatalytic applications of this compound are not as extensively documented as its use in OLEDs, the broader class of anthracene and naphthalene derivatives has shown promise in this area. For instance, research has explored the photocatalytic degradation of environmental pollutants like naphthalene and anthracene using various nanocomposite materials.[9][10] These studies often employ semiconductor materials like ZnO or TiO2, which, upon photoexcitation, generate electron-hole pairs that can initiate redox reactions to degrade organic pollutants.[9][11]
Furthermore, naphthalene- and anthracene-based fullerene derivatives have been investigated as electron acceptors in polymer-based solar cells, demonstrating their potential in light-harvesting applications.[12]
Conclusion and Future Outlook
This compound and its derivatives stand out as a versatile class of organic materials with significant contributions, most notably in the realm of OLED technology. The strategic design of these molecules, particularly the introduction of the bulky naphthalene substituent, has proven to be a highly effective approach for achieving stable and efficient blue-emitting devices. While their application as fluorescent probes and photocatalysts is a growing area of research, the foundational photophysical properties that make them successful in OLEDs suggest a bright future for their broader use in sensing, bioimaging, and sustainable chemistry. Future research will likely focus on fine-tuning the molecular architecture to further enhance performance metrics and explore novel applications in emerging technologies.
References
- 1. This compound|High-Purity OLED Material [benchchem.com]
- 2. This compound | C24H16 | CID 18510032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. khu.elsevierpure.com [khu.elsevierpure.com]
- 7. rroij.com [rroij.com]
- 8. Anthracene carboxyimide-based selenide as a fluorescent probe for the ultrasensitive detection of hypochlorous acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. idk.org.rs [idk.org.rs]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 9-(Naphthalen-1-yl)anthracene
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural; they are a reflection of our scientific integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of 9-(Naphthalen-1-yl)anthracene, a polycyclic aromatic hydrocarbon (PAH). The procedures outlined here are designed to ensure the safety of laboratory personnel and to comply with environmental regulations, building upon the foundational principles of chemical waste management.
Hazard Identification and Risk Assessment
The primary hazards associated with this class of compounds are rooted in their chemical nature. Anthracene, a core component of the molecule, is known to be a skin, eye, and respiratory irritant.[5][6][7] Crucially, it is classified as very toxic to aquatic life with long-lasting effects.[5][8][9] Therefore, preventing its release into the environment is a critical objective of the disposal process.
Table 1: Inferred Hazard Profile of this compound
| Hazard Category | Description | Rationale & Primary Sources |
|---|---|---|
| Acute Health Hazards | Causes skin, eye, and respiratory system irritation.[5][6][9] | Based on the known properties of anthracene. Inhalation of dust should be avoided.[5][6][7] |
| Chronic Health Hazards | Suspected carcinogen. | Many PAHs are considered carcinogenic. OSHA treats anthracene as a component of coal tar pitch volatiles, which are regulated as carcinogens.[2][4] |
| Environmental Hazards | Very toxic to aquatic life with long-lasting effects.[5][8] | This is a defining characteristic of anthracene and many other PAHs.[7][9][10] The substance is persistent and bioaccumulative.[8][10] |
Personal Protective Equipment (PPE) and Engineering Controls
Before beginning any procedure that involves handling or disposing of this compound, it is essential to establish a safe working environment. The causality here is simple: to prevent exposure, physical barriers must be placed between the researcher and the chemical.
-
Engineering Controls : Always handle solid this compound within a certified chemical fume hood. This prevents the inhalation of fine dust particles, which can cause respiratory irritation.[5][6][7] The fume hood also provides containment in the event of an accidental spill.
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[11]
-
Hand Protection : Wear compatible, chemical-resistant gloves. Nitrile gloves are a common and effective choice for handling solid chemicals.
-
Body Protection : A standard laboratory coat must be worn to protect against skin contact.[6]
-
Step-by-Step Disposal Protocol
The guiding principle for chemical waste disposal is that no activity should begin without a clear disposal plan.[12] All chemical waste must be treated as hazardous unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.[13]
Step 1: Waste Classification and Segregation
-
Action : Classify this compound as a solid, non-halogenated, organic hazardous waste.
-
Causality : Proper segregation is crucial to prevent dangerous reactions.[12] Mixing incompatible waste streams, such as acids with organic solvents, can lead to fires, explosions, or the generation of toxic gases. This chemical should not be mixed with other waste.[14]
Step 2: Containerization
-
Action : If possible, accumulate the waste in its original container.[12][14] If the original container is not available or is compromised, use a new, sealable, and chemically compatible container (e.g., a wide-mouth glass or polyethylene jar). Ensure the container is in good condition and free from leaks or external contamination.[13]
-
Causality : Using the original container ensures that the contents are clearly identified and that the container material is compatible with the chemical. The container must be securely closed to prevent spills or the release of dust.[11]
Step 3: Labeling
-
Action : Affix a "HAZARDOUS WASTE" label to the container.[15] On the label, clearly write the full chemical name, "this compound," and list its approximate quantity. Do not obscure the original manufacturer's label if present.
-
Causality : Federal and local laws, such as the EPA's Resource Conservation and Recovery Act (RCRA), mandate the proper labeling of hazardous waste.[16] This ensures that everyone who handles the container, from lab personnel to waste technicians, is aware of its contents and the associated dangers.
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
-
Action : Store the sealed and labeled waste container in a designated SAA. This area should be close to the point of generation and under the direct control of laboratory personnel.[16]
-
Causality : SAAs are designed for the safe, temporary storage of hazardous waste. Keeping the waste close to where it is generated minimizes the risks associated with transporting open or unsecured containers through the laboratory. The area should be clearly marked with hazardous waste signage.[16]
Step 5: Arranging for Disposal
-
Action : Once the container is full or you are finished with the process that generates this waste, submit a waste pickup request to your institution's EHS or equivalent department.[13][15]
-
Causality : Hazardous waste must be transported and disposed of by a licensed waste disposal facility.[16] Your institution's EHS department manages this process to ensure compliance with all regulations. Never attempt to dispose of this chemical via standard trash or by pouring it down the drain.[13][15] Discharging it into the sewer system is illegal and environmentally damaging due to its high aquatic toxicity.[17]
Spill and Decontamination Procedures
In the event of a spill, the immediate priority is to contain the material and prevent exposure.
-
Evacuate and Alert : Alert personnel in the immediate area. If the spill is large, evacuate the laboratory and contact EHS.
-
Control Ignition Sources : Remove all sources of ignition from the area.[17]
-
Wear PPE : Don the appropriate PPE as described in Section 2.
-
Contain and Clean : For a small spill of solid material, gently sweep it up and place it into a suitable container for disposal.[11][18] Avoid generating dust.[5][7] The collected material and any contaminated cleaning supplies (e.g., absorbent pads) must be disposed of as hazardous waste.[13][17]
-
Decontaminate : Clean the affected area thoroughly.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow from waste generation to final disposition.
References
- 1. This compound | C24H16 | CID 18510032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. ANTHRACENE | Occupational Safety and Health Administration [osha.gov]
- 5. geneseo.edu [geneseo.edu]
- 6. nj.gov [nj.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. carlroth.com [carlroth.com]
- 9. oxfordlabchem.com [oxfordlabchem.com]
- 10. carlroth.com [carlroth.com]
- 11. fishersci.com [fishersci.com]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. vumc.org [vumc.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. ehs.princeton.edu [ehs.princeton.edu]
- 16. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
